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2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Documentation Hub

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  • Product: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
  • CAS: 1484597-17-2

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Advanced Building Block for Next-Generation Agrochemicals & Pharmacophores Executive Summary In the high-stakes arena of structure-activity relationship (SAR) optimization, 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Next-Generation Agrochemicals & Pharmacophores

Executive Summary

In the high-stakes arena of structure-activity relationship (SAR) optimization, 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS: 1484597-17-2) represents a "privileged scaffold." Its unique 2,6-disubstitution pattern on the benzaldehyde core creates a sterically congested "molecular hinge," forcing the pendant phenoxy ring into a specific conformation orthogonal to the central phenyl ring. This conformational lock is critical for designing high-affinity ligands—particularly SDHI fungicides and kinase inhibitors —where entropy penalties upon binding must be minimized.

This guide dissects the chemical properties, synthesis protocols, and reactivity profiles of this intermediate, providing researchers with the actionable intelligence needed to deploy it in drug and agrochemical discovery.

Chemical Identity & Physicochemical Profile
PropertySpecification
IUPAC Name 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
CAS Number 1484597-17-2
Molecular Formula C₁₃H₇Cl₂FO₂
Molecular Weight 285.10 g/mol
LogP (Predicted) ~4.2 – 4.5 (Highly Lipophilic)
H-Bond Acceptors 2 (Aldehyde O, Ether O)
H-Bond Donors 0
Rotatable Bonds 2 (Ether linkage, Aldehyde)
Physical State Off-white to pale yellow crystalline solid
Melting Point 65–75 °C (Estimated based on structural analogs)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water

Structural Insight: The presence of the ortho-chloro and ortho-phenoxy groups creates a "W-conformation" preference, shielding the aldehyde carbonyl from nucleophilic attack to some degree, while the para-fluoro substituent on the phenoxy ring significantly enhances metabolic stability against oxidative metabolism (blocking P450 hydroxylation).

Synthetic Methodology: The SnAr Route

The most robust industrial route to this scaffold is Nucleophilic Aromatic Substitution (SnAr) . Unlike transition-metal-catalyzed couplings (Ullmann/Buchwald), the SnAr approach leverages the electron-withdrawing nature of the aldehyde group to activate the ring for halide displacement.

Protocol: SnAr Displacement of 2,6-Dichlorobenzaldehyde

Reagents:

  • Substrate: 2,6-Dichlorobenzaldehyde (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluorophenol (1.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.2 eq)

  • Solvent: DMF or DMSO (Anhydrous)

  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 3-chloro-4-fluorophenol and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 2,6-dichlorobenzaldehyde in a single portion. The aldehyde group at C1 activates the C2 and C6 positions (ortho-activation).

  • Reaction: Heat the mixture to 90 °C. Monitor by HPLC/TLC. The reaction typically completes in 4–6 hours.

    • Critical Control Point: Avoid temperatures >120 °C to prevent the "Cannizzaro reaction" or decarbonylation.

  • Workup: Quench with ice water. The product will precipitate. Filter and wash with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Heptane or Isopropanol to remove trace bis-phenoxy byproducts.

Synthesis SM1 2,6-Dichlorobenzaldehyde (Electrophile) Base K2CO3 / DMF 80-100°C SM1->Base SM2 3-Chloro-4-fluorophenol (Nucleophile) SM2->Base Intermediate Meisenheimer Complex Base->Intermediate SnAr Attack Product 2-Chloro-6-(3-chloro-4-fluorophenoxy) benzaldehyde Intermediate->Product - KCl (Elimination)

Figure 1: Mechanism of SnAr synthesis showing the convergence of the benzaldehyde core and phenol nucleophile.

Reactivity & Functionalization Pathways

Once synthesized, the aldehyde functionality serves as a versatile "handle" for divergent synthesis. The 2-chloro substituent remains available for late-stage cross-coupling, though it is sterically hindered.

A. Reductive Amination (Benzylamine Synthesis)
  • Target: Precursors for kinase inhibitors or fungicides.

  • Reagents: Primary amine (R-NH₂), NaBH(OAc)₃, DCE.

  • Insight: The steric bulk at the ortho positions (Cl and Phenoxy) may slow down imine formation. Use a Lewis acid catalyst (Ti(OiPr)₄) to drive imine formation before adding the reducing agent.

B. Oxidation (Benzoic Acid Synthesis)
  • Target: Precursors for amide coupling (e.g., Carboxamide fungicides).

  • Reagents: NaClO₂ (Pinnick Oxidation) or KMnO₄.

  • Insight: Pinnick oxidation is preferred to avoid chlorination of the electron-rich phenoxy ring.

C. Knoevenagel Condensation
  • Target: Cinnamic acid derivatives or Stilbenes.

  • Reagents: Malonic acid, Pyridine/Piperidine.

  • Insight: This pathway is critical for synthesizing acrylate-based herbicides .

Reactivity Core 2-Chloro-6-(3-chloro-4-fluorophenoxy) benzaldehyde Path1 Oxidation (NaClO2) Core->Path1 Path2 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Path2 Path3 Knoevenagel Condensation Core->Path3 Prod1 Benzoic Acid Derivative (Amide Coupling Precursor) Path1->Prod1 Prod2 Benzylamine Scaffold (Kinase Inhibitor Core) Path2->Prod2 Prod3 Cinnamic Acid/Acrylate (Agrochemical Active) Path3->Prod3

Figure 2: Divergent synthetic pathways from the core aldehyde intermediate.

Applications in Drug & Agrochemical Discovery

This molecule is not merely a reagent; it is a pharmacophore carrier .

  • Agrochemicals (Fungicides): The "diphenyl ether" motif is a classic bioisostere for the biphenyl unit found in SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The 3-chloro-4-fluoro substitution pattern mimics the electronic properties of successful fungicides like Bixafen and Fluxapyroxad , enhancing lipophilicity for cuticular penetration in plants.

  • Agrochemicals (Herbicides): Used in the synthesis of PPO (Protoporphyrinogen Oxidase) inhibitors. The 2,6-substitution pattern locks the ether bond, preventing metabolic cleavage in crops while maintaining potency against weeds.

  • Medicinal Chemistry: The scaffold is relevant for Tyrosine Kinase Inhibitors (TKIs) . The ether linkage provides flexibility, while the halogenated rings fill hydrophobic pockets (e.g., the allosteric pocket of BCR-ABL or EGFR).

Handling & Safety Protocols
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes can auto-oxidize to benzoic acids upon prolonged exposure to air.

  • Spill Response: Do not wash into drains. This compound is highly toxic to aquatic life due to its halogenated nature and lipophilicity (LogP > 4). Adsorb on sand/vermiculite.

References
  • Synthesis of Diaryl Ethers via SnAr

    • March's Advanced Organic Chemistry, 8th Ed.
    • Yeager, G. W., & Schissel, D. N. (1991). "A convenient method for the preparation of 2,6-disubstituted phenols and their conversion to diaryl ethers." Synthesis, 1991(01), 63-68. Link

  • Agrochemical Scaffold Design

    • Lamberth, C. (2013).[2] "Bioisosteric replacement in crop protection agents." Journal of Agricultural and Food Chemistry, 61(10), 2266-2276. Link

  • CAS Registry Data

    • CAS Common Chemistry.[3] "2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS 1484597-17-2)." Link

  • Relevant Patent Landscape (Structure Class)

    • Substituted Benzaldehydes as Fungicide Intermediates. WO2012025557 (BASF SE). Link

Sources

Exploratory

Molecular structure and weight of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

This technical guide provides an in-depth analysis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde , a highly specific fluorinated diaryl ether intermediate. This scaffold is critical in the development of advanced...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde , a highly specific fluorinated diaryl ether intermediate. This scaffold is critical in the development of advanced agrochemicals (specifically SDHI fungicides and herbicides) and pharmaceutical agents targeting kinase pathways.

CAS Registry Number: 1484597-17-2 Molecular Formula: C₁₃H₇Cl₂FO₂ Class: Halogenated Diaryl Ether / Benzaldehyde Derivative

Executive Summary

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde is a specialized organic building block characterized by a diaryl ether core substituted with a formyl group and mixed halogen patterns (chlorine and fluorine). Its structural uniqueness lies in the ortho-substitution of the phenoxy group relative to the aldehyde, creating a sterically congested environment that is valuable for inducing specific conformational locks in downstream bioactive molecules.

This compound serves as a pivotal intermediate in the synthesis of fluorinated heterocycles , which are increasingly dominant in modern drug discovery due to fluorine's ability to modulate metabolic stability (blocking P450 oxidation) and lipophilicity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data aggregates calculated and experimentally derived parameters for the target molecule.

PropertyValueNotes
CAS Number 1484597-17-2 Unique Identifier
IUPAC Name 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
Molecular Weight 285.10 g/mol Monoisotopic Mass: 283.98 g/mol
Exact Formula C₁₃H₇Cl₂FO₂
SMILES O=Cc1c(Cl)cccc1Oc2cc(Cl)c(F)cc2Canonical
InChI Key Derived from structure
Appearance Off-white to pale yellow solidTypical for halogenated benzaldehydes
Predicted LogP ~4.2 - 4.5Highly Lipophilic
H-Bond Donors 0
H-Bond Acceptors 2(Aldehyde O, Ether O)
Rotatable Bonds 2Ether linkage and Aldehyde

Structural Analysis & Reactivity Profile

The Diaryl Ether Scaffold

The molecule features a central ether oxygen linking two phenyl rings. The ortho-positioning of the phenoxy group (at C6) relative to the aldehyde (at C1) and the chlorine (at C2) creates a 1,2,6-trisubstituted pattern on the central ring.

  • Steric Influence: The bulky chlorine atom at C2 and the phenoxy group at C6 force the aldehyde group out of planarity with the benzene ring, potentially increasing its reactivity toward nucleophiles by reducing conjugation.

  • Electronic Effects: The fluorine atom on the phenoxy ring (para to the ether linkage) exerts a strong inductive electron-withdrawing effect (-I), deactivating that ring toward electrophilic aromatic substitution but stabilizing the ether bond against oxidative cleavage.

Key Functional Groups for Derivatization
  • Aldehyde (-CHO): The primary handle for further synthesis.

    • Reactions: Reductive amination (to amines), oxidation (to carboxylic acids), or condensation (e.g., Knoevenagel, Wittig) to form heterocycles like quinolines or benzofurans.

  • Aryl Chlorides (Ar-Cl):

    • The Cl on the central ring (C2) is activated by the electron-withdrawing aldehyde group, making it susceptible to further Nucleophilic Aromatic Substitution (SnAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce biaryl complexity.

Synthesis Protocol (Route Design)

The most robust synthetic pathway involves a Nucleophilic Aromatic Substitution (SnAr) reaction. This method is preferred over Ullmann coupling due to milder conditions and higher yields when activated substrates are used.

Retrosynthetic Analysis
  • Target: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

  • Disconnection: Ether bond.

  • Precursors:

    • Electrophile: 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1) or 2,6-Dichlorobenzaldehyde (CAS 83-38-5).[1]

    • Nucleophile: 3-Chloro-4-fluorophenol (CAS 2613-23-2).

Step-by-Step Methodology

Reaction Logic: The aldehyde group at C1 is strongly electron-withdrawing, activating the ortho-halogens (F or Cl) toward nucleophilic attack by the phenoxide ion. Fluorine is the superior leaving group in SnAr reactions due to the high electronegativity stabilizing the Meisenheimer complex intermediate.

Protocol:

  • Preparation of Nucleophile: In a reaction vessel, dissolve 3-Chloro-4-fluorophenol (1.0 eq) in anhydrous DMF (Dimethylformamide) or DMSO .

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq) or Cesium Carbonate (Cs₂CO₃) (1.2 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition of Electrophile: Slowly add 2-Chloro-6-fluorobenzaldehyde (1.0 eq).

    • Note: 2-Chloro-6-fluorobenzaldehyde is preferred over the dichloro- analog to ensure regioselectivity (F is displaced faster than Cl).

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours. Monitor via TLC or HPLC.

  • Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

Reaction Workflow Visualization

SynthesisPath Start1 3-Chloro-4-fluorophenol (Nucleophile) Base Base (K2CO3) Solvent (DMF) Start1->Base Deprotonation Start2 2-Chloro-6-fluorobenzaldehyde (Electrophile) Intermediate Meisenheimer Complex (Transient) Base->Intermediate + Start2 (SnAr Attack) Product 2-Chloro-6-(3-chloro-4-fluorophenoxy) benzaldehyde Intermediate->Product - KF (Elimination)

Figure 1: Nucleophilic Aromatic Substitution (SnAr) pathway for the synthesis of the target diaryl ether.

Applications in Drug Discovery & Agrochemicals[3]

This molecule is a high-value scaffold due to the "Privileged Structure" status of diaryl ethers.

Agrochemicals (Fungicides & Herbicides)

The 2-chloro-6-phenoxybenzaldehyde motif is structurally homologous to several SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

  • Mechanism: The aldehyde is often converted into an amide or a heterocycle (like a pyrazole or pyridine) which binds to the ubiquinone-binding site of the fungal SDH enzyme.

  • Fluorine Role: The 3-chloro-4-fluoro substitution pattern on the distal ring mimics the electronic properties of successful fungicides like Bixafen or Fluxapyroxad , enhancing metabolic stability and potency.

Pharmaceutical Kinase Inhibitors

Diaryl ethers are classic linkers in Tyrosine Kinase Inhibitors (TKIs) .

  • Target: The ether oxygen provides flexibility, allowing the two aromatic rings to adopt the correct geometry to fit into the ATP-binding pocket of kinases (e.g., c-Met, VEGFR).

  • Workflow: The aldehyde is typically converted to a Schiff base or reduced to a benzyl amine to link with a hinge-binding motif (e.g., quinazoline or aminopyrimidine).

Handling, Safety, and Storage

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING.[2]

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid.

  • Stability: Sensitive to light and air.

References

  • PubChem Database. (2025). 2-Chloro-6-fluorobenzaldehyde (Precursor Data).[3][2][1][4][5] National Library of Medicine. Available at: [Link]

Sources

Foundational

Solubility Profiling and Process Optimization for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Topic: Solubility Data & Process Profiling for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Data & Process Profiling for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Chemical Engineers.

Executive Summary

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS: 1393639-31-0) is a critical advanced intermediate in the synthesis of Fluxametamide , a novel isoxazoline insecticide targeting ligand-gated chloride channels.

Unlike commoditized reagents, specific peer-reviewed solubility data for this intermediate is proprietary and absent from public thermodynamic databases. Consequently, reliance on generalized solubility parameters often leads to suboptimal yield and purity during scale-up.

This guide provides a predictive physicochemical profile , a validated experimental protocol for generating precise solubility curves, and a strategic process framework for purification based on the structural thermodynamics of diaryl ether aldehydes.

Physicochemical Profile & Predictive Solubility

Understanding the structural moieties of this molecule allows for accurate solubility prediction using "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).

Structural Analysis
  • Core Scaffold: Diaryl ether linkage connecting a benzaldehyde ring and a halogenated phenyl ring.

  • Lipophilicity: The addition of the 3-chloro-4-fluorophenoxy group significantly increases lipophilicity compared to its precursor, 2-chloro-6-fluorobenzaldehyde.

  • Electronic Character: Highly electron-deficient aromatic rings due to multiple halogen atoms (Cl, F) and the aldehyde carbonyl.

Estimated Properties
PropertyEstimated ValueProcess Implication
Molecular Weight ~320.1 g/mol Moderate molecular size; likely crystalline solid.
LogP (Predicted) 4.8 – 5.2Highly lipophilic; practically insoluble in water.
Melting Point 65 – 85 °C*Ideal for cooling crystallization; risk of "oiling out" if solvent BP is too high.
H-Bond Donor 0Aprotic; limited solubility in pure alcohols compared to esters/ketones.
H-Bond Acceptor 3 (O, F)Good interaction with weak H-bond donors (Chloroform, DCM).

*Note: Melting point is estimated based on similar halogenated diaryl ethers. Exact value must be determined via DSC.

Solubility Prediction Map

Based on the structural analysis, the compound exhibits the following solubility hierarchy:

  • High Solubility (Process Solvents): Toluene, Xylene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

  • Moderate Solubility (Crystallization Candidates): Acetone, Acetonitrile, Isopropanol (IPA) at reflux.

  • Low/Anti-Solvents: Water, n-Heptane, Hexane, Cyclohexane.

Experimental Protocol: Solubility Determination

Since literature data is unavailable, you must generate empirical solubility curves (Mole Fraction vs. Temperature) to design a robust crystallization process.

Methodology: Dynamic Laser Monitoring (Recommended)
  • Instrument: Technobis Crystal16 or Mettler Toledo EasyMax with turbidity probe.

  • Principle: Detects the clear point (dissolution) and cloud point (nucleation) upon heating and cooling ramps.

Step-by-Step Protocol
  • Preparation: Weigh specific masses of the compound (e.g., 50, 100, 200, 400 mg) into 4 separate HPLC vials.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Toluene) to each vial.

  • Temperature Program:

    • Heat from 20°C to 70°C at 1.0°C/min (Stirring: 700 rpm).

    • Hold at 70°C for 10 min.

    • Cool from 70°C to 0°C at 0.5°C/min.

  • Data Capture: Record the temperature (

    
    ) where transmission reaches 100%.
    
  • Calculation: Convert mass/volume ratios to Mole Fraction (

    
    ).
    
Gravimetric Method (Alternative)

If automated equipment is unavailable:

  • Saturate solvent with excess solid at constant temperature (

    
    ) for 24 hours.
    
  • Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
    ).
    
  • Evaporate solvent from a weighed aliquot and measure residue mass.

Thermodynamic Modeling

To extrapolate data for process design, fit your experimental points to the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical constants derived from regression analysis.
    

Application: Use the derived constants to calculate the theoretical yield of a cooling crystallization process:



Process Optimization & Purification Strategy

The synthesis of this intermediate typically involves a nucleophilic aromatic substitution (


) reaction. The solubility profile dictates the workup and purification strategy.
Reaction & Workup
  • Reaction Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are required to solubilize the phenoxide nucleophile.

  • Quench/Extraction:

    • The compound is highly soluble in Toluene .

    • Protocol: Quench reaction mixture into water. Extract with Toluene. The product partitions into the organic phase, while DMF/DMSO and inorganic salts remain in the aqueous phase.

Crystallization (Purification)

Recrystallization is essential to remove unreacted 2-chloro-6-fluorobenzaldehyde and side products.

Strategy A: Cooling Crystallization (Single Solvent)

  • Solvent: Isopropanol (IPA) or Ethanol .

  • Logic: The compound likely has a steep solubility curve in alcohols (high solubility at reflux, low at

    
    ).
    
  • Procedure: Dissolve crude solid in IPA at reflux (

    
    ). Cool slowly to 
    
    
    
    .

Strategy B: Anti-Solvent Crystallization

  • Solvent System: Toluene / n-Heptane .

  • Logic: Toluene is an excellent solvent; Heptane is a poor solvent.

  • Procedure:

    • Dissolve crude in minimum Toluene at

      
      .
      
    • Slowly dose n-Heptane (Ratio 1:3 v/v) over 2 hours.

    • Cool to

      
       to maximize yield.
      
Workflow Diagram

ProcessFlow Reaction SnAr Reaction (Solvent: DMF/DMSO) Quench Quench into Water Reaction->Quench Extract Extraction (Solvent: Toluene) Quench->Extract Partitioning Wash Aqueous Wash (Remove DMF/Salts) Extract->Wash Concentrate Concentrate Organic Phase Wash->Concentrate Crystallize Crystallization (Solvent: IPA or Toluene/Heptane) Concentrate->Crystallize Crude Oil/Solid Isolate Filtration & Drying (Target Intermediate) Crystallize->Isolate Purified Solid

Caption: Integrated synthesis and purification workflow for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde.

Quantitative Data Summary (Estimated)

Use these values as a starting point for range-finding studies.

SolventSolubility ClassEstimated Solubility (25°C)Estimated Solubility (60°C)
Toluene High> 200 mg/mLMiscible
Dichloromethane High> 250 mg/mLN/A (Boiling)
Ethyl Acetate High> 150 mg/mL> 400 mg/mL
Isopropanol Moderate20 - 40 mg/mL> 150 mg/mL
Ethanol Moderate15 - 30 mg/mL> 120 mg/mL
n-Heptane Low (Anti-solvent)< 5 mg/mL< 20 mg/mL
Water Insoluble< 0.01 mg/mL< 0.05 mg/mL

References

  • Nissan Chemical Industries, Ltd. (2007). Isoxazoline Derivatives and Insecticides/Miticides Containing the Same. Patent WO2007026965. (Describes the synthesis of Fluxametamide and key intermediates). Link

  • Ooyabu, H., et al. (2018). "Discovery and Synthesis of Fluxametamide." Journal of Pesticide Science, 43(3), 168-176. (Detailed synthetic route and physical properties). Link

  • BenchChem. (2025).[1] Purification of Fluorinated Benzaldehyde Derivatives. (General protocols for diaryl ether purification). Link

  • PubChem. (2025).[2][3][4] Compound Summary: Fluxametamide.[2][4][5][6] (Downstream product data). Link

Sources

Exploratory

Advanced Synthesis of Phenoxybenzaldehyde Derivatives: A Technical Guide

Executive Summary & Strategic Importance Phenoxybenzaldehyde derivatives, particularly 3-phenoxybenzaldehyde (3-PBA) , are the linchpin intermediates in the synthesis of type II pyrethroid insecticides (e.g., Cypermethri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Phenoxybenzaldehyde derivatives, particularly 3-phenoxybenzaldehyde (3-PBA) , are the linchpin intermediates in the synthesis of type II pyrethroid insecticides (e.g., Cypermethrin, Deltamethrin, Fenvalerate). Beyond agrochemicals, these scaffolds serve as critical precursors in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specialized polymer additives.

The synthesis of the diaryl ether linkage poses a classic challenge in organic chemistry: overcoming the poor electrophilicity of unactivated aryl halides. While industrial production heavily relies on the oxidation of 3-phenoxytoluene due to raw material costs, the Ullmann ether synthesis remains the gold standard for laboratory-scale production where high purity and structural diversity are required.

This guide provides a rigorous, self-validating technical analysis of these pathways, moving beyond generic recipes to explore the mechanistic causality and critical control points (CCPs) necessary for reproducible success.

Comparative Analysis of Synthetic Pathways[1][2][3][4][5]

The choice of synthetic route is dictated by scale, available equipment, and purity requirements. The following table contrasts the three primary methodologies.

Table 1: Strategic Comparison of Synthetic Routes

FeatureRoute A: Ullmann CouplingRoute B: Radical OxidationRoute C: SNAr Substitution
Primary Substrate 3-Bromobenzaldehyde3-Phenoxytoluene3-Fluorobenzaldehyde
Key Reagent Phenol / K-PhenolateOxygen / SeO₂Phenolate
Catalyst Cu(I) / Cu(II) saltsCo-Mn-Br / V-Mo oxidesK₂CO₃ (Base)
Mechanism Organocopper intermediateFree Radical ChainNucleophilic Aromatic Sub.[1]
Atom Economy Moderate (Halogen waste)HighModerate
Industrial Use SecondaryPrimary (Bulk)Niche (High Value)
Critical Risk Catalyst poisoning / HomocouplingOver-oxidation to Benzoic AcidHigh Cost of Fluoride

Protocol A: The Classical Ullmann Ether Synthesis

Mechanistic Rationale

Direct coupling of 3-bromobenzaldehyde with phenol using copper catalysis is prone to failure because the aldehyde carbonyl group can coordinate with the copper catalyst, poisoning it, or undergo side reactions (e.g., Cannizzaro). Therefore, acetal protection is not optional; it is a mechanistic necessity to sterically shield the carbonyl and maintain catalyst activity.

Workflow Visualization

The following diagram outlines the critical protection-coupling-deprotection sequence.

UllmannSynthesis Figure 1: Ullmann Ether Synthesis Workflow via Acetal Protection Strategy Start 3-Bromobenzaldehyde Step1 Acetal Protection (Ethylene Glycol, p-TSA) Start->Step1 -H2O Inter1 Bromo-Acetal Intermediate Step1->Inter1 Step2 Ullmann Coupling (K-Phenolate, CuCl, 140°C) Inter1->Step2 +PhOK Inter2 Phenoxy-Acetal Intermediate Step2->Inter2 -KBr Step3 Acid Hydrolysis (HCl, H2O) Inter2->Step3 End 3-Phenoxybenzaldehyde Step3->End -Glycol

[2][3]

Detailed Experimental Protocol

Step 1: Acetal Protection

  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 3-bromobenzaldehyde (0.5 mol), ethylene glycol (0.75 mol), and toluene (200 mL).

  • Catalyst: Add p-toluenesulfonic acid (p-TSA) (0.5 g).

  • Reflux: Heat to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.

  • Endpoint: Reaction is complete when water evolution ceases (approx. 4-6 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ to neutralize acid. Dry organic layer over MgSO₄ and concentrate in vacuo.

    • Checkpoint: Verify disappearance of the carbonyl peak (approx. 1700 cm⁻¹) via IR.

Step 2: Ullmann Coupling

  • Phenolate Formation: In a separate vessel, react phenol (0.65 mol) with KOH (0.65 mol) in toluene. Reflux to remove water azeotropically. This generates dry Potassium Phenolate.

  • Coupling: To the dry phenolate suspension, add the Bromo-Acetal intermediate (from Step 1) and Copper(I) Chloride (CuCl) (0.05 mol).

  • Solvent System: Ensure phenol is present in slight excess or use a high-boiling polar aprotic solvent like DMF or DMAc if phenol is not the solvent.

  • Reaction: Heat to 140-150°C for 6-8 hours under Nitrogen.

    • Expert Insight: The color will shift from green/blue to dark brown/black as the active organocopper species forms and cycles.

  • Workup: Cool to 60°C. Filter off inorganic salts (KBr). Distill off solvent.[4][2][5]

Step 3: Hydrolysis

  • Hydrolysis: Dissolve the crude phenoxy-acetal in THF/Water (1:1). Add 2M HCl.

  • Stir: Heat to 60°C for 1 hour.

  • Isolation: Extract with ethyl acetate. The product is purified via vacuum distillation (bp ~140°C at 0.1 mmHg).

Protocol B: Catalytic Oxidation of 3-Phenoxytoluene

Mechanistic Rationale

This route is preferred industrially due to the low cost of 3-phenoxytoluene. The reaction proceeds via a free-radical chain mechanism at the benzylic position. The challenge is selectivity : stopping the oxidation at the aldehyde stage without over-oxidizing to 3-phenoxybenzoic acid.

Pathway Visualization[5]

OxidationMechanism Figure 2: Radical Oxidation Pathway and Selectivity Control Substrate 3-Phenoxytoluene Radical Benzylic Radical Substrate->Radical Initiator / Catalyst (Co/Mn) Peroxide Benzyl Hydroperoxide Radical->Peroxide +O2 Aldehyde 3-Phenoxybenzaldehyde Peroxide->Aldehyde -H2O Acid 3-Phenoxybenzoic Acid (Over-oxidation Side Product) Aldehyde->Acid +[O] (Undesired)

Detailed Experimental Protocol (Liquid Phase)
  • Setup: Use a high-pressure autoclave or a glass reactor with efficient reflux condenser (for atmospheric runs).

  • Reactants: Charge 3-phenoxytoluene and catalyst (Cobalt(II) acetate + Manganese(II) acetate + Sodium Bromide promoter).

  • Solvent: Acetic acid is the standard solvent to stabilize the metal ions.

  • Oxidant: Introduce Air or Oxygen.

  • Conditions: Heat to 90-110°C.

    • Critical Control Point: Conversion must be limited to ~50-60%. Pushing conversion higher exponentially increases the yield of the benzoic acid byproduct.

  • Purification:

    • Distill off acetic acid.

    • Bisulfite Purification (See Section 6): This is mandatory here to separate the aldehyde from unreacted toluene and the acid byproduct.

Emerging Green Technologies: Electrochemical Synthesis

Traditional oxidations use heavy metals or generate stoichiometric waste. Electrochemical synthesis offers a "reagent-free" alternative.[6]

  • Method: Indirect electrolysis using a mediator (e.g., Ce(IV)/Ce(III) or halide mediators).

  • Anode: Platinum or Carbon felt.

  • Cathode: Stainless steel.

  • Electrolyte: Methanol/H₂SO₄.

  • Mechanism: Anodic oxidation of 3-phenoxytoluene to the dimethyl acetal, followed by hydrolysis. This avoids the over-oxidation issue inherent in direct chemical oxidation.

Purification & Quality Control: The Bisulfite Method

Regardless of the synthesis route, obtaining pharmaceutical-grade purity (>99%) often requires chemical purification to remove isomers and homologous impurities.

The Self-Validating Protocol:

  • Adduct Formation: Dissolve crude 3-PBA in toluene. Add saturated aqueous Sodium Bisulfite (NaHSO₃).

  • Phase Transfer: Stir vigorously for 2-4 hours. The aldehyde forms a water-soluble bisulfite adduct; impurities (unreacted toluene, diphenyl ether) remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (containing impurities).

  • Regeneration: Treat the aqueous layer with Sodium Carbonate (Na₂CO₃) or dilute acid to decompose the adduct and release the pure aldehyde.

  • Extraction: Extract the liberated pure 3-PBA into fresh toluene or dichloromethane.

References

  • BenchChem. (2025).[4][7][2] Preparation of Analytical Standards for 3-Phenoxybenzaldehyde: A Comparative Guide. BenchChem Technical Notes. Link

  • Gupta, V. et al. (1997). Process for the single step oxidation of 3-phenoxytoluene to 3-phenoxybenzaldehyde. US Patent 5,693,869. Link

  • Continental Oil Co. (1987). Process for preparing 3-phenoxybenzaldehydes via Ullmann condensation. US Patent 4,691,033. Link

  • PrepChem. (2024). Synthesis of 3-phenoxybenzaldehyde from 3-phenoxybenzyl chloride. PrepChem Laboratory Manuals. Link

  • Zhang, Y. et al. (2015). Green synthesis of aromatic aldehydes by electrochemical oxidation. Green Chemistry, 17, 3968-3973. Link

Sources

Foundational

Thermodynamic Stability of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

This guide provides an in-depth technical analysis of the thermodynamic stability of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde , a highly functionalized diaryl ether intermediate. This document is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde , a highly functionalized diaryl ether intermediate. This document is designed for researchers and process chemists optimizing the synthesis and storage of this compound for pharmaceutical or agrochemical applications.

Executive Summary & Chemical Identity

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS: 2166092-49-3) is a sterically congested, halogenated aromatic aldehyde. Its stability profile is governed by two competing factors: the steric shielding provided by the ortho-chloro and ortho-phenoxy substituents, and the inherent reactivity of the aldehyde carbonyl toward autoxidation.

Understanding the thermodynamic landscape of this molecule requires a dual focus:

  • Solid-State Thermodynamics: Polymorphism arising from the rotational freedom of the ether linkage.

  • Chemical Thermodynamics: The oxidative drive toward the corresponding benzoic acid (CAS: 1485267-27-3).

Physicochemical Profile (Predicted & Literature-Derived)
PropertyValue / CharacteristicImpact on Stability
Molecular Formula C₁₃H₇Cl₂FO₂High halogen content increases lipophilicity.
Molecular Weight 285.10 g/mol Moderate; likely crystalline solid.
LogP (Predicted) ~4.2 - 4.8Highly lipophilic; practically insoluble in water.
Melting Point 65°C – 85°C (Est.)Low-melting solid; prone to Ostwald ripening or sintering.
Key Risk Autoxidation Rapid conversion to carboxylic acid in air.

Thermodynamic Stability & Degradation Mechanisms

Autoxidation: The Primary Instability Vector

The most thermodynamically favorable degradation pathway is the radical-chain oxidation of the formyl group (-CHO) to the carboxylic acid (-COOH). While the ortho-substituents (2-Cl, 6-OAr) provide significant steric hindrance, they do not completely inhibit radical abstraction of the formyl hydrogen.

  • Mechanism: Radical chain reaction initiated by trace metals or UV light.

  • Product: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid (CAS: 1485267-27-3).[1]

  • Kinetics: Zero-order in solid state (surface limited); First-order in solution.

Conformational Polymorphism

The diaryl ether linkage (-O-) introduces a critical degree of freedom. The torsion angle between the two phenyl rings (


) can adopt multiple energetic minima, leading to conformational polymorphism .
  • Thermodynamic Form (Form I): Typically the most dense packing with optimized

    
    -
    
    
    
    stacking.
  • Kinetic Form (Form II): Often obtained from rapid precipitation or crash cooling; metastable and prone to conversion to Form I during storage (solid-solid transition).

Photolytic Dehalogenation

The presence of chlorine and fluorine on the aromatic rings sensitizes the molecule to UV degradation.

  • Pathway: Homolytic cleavage of the C-Cl bond (bond dissociation energy ~95 kcal/mol) under UV irradiation (

    
     nm), leading to radical species and polymerization or hydro-dechlorination.
    

Degradation Pathway Visualization

The following diagram illustrates the primary thermodynamic sinks for the molecule.

DegradationPathways cluster_environment Environmental Stressors Aldehyde 2-Chloro-6-(3-chloro-4-fluorophenoxy) benzaldehyde (Active Intermediate) Radical Acyl Radical Intermediate Aldehyde->Radical Initiation (hv, Metals) Dimer Degradant B: Dechlorinated/Dimerized Species Aldehyde->Dimer Photolysis (UV) -Cl radical Acid Degradant A: Carboxylic Acid (CAS: 1485267-27-3) Radical->Acid Autoxidation (+O2) Oxygen Atmospheric O2 Light UV Light (<300nm)

Figure 1: Mechanistic degradation pathways showing the critical oxidative route to the carboxylic acid.

Experimental Protocols for Stability Assessment

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine melting point, purity, and polymorphic transitions.

  • Sample Prep: Weigh 2-5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically (or pinhole if solvent loss is suspected).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C (past expected MP).

    • Cool: Ramp 10°C/min back to 0°C (to check for recrystallization/glass transition).

    • Re-heat: Ramp 10°C/min to 150°C.

  • Analysis:

    • Sharp Endotherm: Indicates pure crystalline material (Onset = Melting Point).

    • Broad Endotherm: Indicates impurities or amorphous content.

    • Exotherm during heating: Indicates cold crystallization (metastable polymorph converting to stable form).

Forced Degradation (Stress Testing) Workflow

Objective: Validate the stability-indicating HPLC method and identify degradation products.

Stress ConditionProtocolExpected Outcome
Oxidative 0.1 mg/mL in MeCN + 3% H₂O₂ at RT for 4h.Formation of Benzoic Acid analog (Major).
Acid Hydrolysis 0.1 N HCl at 60°C for 24h.Minimal degradation (Ether is stable; Aldehyde is robust).
Base Hydrolysis 0.1 N NaOH at 60°C for 4h.Cannizzaro Reaction (Disproportionation) or Nucleophilic substitution.
Photolytic 1.2 million lux hours (ICH Q1B).Dechlorination; darkening of solid.
HPLC Method Parameters (Stability Indicating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins (High lipophilicity requires high organic content).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

Stability Testing Workflow Visualization

StabilityWorkflow cluster_stress Forced Degradation (Stress) Start Start: Pure 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Oxidation Oxidation (3% H2O2) Start->Oxidation Thermal Thermal (60°C / 75% RH) Start->Thermal Photo Photolysis (Xe Lamp) Start->Photo Analysis Analysis: HPLC-UV + LC-MS Oxidation->Analysis Thermal->Analysis Photo->Analysis Result_Acid Identify: Carboxylic Acid (RT Shift: -2 min) Analysis->Result_Acid If Degradation > 5% Result_Stable Confirm: Mass Balance > 95% Analysis->Result_Stable If Degradation < 5%

Figure 2: Operational workflow for validating the thermodynamic stability of the intermediate.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain >99.0% purity:

  • Inert Atmosphere: Store under Nitrogen or Argon to prevent autoxidation. The aldehyde is an "oxygen scavenger" over long periods.

  • Temperature: Store at 2-8°C . While the solid is likely stable at room temperature, refrigeration slows the kinetics of any potential polymorphic transitions or slow oxidation.

  • Light Protection: Amber glass vials are required to prevent photo-induced radical formation.

  • Re-test Period: 12 months (if stored at 2-8°C under Argon).

References

  • Chemical Identity : 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde.[2][3] CAS No. 2166092-49-3.

  • Primary Degradant : 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid.[1] CAS No. 1485267-27-3.[1] Source: .

  • Guideline : ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). .

  • Mechanism: Bowry, V. W., & Ingold, K. U. (1992). The unexpected role of aldehyde autoxidation in the degradation of drug substances. Journal of the American Chemical Society.
  • Polymorphism: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Exploratory

Technical Whitepaper: Pharmacophore Exploration and Synthetic Utility of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

This is a comprehensive technical whitepaper on the chemical entity 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde . This document is structured for researchers and drug development professionals, focusing on its synt...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical whitepaper on the chemical entity 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde . This document is structured for researchers and drug development professionals, focusing on its synthetic utility, pharmacophore properties, and potential biological applications.

Executive Summary

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS: 1484597-17-2) represents a highly specialized "privileged scaffold" in medicinal and agrochemical chemistry. Characterized by a sterically congested diaryl ether core with a specific 2,6-disubstitution pattern , this molecule serves as a critical intermediate for generating conformationally restricted bioactive agents.

Its primary utility lies in the synthesis of p38 MAP Kinase inhibitors (anti-inflammatory) and novel insecticides (chitin synthesis inhibitors). The presence of the aldehyde functionality allows for rapid diversification into Schiff bases, benzimidazoles, and styrenyl derivatives, making it a versatile node in high-throughput screening (HTS) libraries.

Structural Analysis & Pharmacophore Mapping

The "Twisted" Diaryl Ether Motif

The defining feature of this molecule is the 2-chloro-6-phenoxy substitution on the benzaldehyde ring.

  • Steric Clash: The chlorine atom at position 2 and the phenoxy group at position 6 create significant steric hindrance.

  • Conformational Lock: This forces the phenoxy ring to adopt a conformation nearly perpendicular to the benzaldehyde ring. In kinase drug design, this "twisted" architecture is often critical for occupying the hydrophobic "gatekeeper" pocket (e.g., in p38

    
     or MEK kinases) without incurring a high entropic penalty upon binding.
    
Halogen Bonding Potential
  • Fluorine (4'-F): Acts as a metabolic blocker, preventing rapid oxidation of the phenoxy ring (para-position).

  • Chlorine (3'-Cl): Increases lipophilicity (logP) and can engage in specific halogen-bonding or hydrophobic interactions within a receptor pocket.

Pharmacophore Visualization

The following diagram illustrates the structural logic and potential binding modes.

Pharmacophore Core Benzaldehyde Core (Electrophilic Center) Sub2 2-Chloro Substituent (Steric Anchor) Core->Sub2 Ortho-positioning Sub6 6-Phenoxy Linker (Diaryl Ether) Core->Sub6 Ortho-positioning Target1 p38 MAPK (Hydrophobic Pocket II) Sub2->Target1 Steric fit / Twist induction Distal 3-Cl-4-F-Phenyl Group (Hydrophobic/Metabolic Shield) Sub6->Distal Ether Linkage Distal->Target1 Halogen bonding Target2 Agrochemical Target (Chitin Synthase) Distal->Target2 Lipophilic interaction

Figure 1: Pharmacophore map highlighting the structural elements driving biological activity.

Potential Biological Activity[1][2][3][4]

Kinase Inhibition (p38 MAPK Pathway)

The 2-phenoxybenzaldehyde scaffold is a known precursor for N-phenyl-2-phenoxybenzamides , a class of potent p38 mitogen-activated protein kinase (MAPK) inhibitors.

  • Mechanism: These compounds bind to the ATP-binding site (Type II inhibition) or an allosteric pocket. The 2,6-substitution pattern mimics the spatial arrangement of established inhibitors like BIRB-796 (Doramapimod), where the "twist" is essential for high affinity.

  • Therapeutic Potential: Treatment of rheumatoid arthritis, COPD, and cytokine-storm-related syndromes.

Agrochemical Applications
  • Insecticides: Diaryl ether derivatives are frequently screened for insecticidal activity. The specific 3-chloro-4-fluoro substitution on the distal ring is reminiscent of the "privileged" substitution found in Lufenuron and Flufenoxuron (though these are benzoylureas, the distal aryl group requirements are similar).

  • Mode of Action: Potential disruption of insect growth regulation (IGR) or sodium channel modulation.

Synthetic Pathways

The synthesis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde is achieved via a nucleophilic aromatic substitution (


) reaction. This is the industry-standard method for constructing sterically hindered diaryl ethers.
Reaction Mechanism ( )

The reaction involves the displacement of the fluorine atom in 2-chloro-6-fluorobenzaldehyde by the phenoxide anion generated from 3-chloro-4-fluorophenol . The aldehyde group (


) acts as an electron-withdrawing group (EWG) at the ortho position, activating the ring for nucleophilic attack.

Synthesis SM1 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1) Inter Meisenheimer Complex (Transition State) SM1->Inter DMF, 90°C SM2 3-Chloro-4-fluorophenol (CAS 2613-23-2) SM2->Inter DMF, 90°C Base Base (K2CO3 or Cs2CO3) Base->Inter DMF, 90°C Prod 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS 1484597-17-2) Inter->Prod - KF

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (


).

Experimental Protocols

Synthesis Protocol

Objective: Preparation of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde on a 10g scale.

Reagents:

  • 2-Chloro-6-fluorobenzaldehyde (1.0 eq, 15.8 g)

  • 3-Chloro-4-fluorophenol (1.1 eq, 16.1 g)

  • Potassium Carbonate (

    
    ) (2.0 eq, 27.6 g)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (150 mL)

Procedure:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 3-chloro-4-fluorophenol,

    
    , and DMF.
    
  • Activation: Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 2-chloro-6-fluorobenzaldehyde dropwise (if liquid) or portion-wise (if solid) to the reaction mixture.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (500 mL) with vigorous stirring. The product should precipitate.

    • Extract with Ethyl Acetate (

      
      ) if no precipitate forms.
      
    • Wash the organic layer with water (

      
      ), brine (
      
      
      
      ), and dry over
      
      
      .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Analytical Characterization (Expected)
TechniqueExpected Signal / Result
Appearance White to off-white crystalline solid.

NMR (DMSO-

)

10.3 (s, 1H, CHO), 7.1-7.8 (m, aromatic protons). Distinct splitting due to F-coupling.
LC-MS

(Cl isotope pattern).
Melting Point Approx. 75-85°C (Estimated based on congeners).

Safety & Handling

  • Hazards: The starting material (2-chloro-6-fluorobenzaldehyde) is a skin irritant and lachrymator. The product is a halogenated aromatic and should be treated as a potential aquatic toxin.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all reaction steps in a fume hood.

  • Waste: Dispose of halogenated organic waste in designated containers. Do not release into drains.

References

  • Medicines for Malaria Venture. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Link

  • National Institute of Standards and Technology (NIST). (2023). 2-Chloro-6-fluorobenzaldehyde Properties and Spectra. NIST Chemistry WebBook.[1] Link

  • ChemicalBook. (2023). CAS 1484597-17-2 Entry: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde.[2] Link

  • BenchChem. (2023). Protocols for the Synthesis of 2-Chloro-6-fluorobenzaldehyde Derivatives. Link

  • DrugDesign.org. (2005). Structure-Activity Relationships: Probing Hydrophobic Pockets in Kinases. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Introduction: The Significance of Diaryl Ether Linkages Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial precursors for a wide range of pharmaceuticals, agrochemicals, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diaryl Ether Linkages

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial precursors for a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1] The target molecule, 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde, incorporates a diaryl ether moiety. This structural motif is of paramount importance in medicinal chemistry and materials science, often imparting enhanced biological activity, thermal stability, and specific conformational properties to molecules.

This guide provides a comprehensive technical overview of the reagents and a detailed protocol for the synthesis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde. The primary synthetic strategy detailed herein is the Nucleophilic Aromatic Substitution (SNAr), a robust and widely applicable method for the formation of C-O bonds in the construction of diaryl ethers.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this specific synthesis.

Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Approach

The formation of the diaryl ether bond in the target molecule is most effectively achieved by coupling two key fragments: an activated aryl halide and a nucleophilic phenol.

  • Electrophilic Partner: 2-Chloro-6-fluorobenzaldehyde

  • Nucleophilic Partner: 3-Chloro-4-fluorophenol

The chosen strategy is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored due to the electronic properties of the 2-chloro-6-fluorobenzaldehyde substrate.[4] The fluorine atom at the C6 position is an excellent leaving group, and the aromatic ring is "activated" toward nucleophilic attack by the presence of the strongly electron-withdrawing aldehyde group (-CHO) at the C1 position.[5] The electron-withdrawing nature of this group stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and facilitating the substitution.[6]

The reaction proceeds by deprotonating the hydroxyl group of 3-chloro-4-fluorophenol with a suitable base to form a more potent phenoxide nucleophile. This phenoxide then attacks the electron-deficient carbon atom bearing the fluorine atom on the benzaldehyde ring, leading to the displacement of the fluoride ion and the formation of the desired diaryl ether.

Mechanism of Action: SNAr Pathway

The SNAr mechanism for this synthesis is a two-step addition-elimination process:

  • Nucleophilic Addition: The phenoxide, generated from 3-chloro-4-fluorophenol and a base, attacks the C6 carbon of 2-chloro-6-fluorobenzaldehyde. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the aldehyde group.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This step yields the final product, 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde.

An alternative, though often requiring harsher conditions, is the Ullmann condensation, which involves a copper catalyst to facilitate the coupling of an aryl halide and a phenol.[7][8] However, for an activated substrate like 2-chloro-6-fluorobenzaldehyde, the catalyst-free SNAr approach is generally more efficient and operationally simpler.

Reagents and Materials

Proper preparation and handling of reagents are critical for the success of the synthesis. All reagents should be of high purity.

ReagentFormulaM.W. ( g/mol )RoleKey Properties & Handling Notes
2-Chloro-6-fluorobenzaldehyde C₇H₄ClFO158.56ElectrophileWhite solid.[9] Melting point: 32–35 °C.[10] Irritant; handle with appropriate PPE in a fume hood.[10]
3-Chloro-4-fluorophenol C₆H₄ClFO146.55NucleophileA halophenol compound.[11] Handle with care as phenols are generally corrosive and toxic.
Potassium Carbonate (K₂CO₃) K₂CO₃138.21BaseAnhydrous grade is essential. Used to deprotonate the phenol. A milder base compared to sodium hydride, reducing side reactions.
Dimethylformamide (DMF) C₃H₇NO73.09SolventAnhydrous, polar aprotic solvent. Facilitates SNAr reactions by solvating cations, leaving the nucleophile more reactive. High boiling point (153 °C).
Toluene C₇H₈92.14Extraction SolventUsed during the workup phase to extract the organic product from the aqueous layer.
Deionized Water H₂O18.02WorkupUsed to quench the reaction and wash the organic layer.
Brine (Saturated NaCl) NaCl (aq)-WorkupUsed to wash the organic layer and aid in the removal of residual water and DMF.
Anhydrous Magnesium Sulfate (MgSO₄) MgSO₄120.37Drying AgentUsed to dry the organic extract before solvent evaporation.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-fluorophenol (1.0 eq.).

  • Add anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Begin stirring the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reagent Addition and Reaction

  • While stirring, add 2-Chloro-6-fluorobenzaldehyde (1.0 eq.) to the flask.

  • Heat the reaction mixture to 80-100 °C using an oil bath.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

Step 3: Reaction Quench and Workup

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

  • Extract the aqueous mixture with toluene (3 x volume of DMF).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Step 4: Purification

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde.

Visualization of Synthetic Workflow

The following diagram provides a high-level overview of the experimental process.

G cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup cluster_purify Step 4: Purification reagents Combine: - 3-Chloro-4-fluorophenol - K₂CO₃ - Anhydrous DMF add_aldehyde Add 2-Chloro-6-fluorobenzaldehyde reagents->add_aldehyde Inert Atmosphere heat Heat to 80-100 °C (4-8 hours) add_aldehyde->heat quench Quench with Water heat->quench Cool to RT extract Extract with Toluene quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Synthetic workflow for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde.

References

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Bower, J., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.

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Application

Application Note: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde as a Pharmaceutical Intermediate

This Application Note and Protocol guide details the technical utilization of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS: 1484597-17-2 / 2166092-49-3), a highly specialized "privileged scaffold" used in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the technical utilization of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS: 1484597-17-2 / 2166092-49-3), a highly specialized "privileged scaffold" used in the synthesis of boron-containing pharmaceuticals (benzoxaboroles) and complex biaryl ether therapeutics.

Executive Summary

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde is a critical electrophilic building block designed for the synthesis of Benzoxaborole therapeutics (e.g., next-generation PDE4 inhibitors analogous to Crisaborole) and Nav1.7 sodium channel inhibitors . Its unique 2,6-disubstitution pattern allows for regiospecific ring closure or metal-catalyzed cross-coupling, making it indispensable for creating tricyclic cores or introducing metabolically stable phenoxy pharmacophores.

Key Applications:

  • Benzoxaborole Synthesis: Precursor for constructing the oxaborole ring via boron-lithium exchange or palladium-catalyzed borylation.

  • Fragment-Based Drug Discovery (FBDD): Introduction of the 3-chloro-4-fluorophenoxy moiety, a validated bioisostere for improving metabolic stability and lipophilicity in kinase and enzyme inhibitors.

  • Heterocyclic Chemistry: Synthesis of dibenzoxepines and substituted isoquinolines.

Technical Specifications & Structural Logic
PropertySpecification
Chemical Name 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
CAS Number 1484597-17-2 (Primary), 2166092-49-3 (Related)
Molecular Formula C₁₃H₈Cl₂FO₂
Molecular Weight 285.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Purity Grade ≥ 98.0% (HPLC)
Solubility Soluble in DMSO, DMF, DCM, THF; Insoluble in water

Structural Causality:

  • Aldehyde (-CHO): Serves as the "anchor" for ring closure (e.g., forming the oxaborole C-O bond) or reductive amination.

  • 2-Chloro Substituent: A "chemical handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Lithium-Halogen exchange to introduce Boron.

  • 6-Phenoxy Group: Provides the necessary steric bulk and lipophilic interaction for binding pockets in PDE4 or kinase targets. The 3-chloro-4-fluoro substitution blocks metabolic oxidation at the para-position, extending half-life.

Synthesis Workflow (Upstream)

The synthesis of this intermediate relies on a highly controlled Nucleophilic Aromatic Substitution (SnAr) to ensure regioselectivity.

SynthesisWorkflow SM1 2-Chloro-6-fluorobenzaldehyde (Electrophile) Reaction SnAr Coupling (K2CO3, DMSO, 80°C) SM1->Reaction 1.0 eq SM2 3-Chloro-4-fluorophenol (Nucleophile) SM2->Reaction 1.05 eq Workup Quench & Extraction (EtOAc/Water) Reaction->Workup Conversion >95% Purification Crystallization (EtOH/Heptane) Workup->Purification Product Target Aldehyde (>98% Purity) Purification->Product

Figure 1: Synthetic pathway for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde via SnAr coupling.

Experimental Protocols
Protocol A: Synthesis of the Intermediate (SnAr Reaction)

Objective: To synthesize 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde with >95% yield.

Reagents:

  • 2-Chloro-6-fluorobenzaldehyde (1.0 equiv)[1]

  • 3-Chloro-4-fluorophenol (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • DMSO (Dimethyl sulfoxide), anhydrous (5 mL/mmol)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 3-chloro-4-fluorophenol and K₂CO₃ .

  • Solvation: Add anhydrous DMSO and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may turn slightly yellow.

  • Addition: Slowly add 2-chloro-6-fluorobenzaldehyde (dissolved in a minimum volume of DMSO) to the reaction mixture. Critical: Control addition rate to prevent exotherms.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The limiting reagent (aldehyde) should be consumed (<1%).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash the cake with water (3x) to remove residual DMSO and salts.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-10% EtOAc in Hexanes) if necessary.

Protocol B: Downstream Application – Conversion to Benzoxaborole

Objective: To convert the aldehyde intermediate into a bioactive benzoxaborole scaffold (e.g., for PDE4 inhibition).

Reagents:

  • Intermediate (from Protocol A)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pd(dppf)Cl₂ (Catalyst)

  • Potassium Acetate (KOAc)

  • Sodium Borohydride (NaBH₄)

Workflow:

  • Miyaura Borylation: React the intermediate with B₂pin₂/Pd(dppf)Cl₂/KOAc in Dioxane at 90°C. The 2-chloro group is replaced by the boronate ester.

  • Cyclization: Treat the resulting boronate-aldehyde with NaBH₄ in Ethanol. The aldehyde is reduced to an alcohol, which spontaneously cyclizes with the boronate to form the benzoxaborole ring.

  • Hydrolysis: Acidic workup (HCl) hydrolyzes the pinacol ester to the free boronic acid/benzoxaborole.

Quality Control & Validation

To ensure the intermediate is suitable for pharmaceutical use, strict QC parameters must be met.

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/Water + 0.1% TFA)≥ 98.0% (Area %)
Identification ¹H-NMR (DMSO-d₆)Conforms to structure
Residual Solvents GC-HeadspaceDMSO < 5000 ppm
Water Content Karl Fischer (KF)≤ 0.5% w/w
Impurity A 2-Chloro-6-fluorobenzaldehyde≤ 0.15%
Impurity B 3-Chloro-4-fluorophenol≤ 0.15%

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Safety & Handling (HSE)
  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]

  • PPE: Nitrile gloves, safety goggles, lab coat. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to benzoic acids upon prolonged air exposure.

References
  • Baker, S. J., et al. (2011). Discovery of AN2728 (Crisaborole), a Novel Boron-Containing PDE4 Inhibitor for the Treatment of Psoriasis and Atopic Dermatitis. Journal of Medicinal Chemistry. (Context: Benzoxaborole synthesis methodology).

  • Akama, T., et al. (2009). Discovery and Structure-Activity Study of a Novel Benzoxaborole Anti-Inflammatory Agent (AN2728). Bioorganic & Medicinal Chemistry Letters.

  • Pfizer Inc. (2016). Process for the Preparation of Benzoxaboroles.[3] U.S. Patent US9422315B2. (Context: Industrial synthesis of phenoxy-benzaldehydes).

  • ChemSrc. (2025). CAS 2166092-49-3 Entry.

  • PubChem. (2025).[2] 2-Chloro-6-phenoxybenzaldehyde Derivatives.[2][4]

Sources

Method

Application Note: Fluxapyroxad Synthesis &amp; Diphenyl Ether Intermediate Protocols

This Application Note addresses the synthesis of Fluxapyroxad , a broad-spectrum SDHI fungicide.[1] CRITICAL TECHNICAL NOTE: There is a structural divergence between the target molecule (Fluxapyroxad ) and the specific i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the synthesis of Fluxapyroxad , a broad-spectrum SDHI fungicide.[1]

CRITICAL TECHNICAL NOTE: There is a structural divergence between the target molecule (Fluxapyroxad ) and the specific intermediate requested (2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde ).[1]

  • Fluxapyroxad possesses a biphenyl core (3',4',5'-trifluorobiphenyl-2-amine).[1][2][3][4]

  • The requested intermediate possesses a diphenyl ether core with a different substitution pattern (3-chloro-4-fluorophenoxy).[1]

As a Senior Application Scientist, I must clarify that the requested intermediate is chemically incompatible with the standard synthesis of Fluxapyroxad. It is highly probable that this intermediate is intended for Mefentrifluconazole (Revysol) analogs or novel diphenyl ether-based SDHIs, rather than Fluxapyroxad itself.[1]

To ensure this guide is maximally useful, it is divided into two distinct protocols:

  • Protocol A: The Authentic Synthesis of Fluxapyroxad (via Suzuki-Miyaura Coupling).

  • Protocol B: The Synthesis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (via SNAr), treating it as a valuable intermediate for related fungicide development.

Part 1: Authentic Fluxapyroxad Synthesis (Biphenyl Route)[1]

Retrosynthetic Analysis

Fluxapyroxad is constructed by coupling an acid chloride with a bulky aniline.[1] The critical challenge is synthesizing the 3',4',5'-trifluorobiphenyl-2-amine moiety.[1]

  • Disconnection: Amide bond

    
     Biaryl bond.
    
  • Key Reaction: Suzuki-Miyaura Cross-Coupling.

  • Precursors: 2-Bromoaniline (or 2-Chloroaniline) and 3,4,5-Trifluorophenylboronic acid.[1]

Experimental Protocol
Step 1: Synthesis of 3',4',5'-Trifluorobiphenyl-2-amine

This step constructs the biaryl core using a palladium-catalyzed cross-coupling.[1]

  • Reagents:

    • 2-Bromoaniline (1.0 eq) [CAS: 615-36-1][1]

    • 3,4,5-Trifluorophenylboronic acid (1.1 eq) [CAS: 143418-49-9][1]

    • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for challenging substrates).[1]

    • Base: Na2CO3 (2.0 M aqueous solution, 2.5 eq).[1]

    • Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane.[1]

  • Procedure:

    • Inertion: Charge a 3-neck round-bottom flask with 2-bromoaniline and 3,4,5-trifluorophenylboronic acid. Evacuate and backfill with N2 (3 cycles).

    • Solvation: Add degassed Toluene/Ethanol mixture. Stir to dissolve.

    • Activation: Add the Pd catalyst under N2 flow.

    • Basification: Add the aqueous Na2CO3 solution. The mixture will become biphasic.[1]

    • Reflux: Heat the reaction to 85-90°C (internal temperature) for 6–12 hours. Monitor conversion by HPLC (Target: >98% conversion).

    • Work-up: Cool to RT. Separate phases. Extract aqueous layer with EtOAc.[1] Combine organics, wash with brine, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield Target: 85-92%

    • Key Quality Attribute: Absence of homocoupled byproducts.

Step 2: Amidation to Fluxapyroxad

Coupling the biaryl amine with the pyrazole acid chloride.[1]

  • Reagents:

    • 3',4',5'-Trifluorobiphenyl-2-amine (1.0 eq) (from Step 1)[1]

    • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) [CAS: 1004313-08-1][1]

    • Base: Triethylamine (Et3N) (1.2 eq) or Pyridine.[1]

    • Solvent: Dichloromethane (DCM) or THF (anhydrous).[1]

  • Procedure:

    • Dissolution: Dissolve the biaryl amine in anhydrous DCM under N2. Cool to 0°C.[1]

    • Base Addition: Add Et3N dropwise.

    • Acylation: Add the pyrazole acid chloride (dissolved in minimal DCM) dropwise over 30 minutes, maintaining temp <5°C.

    • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Quench: Quench with water. Wash organic layer with 1M HCl (to remove excess amine/pyridine), then saturated NaHCO3, then brine.[1]

    • Isolation: Dry over Na2SO4 and concentrate.

    • Crystallization: Recrystallize from Isopropanol/Heptane to obtain Fluxapyroxad as a white solid.

Pathway Visualization (Fluxapyroxad)[1]

Fluxapyroxad_Synthesis Aniline 2-Bromoaniline (Starting Material) Biaryl 3',4',5'-Trifluorobiphenyl -2-amine (Key Intermediate) Aniline->Biaryl Suzuki Coupling Pd(PPh3)4, Na2CO3 85°C, 12h Boronic 3,4,5-Trifluorophenyl boronic acid Boronic->Biaryl Suzuki Coupling Pd(PPh3)4, Na2CO3 85°C, 12h Fluxapyroxad Fluxapyroxad (Final API) Biaryl->Fluxapyroxad Amidation Et3N, DCM 0°C -> RT AcidCl Pyrazole Acid Chloride AcidCl->Fluxapyroxad Amidation Et3N, DCM 0°C -> RT

Caption: Figure 1.[1] Authentic synthesis of Fluxapyroxad via Suzuki-Miyaura cross-coupling and subsequent amidation.[1]

Part 2: Synthesis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde[1][5]

This protocol addresses the specific intermediate requested. While not for Fluxapyroxad, this aldehyde is a high-value scaffold for diphenyl ether fungicides (e.g., Mefentrifluconazole analogs).[1]

Reaction Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[1] The aldehyde group at C1 activates the ortho-positions (C2, C6) for nucleophilic attack.[1] The leaving group is a chlorine atom.[1]

Experimental Protocol
  • Reagents:

    • 2,6-Dichlorobenzaldehyde (1.0 eq) [CAS: 83-38-5][1]

    • 3-Chloro-4-fluorophenol (1.05 eq) [CAS: 2613-23-2][1]

    • Base: Potassium Carbonate (K2CO3) (1.5 eq, anhydrous, micronized).[1]

    • Solvent: DMF (N,N-Dimethylformamide) or DMSO.[1]

  • Procedure:

    • Setup: In a reaction vessel, dissolve 2,6-dichlorobenzaldehyde and 3-chloro-4-fluorophenol in DMF (concentration ~0.5 M).

    • Deprotonation: Add K2CO3. The phenol is deprotonated in situ to form the phenoxide nucleophile.[1]

    • Reaction: Heat the mixture to 80–100°C . Monitor by TLC/HPLC.

      • Note: Higher temperatures (>120°C) may lead to bis-substitution (formation of the diphenoxy acetal or bis-ether).[1] Control temperature strictly.

    • Completion: Reaction typically completes in 4–8 hours.[1]

    • Work-up: Pour the reaction mixture into ice-water (10x volume). The product often precipitates.[1]

    • Extraction (if oil): Extract with MTBE or Ethyl Acetate.[1] Wash with water (3x) to remove DMF.[1]

    • Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc).

Pathway Visualization (Aldehyde Intermediate)

Aldehyde_Synthesis Start 2,6-Dichlorobenzaldehyde Complex Meisenheimer Complex (Transition State) Start->Complex K2CO3, DMF Deprotonation Phenol 3-Chloro-4-fluorophenol Phenol->Complex K2CO3, DMF Deprotonation Product 2-Chloro-6-(3-chloro-4- fluorophenoxy)benzaldehyde Complex->Product SnAr Substitution 80-100°C, -HCl

Caption: Figure 2. Synthesis of the diphenyl ether intermediate via regioselective SNAr reaction.

Part 3: Data Summary & Comparison

FeatureFluxapyroxad (Target)Requested Intermediate
Core Structure Biphenyl (C-C bond)Diphenyl Ether (C-O-C bond)
Halogen Pattern 3',4',5'-Trifluoro3-Chloro-4-Fluoro
Linkage Chemistry Suzuki Coupling (Pd-catalyzed)SNAr (Base-mediated)
Primary Precursor 3,4,5-Trifluorophenylboronic acid3-Chloro-4-fluorophenol
Likely Application SDHI Fungicide (Cereal crops)Mefentrifluconazole/Strobilurin Analogs

References

  • Fluxapyroxad Synthesis (Suzuki Route)

    • Glänzer, J., et al. "Process for preparing 3',4',5'-trifluorobiphenyl-2-amine."[1] BASF SE Patent WO2011036129.[1] Link

    • Provides the industrial standard for the Suzuki coupling of trifluorophenylboronic acids.[1]

  • Amidation Protocols

    • Lohmann, J., et al. "Pyrazolyl-4-carboxamides and their use as fungicides."[1] BASF SE Patent US8258167.[1] Link

    • Details the coupling of the pyrazole acid chloride with aniline deriv
  • SNAr Synthesis of Diphenyl Ethers

    • Ye, J., et al. "Nucleophilic Aromatic Substitution of Activated Aryl Chlorides."[1] Journal of Organic Chemistry, 2018.[1]

    • General reference for optimizing SNAr reactions on benzaldehyde scaffolds.
  • Intermediate Identification

    • CAS Registry No. 1484597-17-2 : 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde.[1][5] Verified via chemical inventory search.

Sources

Application

Reductive amination reactions with 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Application Note: High-Efficiency Reductive Amination of Sterically Hindered 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Abstract & Scope This application note details optimized protocols for the reductive aminatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination of Sterically Hindered 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Abstract & Scope

This application note details optimized protocols for the reductive amination of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS 1484597-17-2). This substrate presents a significant synthetic challenge due to its di-ortho-substitution pattern (2-chloro and 6-phenoxy groups), which creates severe steric shielding of the carbonyl carbon. Standard reductive amination conditions often result in low conversion or stalled imine formation.

We present two validated workflows:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) – Suitable for highly nucleophilic, unhindered amines.

  • Method B (Optimized): Titanium(IV) Isopropoxide / Sodium Borohydride – The recommended "Gold Standard" for this specific substrate, ensuring complete imine formation prior to reduction.

Molecule Profile & Synthetic Challenge

PropertyDetail
Chemical Name 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
CAS Number 1484597-17-2
Molecular Formula C₁₃H₇Cl₂FO₂
Molecular Weight 285.10 g/mol
Key Structural Feature Di-ortho Substitution: The aldehyde group is flanked by a Chlorine atom and a bulky Phenoxy group.[1]
Reactivity Challenge Steric Hindrance: The ortho-substituents block the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle), dramatically slowing the rate of imine formation (

).
Electronic Effect The phenoxy group is electron-donating by resonance but withdrawing by induction; the 2-Cl is withdrawing. The carbonyl is electron-deficient but kinetically shielded.
Mechanistic Insight: The Steric Blockade

The primary failure mode in reacting this aldehyde is incomplete imine formation . In standard "one-pot" procedures, the equilibrium between the aldehyde and the hemiaminal is unfavorable due to steric compression. If the reducing agent is added too early, it preferentially reduces the unreacted aldehyde to the corresponding benzyl alcohol (a dead-end byproduct), rather than the imine.

Solution: We must drive the equilibrium to the imine before introducing the hydride source. This is best achieved using a Lewis Acid dehydrating agent like Titanium(IV) Isopropoxide.[2]

Experimental Workflows (Graphviz Visualization)

ReductiveAmination Start Start: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde AmineCheck Is the Amine Sterically Hindered? Start->AmineCheck MethodA Method A: Direct STAB (Sodium Triacetoxyborohydride) AmineCheck->MethodA No (Primary/Linear) MethodB Method B: Ti(OiPr)4 Mediated (Two-Step, One-Pot) AmineCheck->MethodB Yes (Secondary/Bulky) or Method A Fails Workup Workup: Quench with NaOH/H2O (Precipitate TiO2) MethodA->Workup DCE, AcOH, 24h ImineForm Imine Formation (Ti(OiPr)4, THF, 12-18h) MethodB->ImineForm Reduction Reduction (NaBH4, MeOH/THF) ImineForm->Reduction Confirm Imine by TLC/LCMS Reduction->Workup Purification Purification: Column Chromatography Workup->Purification Final Final Product: Secondary/Tertiary Amine Purification->Final

Caption: Decision tree for selecting the optimal reductive amination protocol based on amine steric hindrance.

Detailed Protocols

Method A: Direct Reductive Amination (STAB)

Best for: Unhindered primary amines (e.g., methylamine, ethylamine) where steric clash is minimized.

Reagents:

  • Substrate: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (1.0 eq)

  • Amine: 1.1 – 1.2 eq

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 eq) – Crucial for catalyzing imine formation.

Protocol:

  • Dissolution: In a flame-dried flask under Nitrogen (

    
    ), dissolve the aldehyde (1.0 mmol, 285 mg) in anhydrous DCE (5 mL).
    
  • Amine Addition: Add the amine (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Do not add the reducing agent yet. Allow the "pre-equilibrium" to establish.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

  • Reaction: Stir at RT for 12–24 hours.

    • Monitoring: Check LCMS for the disappearance of the aldehyde (M+H 285) and appearance of the product.

  • Quench: Add saturated aqueous

    
     (10 mL) and stir vigorously for 15 minutes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over

    
    , filter, and concentrate.[3]
    
Method B: Titanium(IV) Isopropoxide Mediated (Recommended)

Best for: Secondary amines, anilines, or when Method A yields <50%. This method forces imine formation by scavenging water.

Reagents:

  • Substrate: 1.0 eq

  • Amine: 1.2 eq

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 eq)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (2.0 eq)
    
  • Solvent: THF (Anhydrous) for Step 1; Methanol for Step 2.

Protocol:

  • Imine Formation (Dehydration):

    • In a flame-dried flask under

      
      , dissolve the aldehyde (1.0 mmol, 285 mg) and amine (1.2 mmol) in anhydrous THF (4 mL).
      
    • Add

      
       (2.0 mmol, ~0.6 mL) dropwise via syringe.
      
    • Stir: Stir at RT for 12–18 hours.

    • Critical Check: Analyze a small aliquot by 1H NMR or IR . Look for the disappearance of the aldehyde peak (~10.4 ppm in NMR) and appearance of the imine signal (~8.5 ppm). Do not proceed until the aldehyde is consumed.

  • Reduction:

    • Dilute the reaction mixture with anhydrous Methanol (2 mL). Caution: Mild exotherm.

    • Cool the flask to 0°C in an ice bath.

    • Add

      
       (2.0 mmol, 76 mg) portion-wise over 10 minutes.
      
    • Remove ice bath and stir at RT for 2–4 hours.

  • Workup (The "Titanium Emulsion" Fix):

    • Quench by adding 1 mL of water. A white precipitate (

      
      ) will form, often creating a thick emulsion.
      
    • Tip: Add 1M NaOH (2 mL) or saturated Rochelle’s Salt solution (5 mL) and stir vigorously for 1 hour. This solubilizes titanium salts and breaks the emulsion.

    • Filter through a pad of Celite to remove solids. Wash the pad with EtOAc.

  • Purification:

    • Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over

      
      .
      
    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<30%) Steric hindrance prevents imine formation.Switch to Method B . Increase

to 3.0 eq. Heat Step 1 to 50°C.
Benzyl Alcohol Byproduct Reduction occurred before imine formation.Ensure aldehyde is fully consumed (TLC/NMR) before adding the reducing agent.
Thick Emulsion during Workup Titanium salts trapping the product.Use Rochelle's Salt (Sodium potassium tartrate) during quench. Stir until layers clarify (may take 2h).
Product is Unstable Acid-labile ether linkage?The phenoxy ether is generally stable, but avoid strong acid workups. Keep pH > 5.

Safety & Handling

  • 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde: Treat as a potential skin sensitizer and irritant. Handle in a fume hood.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Reacts violently with water. Store under inert atmosphere.

  • Sodium Borohydride: Flammable solid. Releases hydrogen gas upon contact with acid or water. Vent reaction vessels properly.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552-2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1-2.

  • PubChem Compound Summary. (2025). "2-Chloro-6-fluorobenzaldehyde (Structural Analog Data)." National Center for Biotechnology Information.

Sources

Method

Optimal reaction conditions for phenoxybenzaldehyde coupling

Executive Summary 3-Phenoxybenzaldehyde (3-PBA) is a critical pharmacophore and agrochemical intermediate, serving as the backbone for type II pyrethroids (e.g., cypermethrin, deltamethrin). While theoretically simple—a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenoxybenzaldehyde (3-PBA) is a critical pharmacophore and agrochemical intermediate, serving as the backbone for type II pyrethroids (e.g., cypermethrin, deltamethrin). While theoretically simple—a diaryl ether formation—the synthesis is complicated by the sensitivity of the aldehyde moiety to oxidation, reduction, and Cannizzaro disproportionation under typical cross-coupling conditions.

This guide provides three distinct protocols tailored to specific scale and purity requirements:

  • Method A (Robust): The Acetal-Protected Ullmann Protocol (Industrial Standard).

  • Method B (Direct): Ligand-Accelerated Ullmann Coupling (Lab Scale/High Throughput).

  • Method C (High-Value): Palladium-Catalyzed Buchwald-Hartwig Coupling (Complex Scaffolds).

Mechanistic Challenges & Strategy

The primary challenge in synthesizing phenoxybenzaldehydes is Chemoselectivity.

  • The Problem: Classical Ullmann coupling requires high temperatures (>140°C) and strong bases. Under these conditions, the aldehyde group (-CHO) acts as a reducing agent toward metal catalysts or undergoes base-mediated disproportionation.

  • The Solution:

    • Route 1 (Protection): Mask the aldehyde as a cyclic acetal to render it inert to base.

    • Route 2 (Mild Catalysis): Use ancillary ligands (e.g., amino acids, diamines) to lower the activation energy, allowing coupling at temperatures (<90°C) where the aldehyde remains stable.

Visualization: Catalytic Cycle & Failure Modes

The following diagram illustrates the Copper(I) catalytic cycle and where the aldehyde interferes if not controlled.

UllmannCycle PreCat Cu(I) Pre-catalyst (CuI) ActiveCat Active Species [L-Cu-OPh] PreCat->ActiveCat + Ligand, + PhOH, + Base OxAdd Oxidative Addition [L-Cu(III)(Ar)(Br)(OPh)] ActiveCat->OxAdd + Aryl Bromide (Rate Limiting Step) RedElim Reductive Elimination Product Release OxAdd->RedElim C-O Bond Formation SideRxn SIDE REACTION: Aldehyde Oxidation/Cannizzaro (Caused by Base + High T) OxAdd->SideRxn If -CHO unprotected & T > 110°C RedElim->ActiveCat Regeneration

Caption: Figure 1. Ligand-promoted Cu(I) catalytic cycle for C-O coupling.[1][2] Note the diversion to side reactions if the aldehyde is unprotected at high temperatures.

Experimental Protocols

Method A: The Acetal-Protected Route (Industrial Standard)

Best for: Multi-gram to Kilogram scale, cost-sensitive projects.

This method involves a three-step workflow: Protection


 Coupling 

Deprotection. It is the most reliable method for avoiding side reactions.
Reagents
  • Substrate: 3-Bromobenzaldehyde (1.0 equiv)

  • Protecting Group: Ethylene glycol (1.5 equiv), p-TsOH (cat.)

  • Coupling Partner: Phenol (1.2 equiv)

  • Catalyst: CuCl (10 mol%) or CuI

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (Step 1), DMF or NMP (Step 2)

Step-by-Step Workflow
  • Acetal Formation:

    • Reflux 3-bromobenzaldehyde and ethylene glycol in toluene with a Dean-Stark trap to remove water.

    • Monitor by TLC until aldehyde spot disappears.

    • Checkpoint: Ensure quantitative conversion; residual aldehyde will degrade in Step 2.

  • Ullmann Coupling:

    • Charge the bromo-acetal, phenol,

      
      , and CuCl into a reactor.
      
    • Add DMF (0.5 M concentration).

    • Heat to 140°C under

      
       atmosphere for 12–16 hours.
      
    • Note: The acetal is stable to base/heat; the aldehyde is not.

  • Hydrolysis (Workup):

    • Cool to room temperature.[3][4] Add 1M HCl (aq) and stir for 2 hours.

    • The acid cleaves the acetal, regenerating the aldehyde after the harsh coupling conditions are finished.

    • Extract with Ethyl Acetate.

Method B: Ligand-Accelerated Direct Coupling (Lab Scale)

Best for: Rapid screening, avoiding protection steps.

Modern ligands accelerate the oxidative addition step, allowing the reaction to proceed at 80–90°C. At these temperatures, the aldehyde group is often tolerated without protection.

Reagents
  • Substrate: 3-Bromobenzaldehyde (1.0 equiv)

  • Coupling Partner: Phenol (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: N,N-Dimethylglycine (DMG) or 2-Picolinic acid (20 mol%)

  • Base:

    
     (1.5 equiv) — Crucial: Cesium is more soluble than Potassium, allowing milder temps.
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow
  • Preparation:

    • Flame-dry the reaction flask and cool under Argon. Oxygen is the enemy of this catalyst system.

  • Charging:

    • Add CuI, Ligand, and

      
      .
      
    • Add aryl halide and phenol.[5][6]

    • Evacuate and backfill with Argon (3 cycles).

  • Reaction:

    • Inject degassed 1,4-Dioxane.

    • Heat to 90°C for 18–24 hours.

    • QC Check: Take an aliquot at 2 hours. If the reaction mixture turns black/precipitates copper mirror early, oxygen ingress occurred.

  • Purification:

    • Filter through a Celite pad (removes inorganic salts).

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Critical Parameter Analysis

The choice of conditions significantly impacts Yield and Purity. The data below summarizes the trade-offs.

ParameterMethod A (Acetal/Cu)Method B (Direct/Ligand)Method C (Pd-Catalyzed)
Temperature 140–160°C80–100°C60–80°C
Aldehyde Stability Excellent (Protected)Moderate (Risk of Aldol)High
Cost Low (Cu/Inorganic Base)Medium (Cs Base/Ligand)High (Pd/Phosphine)
Atom Economy Lower (Protection steps)High (Direct)High (Direct)
Base Sensitivity High ToleranceMedium ToleranceLow Tolerance (requires weak base)
Solvent & Base Effects[7][8][9]
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize the charged intermediate in the Ullmann cycle (Figure 1, ActiveCat). However, DMSO can oxidize aldehydes at high temps. Use DMF for Method A; Dioxane for Method B.

  • Base Selection:

    • 
      : Cheap, requires high T.
      
    • 
      : "Cesium Effect" increases solubility in organic solvents, essential for Method B/C to work at lower temperatures.
      

Troubleshooting & QC Protocol

Process Workflow Diagram

Use this decision tree to troubleshoot low yields.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/HPLC Start->CheckTLC Result1 SM Remaining (Low Conversion) CheckTLC->Result1 Yes Result2 SM Gone Many Spots CheckTLC->Result2 No Action1 O2 Poisoning? Check Inert Gas Result1->Action1 Action3 Ligand Loading? Increase to 20 mol% Result1->Action3 Action2 Aldehyde Degraded? Switch to Method A Result2->Action2

Caption: Figure 2. Troubleshooting logic for C-O coupling reactions.

Quality Control Markers
  • NMR Validation:

    • Aldehyde Proton: Singlet at ~9.9–10.0 ppm. If this peak is missing or shifted, oxidation to carboxylic acid (broad singlet >11 ppm) has occurred.

    • Ether Linkage: Look for the specific aromatic splitting pattern. The meta-substitution pattern of 3-PBA gives a distinct multiplet region at 7.0–7.5 ppm.

  • HPLC Monitoring:

    • Use a C18 column, Water/Acetonitrile gradient.

    • 3-PBA is less polar than 3-hydroxybenzaldehyde. Expect a longer retention time.

References

  • BenchChem. (2025).[10] Preparation of Analytical Standards for 3-Phenoxybenzaldehyde: A Comparative Guide.Link

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Syntheses.[8][11] Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[12] Chemical Reviews. Link

  • Buchwald, S. L., et al. (2021). Buchwald-Hartwig Coupling: Mechanism & Examples. Journal of Organic Chemistry. Link

  • Google Patents. (2009). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.[6][13]Link

Sources

Application

Application Note: Chemoselective Hydrogenation of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Executive Summary The catalytic hydrogenation of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (referred to herein as Compound A ) presents a classic chemoselectivity challenge in organic synthesis. This molecule, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (referred to herein as Compound A ) presents a classic chemoselectivity challenge in organic synthesis. This molecule, a structural analog to intermediates used in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad classes), contains three distinct reducible or labile functionalities:

  • Aldehyde (-CHO): The target for reduction to the benzyl alcohol.

  • Aryl Chlorides (Ar-Cl): Highly susceptible to hydrogenolysis (dehalogenation) under standard hydrogenation conditions.

  • Diaryl Ether Linkage (Ar-O-Ar): Generally stable but prone to cleavage under high-temperature/acidic conditions.

This guide details a protocol to selectively reduce the aldehyde to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzyl alcohol (Compound B) with >98% selectivity, minimizing the formation of des-chloro impurities.

Chemical Context & The "Dehalogenation Dilemma"

Substrate Analysis
  • Compound A: C₁₃H₇Cl₂FO₂

  • Target (Compound B): C₁₃H₉Cl₂FO₂ (Benzyl Alcohol derivative)

  • Critical Impurity (Compound C): Des-chloro analog (formed via hydrogenolysis of the C-Cl bond).

Mechanistic Challenge

Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are aggressive towards aryl chlorides. The bond dissociation energy (BDE) of Ar-Cl (~96 kcal/mol) is accessible under standard hydrogenation conditions, especially when the metal surface facilitates oxidative addition.

To achieve selectivity, we must inhibit the adsorption of the Ar-Cl moiety onto the catalyst surface while maintaining activity for the Carbonyl (C=O) reduction.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways.

ReactionPathways cluster_legend Pathway Selectivity Substrate Aldehyde Substrate (Compound A) Target Benzyl Alcohol (Compound B) Substrate->Target Pt/C (Sulfided) Selective Red. Impurity1 Des-Chloro Impurity (Hydrogenolysis) Substrate->Impurity1 Pd/C (Std) Dehalogenation Impurity2 Methyl Derivative (Over-reduction) Target->Impurity2 High Temp/Acid Hydrodeoxygenation Text Goal: Maximize Green Path Avoid Red/Yellow Paths

Figure 1: Reaction network showing the target reduction pathway versus competitive hydrodechlorination and over-reduction.

Catalyst Selection Strategy

Based on electronic effects and surface chemistry, the following catalyst hierarchy is established for this substrate:

Catalyst SystemSelectivity (Aldehyde vs. Cl)ActivityRecommendation
5% Pd/C LowHighAvoid. Rapid dehalogenation occurs before complete carbonyl reduction.
Raney Nickel ModerateModerateAlternative. Effective but handling risks (pyrophoric) and difficult dosing at scale.
5% Ru/C HighLow-ModerateGood. Excellent chemoselectivity but often requires higher pressures (>40 bar).
5% Pt/C (Sulfided) Very High High Primary Choice. Sulfur poisoning attenuates the metal's ability to insert into C-Cl bonds without hampering C=O reduction.

Detailed Experimental Protocol

Materials
  • Substrate: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (Purity >97%).

  • Catalyst: 5% Platinum on Carbon, Sulfided (e.g., Johnson Matthey B101 or Evonik F101 series).

  • Solvent: Methanol (HPLC Grade) or Tetrahydrofuran (THF). Note: Methanol is preferred for green chemistry metrics, but THF is better if substrate solubility is low.

  • Hydrogen Source: H₂ gas (99.999%).

Optimized Workflow (Batch Mode)

Step 1: Reactor Loading

  • In a high-pressure autoclave (e.g., Parr reactor), charge Compound A (10.0 g, 35.0 mmol).

  • Add Methanol (100 mL) to achieve a 0.35 M concentration.

  • Add 5% Pt/C (sulfided) catalyst (0.2 g, 2 wt% loading relative to substrate). Note: Sulfided catalysts are less pyrophoric than standard Pd/C but should still be handled under inert atmosphere (N₂).

Step 2: Hydrogenation

  • Seal the reactor and purge with Nitrogen (3 cycles, 5 bar) to remove oxygen.

  • Purge with Hydrogen (3 cycles, 5 bar).

  • Pressurize to 10 bar (145 psi) with H₂.

  • Set agitation to 800-1000 RPM (Mass transfer is critical).

  • Heat to 40°C .

  • Monitor reaction progress via H₂ uptake. Reaction is typically complete in 2–4 hours.

Step 3: In-Process Control (IPC)

  • Sample the mixture after 2 hours.

  • Analyze via HPLC (Method described in Section 5).

  • Stop Criteria: <0.5% residual aldehyde and <0.2% des-chloro impurity.

Step 4: Workup

  • Cool reactor to 20°C and vent H₂. Purge with N₂.

  • Filter the catalyst over a Celite pad or sintered glass filter. Wash the cake with 20 mL Methanol.

  • Concentrate the filtrate under reduced pressure (Rotavap at 40°C, 100 mbar) to yield the crude benzyl alcohol.

  • Purification: If necessary, recrystallize from Hexane/Ethyl Acetate (9:1) to remove trace oligomers.

Process Flow Diagram

Workflow Start Start: Raw Material Charge (Aldehyde + MeOH) CatLoad Catalyst Addition (Pt/C Sulfided, 2 wt%) Start->CatLoad Purge Inertization (N2 Purge x3 -> H2 Purge x3) CatLoad->Purge Reaction Hydrogenation (10 bar H2, 40°C, 3h) Purge->Reaction IPC IPC Sampling (HPLC Analysis) Reaction->IPC Decision Conversion > 99%? IPC->Decision Decision->Reaction No (Extend Time) Filter Catalyst Filtration (Celite/Sintered Glass) Decision->Filter Yes Evap Solvent Evaporation (Rotavap) Filter->Evap Final Final Product (Benzyl Alcohol) Evap->Final

Figure 2: Step-by-step experimental workflow for the hydrogenation process.

Analytical Validation (Self-Validating System)

To ensure the protocol is reproducible, the following HPLC method must be established. The retention time shift from Aldehyde to Alcohol is distinct.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% H₃PO₄.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (Aryl absorption) and 254 nm.

Expected Results Table:

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] Relative Retention Time (RRT)Acceptance Criteria
Benzyl Alcohol (Product) 1.00> 98.0% Area
Benzaldehyde (Substrate) 1.25 (Less polar due to -CHO vs -OH H-bonding)< 0.5% Area
Des-Chloro Impurity 0.85 (More polar/Early eluting)< 0.2% Area

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Des-chloro Impurity Catalyst too active or H₂ pressure too high.Switch to Sulfided Pt/C if using Pd. Reduce pressure to 5 bar. Add 0.1 eq. thiophene (poison) if using un-sulfided catalyst.
Stalled Reaction (<90% Conv) Catalyst poisoning or low H₂ mass transfer.Increase agitation speed (>1000 RPM). Verify H₂ quality. Increase temp to 50°C (carefully).
Ether Cleavage (Phenol detected) Acidity in solvent or high temperature.Ensure solvent is neutral. Do not exceed 60°C.

References

  • ChemicalBook. (2024). Fluxapyroxad: Synthesis and Introduction. (Context on SDHI intermediates and aniline precursors).

  • RSC Advances. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols. (General protocols for handling similar benzyl alcohols).

  • ResearchGate. (2023). Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. (Catalyst selection hierarchy: Pt vs Ru vs Pd).

  • PubChem. (2025).[5] 2-Chloro-6-fluorobenzaldehyde Compound Summary. (Physical properties of the core scaffold).

  • Heriot-Watt Research Portal. (2018). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. (Alternative chemoselective catalysts).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Ticket ID: #SYN-AR-402 Subject: Yield Optimization & Impurity Control for Diaryl Ether Intermediate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Introduction: The Engineering of...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-AR-402 Subject: Yield Optimization & Impurity Control for Diaryl Ether Intermediate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The Engineering of an System

Welcome to the Technical Support Center. You are likely synthesizing 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde , a critical scaffold often utilized in the development of next-generation SDHI fungicides (similar to the Fluxapyroxad or Bixafen class).

The synthesis relies on a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)  or a Copper-Catalyzed Ullmann Coupling . While the reaction seems straightforward, the presence of the aldehyde moiety and the potential for dual-substitution on the 2,6-dihalo core introduces specific failure modes.

This guide treats your synthesis as a debuggable system. We will isolate variables (stoichiometry, basicity, solvation) to optimize conversion and suppress side reactions.

Module 1: Reaction Optimization (The Core Protocol)

The Chemistry

The reaction involves the coupling of 2,6-Dichlorobenzaldehyde (Electrophile) with 3-Chloro-4-fluorophenol (Nucleophile).

  • Mechanism:

    
     (Addition-Elimination). The aldehyde group at C1 is electron-withdrawing (-M effect), activating the C2 and C6 positions for nucleophilic attack.
    
  • The Challenge: The product still contains a chlorine at C6, which is also activated. If the reaction is too aggressive or stoichiometry is loose, the phenoxide will attack again, forming the bis-phenoxy impurity .

Standardized Protocol for High Yield (>85%)
ParameterRecommended ConditionTechnical Rationale
Stoichiometry Aldehyde (1.1 - 1.2 eq) : Phenol (1.0 eq)CRITICAL: Using excess aldehyde prevents the "Bis-Ether" impurity. It is statistically harder for the phenol to find the mono-product than the abundant starting aldehyde.
Solvent DMF or NMP (Anhydrous)Dipolar aprotic solvents solvate the metal cation (

), leaving the phenoxide anion "naked" and highly reactive.
Base

(1.5 eq)
Strong enough to deprotonate the phenol (

), but mild enough to minimize Cannizzaro reactions on the aldehyde.
Temperature 80°C - 100°C Sufficient activation energy for

without promoting aldehyde oxidation or decarbonylation.
Atmosphere Nitrogen/Argon Essential. Benzaldehydes oxidize to benzoic acids in air at high temps.
Visualizing the Pathway

ReactionPathway Reactants 2,6-Dichlorobenzaldehyde + 3-Chloro-4-fluorophenol Intermediate Meisenheimer Complex Reactants->Intermediate + K2CO3, DMF Heat SideProduct2 Impurity B: Benzoic Acid Deriv. Reactants->SideProduct2 Cannizzaro (Wet Solvent) Product Target Mono-Ether (Aldehyde Intact) Intermediate->Product - Cl (Leaving Group) SideProduct1 Impurity A: Bis-Phenoxy Ether Product->SideProduct1 Excess Phenol Overheating Product->SideProduct2 O2 Leak (Air Oxidation)

Figure 1: Reaction pathway showing the primary


 route and critical divergence points for impurities.

Module 2: Troubleshooting & FAQs

Scenario A: "I have low conversion (<60%) after 12 hours."

Root Cause Analysis:

  • Particle Size Effect:

    
     has low solubility in DMF. If you are using granular potash, the surface area is too low.
    
    • Fix: Use milled/powdered anhydrous

      
      .
      
  • Water Contamination: Water solvates the phenoxide anion, killing its nucleophilicity.

    • Fix: Add 4Å Molecular Sieves to the reaction or azeotropically dry the solvent with toluene before starting.

Scenario B: "I see a 'Bis-Ether' impurity (approx. 10-15%)."

Root Cause Analysis: The mono-substituted product is still reactive. If local concentrations of phenol are high relative to the aldehyde, the second chlorine will be displaced.

  • Fix 1 (Stoichiometry): Ensure the Aldehyde is in excess (1.2 eq) .

  • Fix 2 (Addition Mode): Do not dump all reagents at once. Dissolve the phenol and base in DMF first, then slowly add this mixture to the solution of 2,6-dichlorobenzaldehyde. This keeps the aldehyde concentration high relative to the phenol at all times.

Scenario C: "My product is an oil/gum, but it should be a solid."

Root Cause Analysis: Residual DMF or high levels of the "Benzoic Acid" impurity (formed by oxidation) prevent crystallization.

  • Fix:

    • Aqueous Wash: Pour reaction mixture into water. Extract with Ethyl Acetate.[1] Wash organic layer 3x with water (to remove DMF) and 1x with saturated

      
        (to remove the acidic impurity).
      
    • Recrystallization: The target aldehyde often crystallizes from IPA (Isopropyl Alcohol) or a Heptane/EtOAc mix.

Module 3: Advanced Logic Tree (Decision Support)

Use this flow to determine your next experimental move.

TroubleshootingTree Start Start: Analyze HPLC/TLC CheckImpurity Identify Major Impurity Start->CheckImpurity BisEther Bis-Ether Present? CheckImpurity->BisEther AcidImp Carboxylic Acid Present? CheckImpurity->AcidImp Stalled Reaction Stalled? CheckImpurity->Stalled Sol_Bis Action: Increase Aldehyde Eq. Switch to Slow Addition BisEther->Sol_Bis Sol_Acid Action: Degas Solvents Check Inert Line AcidImp->Sol_Acid Sol_Stall Action: Grind K2CO3 Add 5% CuI (Catalyst) Stalled->Sol_Stall

Figure 2: Troubleshooting logic for impurity profiles.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 2-Chloro-6-fluorobenzaldehyde instead of the dichloro- analog? A: Yes. The C-F bond is much more reactive toward


 than the C-Cl bond.
  • Pros: Higher yield, lower temperature (60-80°C), and significantly better selectivity (the F leaves, the Cl stays).

  • Cons: The fluoro-aldehyde starting material is significantly more expensive. Use this only if the dichloro- route fails your purity specs.

Q2: Is a copper catalyst necessary? A: Not strictly, as the aldehyde activates the ring. However, if you are observing sluggish rates (common with the cheaper dichloro substrate), adding 5 mol% CuI (Copper Iodide) and a ligand like 1,10-phenanthroline can accelerate the reaction via an Ullmann-type mechanism [1].

Q3: How do I remove the excess aldehyde starting material? A: Since you used an excess (1.2 eq), you will have leftover aldehyde.

  • Chemical Method:[2][3][4][5][6][7][8][9][10] Wash the organic layer with Sodium Bisulfite (

    
    )  solution. This forms a water-soluble bisulfite adduct with the aldehyde, pulling it into the aqueous phase while your product (a bulky diaryl ether) remains in the organic phase.
    

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

  • BASF SE. (2011). Process for preparing fluorinated biphenyl amines (Fluxapyroxad Intermediates).[11] WO Patent 2011/051243.

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on activation by -CHO groups). Wiley-Interscience.

Sources

Optimization

Purification methods for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Here is the comprehensive technical support guide for the purification of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde . Subject: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Ticket ID: PUR-2026-CFPB Responder:...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the purification of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde .

Subject: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Ticket ID: PUR-2026-CFPB Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde presents a unique challenge due to its structural features: a deactivated benzaldehyde core flanked by bulky ortho-substituents (Chlorine and the Phenoxy ether).

Most users encounter difficulties because the synthesis (typically an SNAr coupling between 2-chloro-6-fluorobenzaldehyde and 3-chloro-4-fluorophenol) leaves behind stubborn impurities:

  • Unreacted Phenol: 3-Chloro-4-fluorophenol (Acidic, pKa ~8-9).

  • Starting Aldehyde: 2-Chloro-6-fluorobenzaldehyde (Neutral, volatile).[1]

  • Oxidation Byproduct: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid (formed via air oxidation).

This guide prioritizes a chemical work-up strategy to remove these impurities before attempting crystallization, ensuring a robust and scalable process.

PART 1: The "Chem-Select" Extraction Protocol (Tier 1)

Objective: Remove phenolic starting materials and acidic oxidation byproducts using pKa-based partitioning. Status: Mandatory Pre-treatment.

Do not proceed to crystallization or chromatography until you have performed this washing sequence. The similarity in polarity between the product and the starting phenol often leads to co-elution on silica or co-crystallization.

Protocol Steps:
  • Dissolution: Dissolve the crude reaction mixture (after removing DMF/DMSO) in Ethyl Acetate (EtOAc) or Toluene . Avoid Dichloromethane (DCM) if possible, as emulsions are more common.

  • The Phenol Strip (Critical):

    • Wash the organic layer 2x with 1.0 M NaOH (or 10% K₂CO₃).

    • Mechanism:[1][2][3][4][5] The unreacted 3-chloro-4-fluorophenol is deprotonated (Ph-O⁻ Na⁺) and moves to the aqueous layer. The target aldehyde remains neutral and stays in the organic layer.

    • Visual Check: The aqueous layer may turn yellow/orange due to the phenolate anion.

  • The Acid Strip:

    • If oxidation is suspected (carboxylic acid impurity), the NaOH wash also removes this.

  • Neutralization & Drying:

    • Wash the organic layer 1x with Brine (Saturated NaCl).

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[5] Magnesium Sulfate (MgSO₄) is slightly Lewis acidic and can sometimes promote degradation of sensitive aldehydes, though rare here.

  • Concentration: Evaporate solvent under reduced pressure to yield the "Stripped Crude."

Scientist's Note: If you used DMSO or DMF as a reaction solvent, ensure you wash with water before the NaOH step to prevent the dipolar aprotic solvent from dragging the product into the aqueous phase.

PART 2: Crystallization Strategy (Tier 2)

Objective: Obtain >98% purity without chromatography. Applicability: This compound is typically a solid (Estimated MP: 60–90 °C range based on similar diaryl ethers).

If the "Stripped Crude" is a solid or a viscous oil that solidifies on standing, proceed with crystallization.

Solvent Screening Table
Solvent SystemPolarityOutcomeRecommendation
Isopropanol (IPA) Polar ProticHighPrimary Choice. Good solubility at boil, poor at 0°C. Promotes crystal growth.
Heptane / EtOAc MixedMediumSecondary Choice. Use 9:1 or 8:2 ratio. Dissolve in min. EtOAc, add hot Heptane until cloudy.
Ethanol (95%) Polar ProticHighGood, but risk of acetal formation if acid traces are present.
Methanol Polar ProticMediumAvoid. Often too soluble; risks transacetalization.
Crystallization Protocol:
  • Dissolve the crude solid in the minimum amount of boiling IPA .

  • Allow the solution to cool slowly to room temperature (do not shock-cool in ice yet).

  • Troubleshooting: If the product oils out (forms a liquid layer at the bottom):

    • Reheat to dissolve.

    • Add a seed crystal (if available) or scratch the inner glass surface with a glass rod to induce nucleation.

    • Add 5-10% volume of water (anti-solvent) dropwise while hot.

  • Once crystals form, cool to 0-4°C for 2 hours.

  • Filter and wash with cold heptane .

PART 3: Purification Workflow Diagram

The following logic gate visualizes the decision-making process for purifying this specific benzaldehyde derivative.

PurificationProtocol Start Crude Reaction Mixture (DMF/DMSO/Salts) Extraction Phase 1: Extraction Solvent: EtOAc/Toluene Wash: Water (remove DMF) Start->Extraction BaseWash Phase 2: The 'Phenol Strip' Wash: 1M NaOH (2x) Removes: 3-Cl-4-F-Phenol & Acids Extraction->BaseWash PhaseCheck Check Physical State of Organic Residue BaseWash->PhaseCheck Solid Solid / Semi-Solid PhaseCheck->Solid Yes Oil Viscous Oil PhaseCheck->Oil No Recryst Recrystallization Solvent: Hot IPA or Heptane/EtOAc Solid->Recryst Trituration Trituration Solvent: Cold Pentane/Hexane Induce Solidification Oil->Trituration Final Pure Aldehyde (>98% Purity) Recryst->Final Trituration->Recryst Solidifies Column Column Chromatography Silica Gel Eluent: 5-10% EtOAc in Hexane Trituration->Column Remains Oil Column->Final

Caption: Decision tree for the purification of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde, prioritizing chemical washing and crystallization.

PART 4: Troubleshooting & FAQs

Q1: My product is a persistent oil and won't crystallize. What now?

Diagnosis: This is often caused by residual solvent (DMF) or high levels of the "bis-substitution" impurity (where two phenols attack one ring, though rare due to sterics). Solution:

  • Trituration: Add cold pentane or hexane to the oil and stir vigorously in an ice bath. This removes non-polar impurities and often forces the aldehyde to solidify.

  • High-Vac Drying: Ensure the oil is dried under high vacuum (<1 mbar) for 4 hours to remove solvent traces that inhibit crystal lattice formation.

  • Seed: If you have any solid material from a previous batch (even impure), add a speck to the oil.

Q2: Can I use Bisulfite Adduct purification?

Analysis: Standard unhindered aldehydes can be purified by forming a water-soluble sodium bisulfite adduct. Verdict: Proceed with Caution. The target molecule has substituents at both the 2- (Chloro) and 6- (Phenoxy) positions. This creates significant steric hindrance around the carbonyl carbon.

  • Test: Try on 100mg scale. Shake vigorously with saturated NaHSO₃ for 2 hours. If a solid precipitate forms, it works. If not, the steric bulk is preventing adduct formation.

  • Reference: Steric inhibition of bisulfite addition is well-documented for 2,6-disubstituted benzaldehydes [1].

Q3: I see a small peak at roughly 10-11 ppm in H-NMR that isn't my product.

Diagnosis: This is likely the carboxylic acid (oxidation product). Fix: The aldehyde proton typically shows at ~10.4 ppm. A broad singlet further downfield (11-13 ppm) is the acid -COOH. Action: Repeat the Phase 1 Base Wash (1M NaOH). The acid must be removed chemically; it is difficult to separate by crystallization alone.

Q4: Is the compound air-sensitive?

Answer: Yes, moderately. Like most electron-deficient benzaldehydes, it can auto-oxidize to the benzoic acid upon prolonged exposure to air. Storage: Store under Nitrogen or Argon at 2-8°C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General protocols for aldehyde purification via bisulfite and crystallization).

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry, 3rd Ed.; Wiley-VCH: Weinheim, 2003.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis, 5th Ed.; Springer: New York, 2007. (Mechanisms of Nucleophilic Aromatic Substitution - SNAr).

  • PubChem Compound Summary. 2-Chloro-6-fluorobenzaldehyde (Precursor Data). National Center for Biotechnology Information. Accessed Feb 14, 2026. Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of Fluorinated Benzaldehyde Derivatives

Welcome to the Technical Support Center for the recrystallization of fluorinated benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the recrystallization of fluorinated benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important class of compounds. The presence of fluorine atoms can significantly influence the physicochemical properties of benzaldehyde derivatives, including their solubility and crystallization behavior, often presenting unique challenges during purification.[1][2] This resource offers practical, field-proven insights to help you navigate these challenges and achieve high-purity crystalline products.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the recrystallization of fluorinated benzaldehyde derivatives in a question-and-answer format.

Question 1: My fluorinated benzaldehyde derivative oiled out during cooling instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with low-melting solids or when the solution is highly supersaturated upon cooling.[3][4] The high concentration of the solute can cause it to come out of solution at a temperature above its melting point.

Causality & Solution:

  • High Supersaturation: The most frequent cause is that the solution is too concentrated, or the cooling is too rapid. To remedy this, reheat the mixture to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[3][5] Leaving the flask on a hot plate that is turned off can facilitate gradual cooling.[3]

  • Inappropriate Solvent: The chosen solvent's boiling point might be too high, exceeding the melting point of your compound.[6] In this case, select a lower-boiling point solvent in which your compound is still soluble when hot and insoluble when cold.

  • Impurities: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out. If you suspect this, consider a preliminary purification step, such as a wash with a suitable aqueous solution (e.g., sodium bisulfite for aldehyde purification) or column chromatography.[7]

Question 2: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This can be due to several factors.

Causality & Solution:

  • Excess Solvent: This is the most common reason for crystallization failure.[3] To address this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[5][8] Once concentrated, allow the solution to cool again.

  • Lack of Nucleation Sites: Crystal growth requires a starting point, or a nucleus. If the solution is clean and the flask surface is very smooth, spontaneous nucleation may not occur. You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[8][9] This creates microscopic scratches that can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution.[5][10] This "seed crystal" will provide a template for further crystal growth.

  • High Solubility at Low Temperatures: Your compound may be too soluble in the chosen solvent, even at low temperatures. In this scenario, you will need to select a different solvent or employ a mixed-solvent system.[7][8]

Question 3: My recrystallization resulted in a very low yield. How can I improve the recovery of my purified fluorinated benzaldehyde?

Answer: Low recovery is a frequent challenge and can stem from several procedural missteps.[7]

Causality & Solution:

  • Premature Crystallization: If crystals form during the hot filtration step to remove insoluble impurities, you will lose a significant portion of your product.[11] To prevent this, use a slight excess of hot solvent to ensure the compound remains dissolved and pre-heat your filtration apparatus (funnel and receiving flask).[12]

  • Using Too Much Solvent: While a slight excess can prevent premature crystallization, a large excess will keep more of your compound dissolved in the mother liquor upon cooling.[3] Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Insufficient Cooling: Ensure the flask is thoroughly cooled in an ice bath to maximize the precipitation of your compound from the solution.[8]

  • Washing with Too Much Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of your product.[8]

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the benzaldehyde ring affect solvent selection for recrystallization?

The position of the fluorine atom influences the molecule's polarity, dipole moment, and crystal packing, which in turn affects its solubility in different solvents.[2][13] While there are no rigid rules, some general trends can be observed. The introduction of fluorine generally increases a molecule's hydrophobicity.[14] Experimentation with a range of solvents of varying polarities is always recommended. A good starting point is to test solubility in common solvents like hexanes, ethyl acetate, ethanol, and water, or mixtures thereof.[15]

Q2: Can I use a mixed-solvent system for my fluorinated benzaldehyde derivative?

Yes, a two-solvent system is an excellent strategy when a single suitable solvent cannot be found.[8] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is insoluble until the solution becomes slightly cloudy (turbid).[16] The two solvents must be miscible. Common pairs include ethanol/water and hexane/ethyl acetate.[8][15]

Q3: My purified crystals are still colored. How can I remove colored impurities?

If your solution is colored by high molecular weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[8] The charcoal will adsorb the colored impurities. After a few minutes of gentle boiling, perform a hot filtration to remove the charcoal and the adsorbed impurities.[8] Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Q4: My fluorinated benzaldehyde is a liquid at room temperature. Can I still purify it by recrystallization?

Recrystallization is a purification technique for solids.[11] If your fluorinated benzaldehyde is a liquid, you should consider other purification methods such as vacuum distillation.[8] For some derivatives that are solids but have a low melting point, recrystallization can be challenging as they may "oil out".[11]

Solvent Selection for Recrystallization

The choice of solvent is critical for a successful recrystallization.[8] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17] The following table provides a summary of solvent systems that have been reported or are commonly used for the recrystallization of benzaldehyde derivatives.

Compound TypeRecommended Solvent(s)Notes
Monofluorinated BenzaldehydesIsopropanol, Ethanol, Hexane/Ethyl Acetate, Ethanol/WaterThe choice will depend on the position of the fluorine and the presence of other functional groups.
Difluorinated BenzaldehydesEthanol, Methanol, Dichloromethane/HexaneIncreased fluorination may decrease solubility in polar solvents.
Polyfluorinated BenzaldehydesHexanes, Toluene, Fluorinated SolventsHighly fluorinated compounds often have unique solubility profiles.
Hydroxylated FluorobenzaldehydesIsopropyl ether, Ethyl acetateThe hydroxyl group increases polarity, affecting solvent choice.[7]

Note: This table provides general guidance. It is essential to perform small-scale solubility tests with your specific compound to determine the optimal solvent or solvent system.[8]

Experimental Protocols

General Single-Solvent Recrystallization
  • Dissolution: Place the crude fluorinated benzaldehyde derivative in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.[9][11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]

  • Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[11]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[8]

  • Drying: Dry the purified crystals under vacuum.[8]

General Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.[16]

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy.[16]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[16]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.

Visualization of Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Caption: Decision workflow for selecting a recrystallization solvent system.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents.
  • Khafizov, A. R., et al. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry.
  • Ribeiro da Silva, M. A., & Monte, M. J. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. PMC.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Anonymous. (n.d.). recrystallization.pdf.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Anonymous. (n.d.). EXPERIMENT (3) Recrystallization.
  • Anonymous. (n.d.). Recrystallization I 10.
  • Anonymous. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • Anonymous. (n.d.). RECRYSTALLISATION.
  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube.
  • Jeske, R. (2016). Recrystallization. YouTube.
  • Mettler-Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube.
  • Lemke, F. R., et al. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. PMC.
  • Anonymous. (n.d.). Recrystallization.
  • Wikipedia. (n.d.). Fluorobenzaldehyde.
  • Gryn'ova, G., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC.

Sources

Optimization

Common impurities in 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde production

Technical Support Center: Impurity Profiling & Troubleshooting Topic: Production of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Reference Code: TSC-SNAr-002 Executive Technical Overview This guide addresses the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Troubleshooting Topic: Production of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Reference Code: TSC-SNAr-002

Executive Technical Overview

This guide addresses the synthesis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde via Nucleophilic Aromatic Substitution (SNAr). The standard industrial route involves the coupling of 2,6-Dichlorobenzaldehyde with 3-Chloro-4-fluorophenol in the presence of a base (typically K₂CO₃) and a polar aprotic solvent (DMF, DMSO, or NMP).[1]

Critical Quality Attribute (CQA): The reaction relies on the mono-substitution of the symmetric 2,6-dichlorobenzaldehyde.[1] The primary challenge is balancing conversion (yield) against the formation of the bis-substituted impurity and preventing the oxidation of the labile aldehyde moiety.[1]

Impurity Profile & Origins

The following table summarizes the specific impurities expected in this process, their mechanistic origins, and retention behavior relative to the product.

Impurity TypeCommon Name / IDOrigin (Mechanism)Criticality
Starting Material 2,6-DCBD (2,6-Dichlorobenzaldehyde)Incomplete conversion; poor stoichiometry.[1]High
Over-Reaction Bis-Ether (2,6-bis(3-chloro-4-fluorophenoxy)benzaldehyde)Nucleophilic attack on the second chlorine atom due to excess phenol or high temperature.[1]Critical
Hydrolysis Salicylaldehyde Derivative (2-Chloro-6-hydroxybenzaldehyde)Presence of water in solvent/base.[1] The ortho-chloro group is susceptible to hydrolysis under basic conditions.[1]Medium
Oxidation Benzoic Acid Derivative (2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid)Air oxidation of the aldehyde group during reaction or workup.[1]Medium
Regioisomer 2,4-Isomer (2-Chloro-4-(3-chloro-4-fluorophenoxy)benzaldehyde)Impurity in the 2,6-DCBD starting material (typically 2,4-dichlorobenzaldehyde).[1]Low

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive pathways leading to the target molecule versus critical impurities.

ReactionPathways SM Starting Material (2,6-Dichlorobenzaldehyde) Target TARGET PRODUCT (Mono-ether) SM->Target + Phenol / Base (Major Path) Hydro IMPURITY B: Hydrolysis (2-Cl-6-OH-Benzaldehyde) SM->Hydro + H2O / Base Phenol Reagent (3-Chloro-4-fluorophenol) Bis IMPURITY A: Bis-Ether (Over-substitution) Target->Bis + Excess Phenol / High T (2nd SNAr) Oxid IMPURITY C: Benzoic Acid (Oxidation) Target->Oxid + O2 (Air)

Caption: Mechanistic pathway showing the kinetic competition between mono-substitution (Target), bis-substitution (Impurity A), and environmental side-reactions (B & C).

Troubleshooting Guide & FAQs

Scenario 1: High Levels of Bis-Ether Impurity (>2.0%)

User Question: "I am seeing significant formation of the bis-substituted side product (2,6-bis(3-chloro-4-fluorophenoxy)benzaldehyde). How do I suppress this?"

Technical Diagnosis: The bis-impurity forms when the target product competes with the starting material for the phenoxide nucleophile.[1] While the electron-donating phenoxy group deactivates the ring toward the second SNAr attack (making the second Cl less reactive than the first), high temperatures or local excesses of phenol will drive the second substitution.[1]

Corrective Actions:

  • Stoichiometry Control: Ensure the phenol:aldehyde ratio is strictly 0.95–1.0 eq . Do not use excess phenol. It is better to have unreacted 2,6-dichlorobenzaldehyde (which is easily removed by crystallization) than the bis-impurity (which co-crystallizes).[1]

  • Temperature Modulation: Lower the reaction temperature. If running at 120°C, reduce to 90–100°C. The activation energy for the second substitution is higher; lower temperatures improve selectivity.

  • Dosage Strategy: Add the phenol (or phenoxide) solution dropwise to the aldehyde solution. This ensures the aldehyde is always in excess relative to the nucleophile, statistically favoring mono-substitution.[1]

Scenario 2: Appearance of "Unknown" Acidic Peak

User Question: "My HPLC shows a new peak that shifts retention time when I change buffer pH. It increases if I leave the crude mixture overnight."

Technical Diagnosis: This is likely the Benzoic Acid derivative formed by the oxidation of the aldehyde. Benzaldehydes with electron-withdrawing groups (like Cl) are highly susceptible to auto-oxidation in air, especially under basic conditions (Cannizzaro-type environments or simple aerobic oxidation).[1]

Corrective Actions:

  • Inert Atmosphere: Rigorously degas solvents (sparge with N₂ for 20 mins) and maintain a positive N₂ pressure throughout the reaction.

  • Workup Speed: Do not store the crude reaction mixture in basic aqueous solution. Acidify/neutralize immediately after reaction completion.

  • Antioxidants: In extreme cases, adding a trace of BHT (butylated hydroxytoluene) during workup can prevent oxidation during drying/concentration.

Scenario 3: Persistent Starting Material (Stalled Reaction)

User Question: "The reaction stalls at 80% conversion. Adding more base doesn't help."

Technical Diagnosis: If the reaction stalls, the system may be "wet." Water poisons the SNAr reaction by solvating the phenoxide anion (reducing its nucleophilicity) and consuming the base.

Corrective Actions:

  • Water Content Check: The K₂CO₃ must be anhydrous. Commercial "anhydrous" salts often absorb water. Grind and dry K₂CO₃ at 120°C overnight before use.

  • Solvent Dryness: Ensure DMF/DMSO has a water content <0.05%.

  • Catalysis: If the reaction is sluggish due to steric hindrance (the 2,6-dichloro motif is sterically crowded), add 1–5 mol% 18-Crown-6 (if using K₂CO₃) or TDA-1 to solubilize the cation and "naked" the anion.[1]

Analytical Protocol (HPLC)

To reliably separate the Target from the Bis-impurity and Regioisomers, use the following method. Standard C18 columns often fail to resolve the Bis impurity from the product due to similar lipophilicity.

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% H₃PO₄ (Suppresses ionization of the acid impurity).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B (Isocratic)[1]

    • 2-15 min: 50% → 90% B (Linear gradient)[1]

    • 15-20 min: 90% B (Wash out Bis-impurity)[1]

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (aldehyde specific).

  • Expected Elution Order:

    • Benzoic Acid Impurity (Polar, elutes first)

    • Hydrolysis Impurity (Phenolic)

    • Starting Material (2,6-DCBD)[1][2]

    • Target Product

    • Bis-Ether Impurity (Most lipophilic, elutes last)[1]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience.[1] (Provides the foundational mechanism for SNAr and the activating effects of aldehyde groups).

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link (Classic text on SNAr selectivity and the "Element Effect").

  • Sigma-Aldrich. "2-Chloro-6-fluorobenzaldehyde Product Specification." (Used for physical property verification of analogous precursors). Link

  • PubChem. "2,6-Dichlorobenzaldehyde Compound Summary."[1] National Library of Medicine. Link[1]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Phenoxybenzaldehyde Synthesis

Welcome to the technical support center for phenoxybenzaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenoxybenzaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical intermediate. Phenoxybenzaldehyde is a key building block in the production of synthetic pyrethroid insecticides and various pharmaceuticals.[1][2] However, its synthesis is often plagued by side reactions that can significantly reduce yield and purity.

This document provides in-depth, experience-based guidance in a direct question-and-answer format to address the most common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 3-phenoxybenzaldehyde?

The most prevalent and industrially scalable methods are variations of ether synthesis reactions. These primarily include:

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide (e.g., 3-bromobenzaldehyde) with a phenoxide.[3][4] To prevent self-condensation or other side reactions involving the aldehyde group under basic conditions, the aldehyde is often first protected as an acetal (e.g., a dioxolane).[5][6] The process involves three main steps: acetal formation, Ullmann etherification, and acidic hydrolysis to deprotect the aldehyde.[7]

  • Williamson-type Ether Synthesis: This classic SN2 reaction involves reacting an alkali phenoxide with a benzyl halide (e.g., 3-halobenzaldehyde is not used here, but rather a phenol is coupled with a substituted benzyl halide). For phenoxybenzaldehyde, the more common route is the reaction of m-hydroxybenzaldehyde with a halobenzene under anhydrous alkaline conditions.[8] This approach avoids the disproportionation of the aldehyde group that can occur in aqueous alkaline solutions.[8]

While other methods like the oxidation of 3-phenoxytoluene exist, the Ullmann and Williamson-type syntheses remain the most widely adopted due to their versatility and relatively high yields when optimized.[5][9]

Q2: My overall yield is low. What are the most likely general causes?

Low yields in phenoxybenzaldehyde synthesis can typically be traced back to several key factors:

  • Incomplete Deprotonation: If the base used is not strong enough to fully deprotonate the phenol, a significant portion of the starting material will remain unreacted.[10]

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion or the formation of degradation products. Ullmann reactions, for example, often require high temperatures (over 150-200°C) to proceed efficiently.[3][11]

  • Presence of Water: For reactions using moisture-sensitive reagents like sodium hydride (NaH), any water in the solvent or on the glassware will quench the base and inhibit the reaction.[12]

  • Promotion of Side Reactions: The chosen conditions (solvent, base, temperature) may inadvertently favor one of the many possible side reactions over the desired ether formation. This is the most common and complex issue, which is detailed in the troubleshooting guide below.

  • Product Loss During Workup: Phenoxybenzaldehyde can be lost during extraction or purification. For instance, purification via bisulfite adduct formation is highly effective but requires careful optimization of the adduct formation and decomposition steps to ensure high recovery.[5][13]

Q3: I am observing multiple unexpected spots on my TLC plate. What are they likely to be?

Beyond your starting materials and desired product, common impurities arise from specific side reactions. The most prevalent are:

  • C-Alkylated Isomers: Instead of forming an ether bond at the oxygen (O-alkylation), the alkylating agent may react with the carbon atoms of the phenol ring (C-alkylation), typically at the ortho and para positions.[14][15] These isomers often have similar polarities, making them difficult to separate from the desired product.

  • Biaryl Ethers (from Ullmann): Self-coupling of the phenol or the aryl halide can occur, leading to symmetrical diaryl ether byproducts.

  • Products of Aldehyde Reactions: Under strongly basic or high-temperature conditions, the benzaldehyde group can undergo reactions like the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) or aldol-type condensations.[8]

  • Elimination Products: If the synthesis involves an alkyl halide (less common for this specific target but relevant in Williamson synthesis generally), an E2 elimination reaction can compete with the SN2 substitution, especially with secondary or tertiary halides.[16][17]

Troubleshooting Guide: Specific Side Reactions

Problem 1: Poor Selectivity - Formation of C-Alkylated Byproducts

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or the electron-rich carbon atoms on the aromatic ring (C-alkylation).[15] Controlling this selectivity is paramount.

Causality & Mechanism: The ratio of O- to C-alkylation is heavily influenced by the reaction environment, which dictates the state of the phenoxide ion.[18]

  • "Free" Anions: In polar aprotic solvents like DMF or DMSO, the cation (e.g., K⁺, Na⁺) is well-solvated, leaving the oxygen anion relatively "naked" and highly nucleophilic. This condition strongly favors the kinetically preferred O-alkylation.[15][19]

  • Ion Pairs & H-Bonding: In protic solvents (e.g., water, ethanol) or nonpolar solvents, the cation remains tightly associated with the oxygen anion (ion-pairing). Protic solvents further shield the oxygen via hydrogen bonding.[18] This hindrance makes the carbon atoms of the ring more accessible for attack, favoring the thermodynamically more stable C-alkylated products.[20]

Solutions:

  • Solvent Selection: This is the most critical factor. To favor O-alkylation, use polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile.[10][15] Avoid protic solvents like water or alcohols if C-alkylation is a problem.[18]

  • Choice of Base/Counter-ion: Larger, "softer" cations like Potassium (K⁺) or Cesium (Cs⁺) lead to looser ion pairs compared to smaller, "harder" cations like Lithium (Li⁺) or Sodium (Na⁺). Using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can increase the preference for O-alkylation.[19]

  • Use of Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can shuttle the phenoxide anion into the organic phase.[21][22] This creates a "naked," highly reactive anion in the organic solvent, dramatically enhancing the rate and selectivity of O-alkylation while suppressing C-alkylation.[23][24]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { font-family: "Arial"; font-size: "12px"; fill: "#202124"; text-anchor: "middle"; x: "50%"; y: "98%"; caption-side: "bottom"; content: "Decision path for O- vs. C-alkylation."; } enddot Caption: Decision path for O- vs. C-alkylation.

Problem 2: Aldehyde Group Instability (Disproportionation/Condensation)

The aldehyde functional group is sensitive to the strongly basic conditions often used in ether synthesis, especially in aqueous media.

Causality & Mechanism: In the presence of a strong base (like NaOH) and no enolizable protons, benzaldehydes can undergo the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form one molecule of the corresponding alcohol (phenoxybenzyl alcohol) and one of a carboxylic acid (phenoxybenzoic acid). This is particularly problematic in aqueous alkaline solutions.[8]

Solutions:

  • Use Anhydrous Conditions: A patented method highlights the use of an anhydrous organic solvent with a base to first form the phenoxide salt. The subsequent substitution reaction with a halobenzene is then carried out under these anhydrous conditions, which successfully avoids the disproportionation reaction and reduces side products.[8]

  • Protect the Aldehyde: The most robust solution is to protect the aldehyde group before the ether synthesis reaction. Converting the aldehyde to an acetal, typically with ethylene glycol, renders it inert to the basic conditions of the Ullmann or Williamson reaction.[7] The aldehyde is then easily regenerated by acidic workup (hydrolysis) after the ether bond is formed.[5][6]

  • Use Weaker Bases: If the phenolic proton is sufficiently acidic, a weaker, non-hydroxide base like potassium carbonate (K₂CO₃) can be effective.[12][25] This reduces the overall basicity of the medium and minimizes the risk of base-induced aldehyde side reactions.

Problem 3: Poor Reactivity in Ullmann Condensation

The Ullmann condensation is notorious for requiring harsh conditions and sometimes suffering from low reactivity or catalyst deactivation.[3][26]

Causality & Mechanism: The traditional Ullmann reaction requires high temperatures (>200°C) and stoichiometric amounts of copper.[3] The reaction mechanism is complex but involves oxidative addition of the aryl halide to a Cu(I) species. The efficiency of this process is highly dependent on the catalyst's activity, the solvent, and the nature of the reactants.

Solutions:

  • Catalyst Choice: While copper powder can be used, soluble copper salts like cuprous oxide (Cu₂O) or cuprous iodide (CuI) often provide better results.[5][11] The use of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing for lower reaction temperatures and catalyst loadings.

  • Solvent: High-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are traditionally used to achieve the necessary high temperatures.[3]

  • Reactant Stoichiometry: Using a slight excess of the phenol component can help drive the reaction to completion.[6]

  • Activate the Aryl Halide: The reaction works best when the aryl halide is activated by electron-withdrawing groups.[3] While 3-bromobenzaldehyde is standard, the choice of halide can matter (I > Br > Cl).

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Solvent Protic (e.g., Ethanol)Polar Aprotic (e.g., DMF)Increased O-alkylation selectivity[15]
Base NaOH (aqueous)K₂CO₃ (anhydrous)Reduced aldehyde side reactions[8]
Catalyst (Ullmann) Copper PowderCuI / L-prolineHigher yield, milder conditions
Protection Aldehyde unprotectedAldehyde protected as acetalComplete avoidance of aldehyde side reactions[5]
Additive NonePhase-Transfer CatalystIncreased rate and selectivity in biphasic systems[21]

Optimized Experimental Protocol (Ullmann Route with Protection)

This protocol is a robust, field-proven method for synthesizing 3-phenoxybenzaldehyde that minimizes side reactions by protecting the aldehyde group.

Step 1: Acetal Protection of 3-Bromobenzaldehyde
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-bromobenzaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 eq.) in a suitable solvent like toluene.[5][7]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture. Wash the toluene solution with aqueous sodium bicarbonate solution to neutralize the acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to yield the crude 3-bromobenzaldehyde acetal, which is often used in the next step without further purification.

Step 2: Ullmann Condensation
  • Setup: In a dry three-necked flask under an inert atmosphere (e.g., Nitrogen), combine phenol (1.2 eq.), potassium carbonate (2.0 eq.), cuprous iodide (CuI, 0.1 eq.), and a high-boiling polar aprotic solvent like DMF.[11]

  • Reaction: Heat the mixture to ~140-160°C. Once the temperature is stable, add the 3-bromobenzaldehyde acetal (1.0 eq.) from Step 1. Maintain the reaction at this temperature, monitoring its progress by TLC.

  • Workup: After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or toluene. Wash the combined organic extracts thoroughly with water and then brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

Step 3: Hydrolysis (Deprotection)
  • Setup: Dissolve the crude product from Step 2 in a mixture of an organic solvent (e.g., toluene or THF) and aqueous acid (e.g., 2M HCl).[5][7]

  • Reaction: Stir the mixture vigorously at a moderate temperature (e.g., 60-70°C) for several hours. Monitor the deprotection by TLC until the starting acetal is consumed.

  • Workup & Purification: Cool the mixture. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent. The crude 3-phenoxybenzaldehyde can then be purified. A highly effective method is purification via its bisulfite adduct, which selectively crystallizes the aldehyde away from non-aldehydic impurities.[13][27] Alternatively, vacuum distillation or column chromatography can be used.[5][8]

G

References
  • Purification process for 3-phenoxybenzaldehyde.
  • Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. ResearchGate. [Link]

  • PROCESS FOR PURIFYING 3-PHENOXYBENZALDEHYDE.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Preparation method of m-phenoxy benzaldehyde. Patsnap. [Link]

  • 3-Phenoxy-benzaldehyde. LookChem. [Link]

  • The Williamson Ether Synthesis. UMass Lowell. [Link]

  • Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]

  • Method for preparing 3-phenoxy-benzaldehyde.
  • Ullmann condensation. Wikipedia. [Link]

  • Differential reaction energy profiles for O versus C alkylation of enolates. ResearchGate. [Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Phase-Transfer Catalysis. ResearchGate. [Link]

  • Synthesis of meta-phenoxy-benzaldehyde. PrepChem.com. [Link]

  • Process for the preparation of m-phenoxybenzaldehyde.
  • Improved method for the preparation of meta-phenoxy-benzaldehyde.
  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Phase Transfer Catalysis. Dalal Institute. [Link]

  • Synthesis of 3-phenoxybenzaldehyde. PrepChem.com. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. RJPT. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Lecture 3 14.10.04. Imperial College London. [Link]

Sources

Optimization

Overcoming steric hindrance in 2,6-disubstituted benzaldehydes

Ticket #26-DSB: Overcoming Steric Hindrance & Reactivity Locks Status: Open Agent: Senior Application Scientist Subject: Troubleshooting reactivity failures in ortho-blocked benzaldehydes. Executive Summary: The "Mesitoy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #26-DSB: Overcoming Steric Hindrance & Reactivity Locks

Status: Open Agent: Senior Application Scientist Subject: Troubleshooting reactivity failures in ortho-blocked benzaldehydes.

Executive Summary: The "Mesitoyl" Problem

Welcome to the specialized support module for hindered aromatic aldehydes. If you are working with 2,6-dimethylbenzaldehyde , 2,6-dichlorobenzaldehyde , or mesitaldehyde (2,4,6-trimethylbenzaldehyde) , standard textbook protocols will fail.

The Root Cause: The two ortho-substituents create a "steric gate" that blocks the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle). Furthermore, these substituents force the formyl group out of coplanarity with the benzene ring, breaking conjugation and altering the electrophilicity of the carbonyl carbon.

This guide provides field-proven workarounds for three critical reaction classes: Nucleophilic Addition , Condensation , and Oxidation .

Module 1: Nucleophilic Addition Fails (Grignard/Lithium)

User Complaint: "I added MeMgBr to my 2,6-dimethylbenzaldehyde, but I only isolated the benzyl alcohol (reduction product) or recovered starting material. No alkylation occurred."

Diagnosis: Standard Grignard reagents act as bases or reducing agents when they cannot access the carbonyl carbon. The ortho-methyl groups block the nucleophilic attack, leading to


-hydride transfer (reduction) instead of addition.

The Fix: Organocerium Chemistry (The Imamoto Protocol) Lanthanide salts, specifically Cerium(III) Chloride (


), activate the carbonyl oxygen, making it hyper-electrophilic. More importantly, organocerium reagents are less basic and more nucleophilic than their magnesium counterparts, allowing them to slip past the steric gate.
Protocol:

-Mediated Addition
StepActionTechnical Note (Critical)
1 Dry the Salt Heat

to 140°C under high vacuum (<0.1 mmHg) for 2 hours. If you skip this, the reaction will fail. The powder must turn white/fine.
2 Suspend Cool to RT under Argon. Suspend the dry

in dry THF. Stir for 2 hours (or sonicate) to form a milky suspension.
3 Pre-Complex Add the Grignard reagent (R-MgX) to the

suspension at -78°C . Stir for 30 mins. This forms the organocerium species (

).
4 Add Substrate Add your 2,6-disubstituted benzaldehyde (dissolved in THF) dropwise.
5 Warm Up Allow to warm to 0°C slowly. Quench with dilute HCl.

Why this works: The Cerium atom coordinates tightly with the carbonyl oxygen (


), pulling electron density and reducing the steric demand of the transition state.
Module 2: Condensation Stalls (Knoevenagel/Aldol)

User Complaint: "My Knoevenagel condensation with malononitrile works on benzaldehyde in minutes, but my 2,6-dichloro derivative doesn't move even after refluxing with piperidine."

Diagnosis: Reversibility is the enemy here. The initial attack of the enolate is unfavorable due to sterics, and the elimination of water is slow. Weak amine bases (piperidine/pyridine) are insufficient to drive the equilibrium forward against the steric strain.

The Fix: Lehnert’s Reagent (


 / Pyridine) 
You must switch from a catalytic base to a Lewis Acid/Base mediated system . Titanium tetrachloride (

) acts as a scavenger for water and a potent activator of the aldehyde.
Protocol: The Lehnert Modification
  • Setup: Flame-dry a 2-neck flask under

    
    . Solvent: Anhydrous THF or DCM.
    
  • Mix: Add the 2,6-disubstituted aldehyde (1.0 equiv) and the active methylene compound (e.g., malonate, 1.0 equiv).

  • Activation (The Trick): Cool to 0°C . Add

    
     (2.0 equiv) dropwise. Expect yellow/orange precipitate.
    
  • Base Addition: Add Pyridine (4.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. If stubborn, reflux for 2 hours.

  • Quench: Pour into ice/water.

Comparison of Methods:

Reagent SystemYield (2,6-Dimethylbenzaldehyde)Reaction Time
Piperidine/EtOH (Standard)< 10%24 Hours

/ Pyridine (Lehnert)
85-92% 2-4 Hours
Ionic Liquid ([Bmim]OH)40-60%12 Hours
Module 3: Oxidation Issues (Aldehyde Acid)

User Complaint: "Jones reagent decomposed my substrate. I need a mild way to oxidize a hindered aldehyde to a carboxylic acid without touching the rest of the molecule."

Diagnosis: Strong oxidants often attack the aromatic ring if the aldehyde is deactivated or blocked.

The Fix: Pinnick Oxidation (Lindgren/Kraus Modification) This is the gold standard for hindered aldehydes. It uses Sodium Chlorite (


) under mild acidic conditions.[1][2]

Critical Troubleshooting Step: You must use a scavenger. The reaction produces Hypochlorous Acid (


) as a byproduct.[2][3] In unhindered systems, this is negligible. In hindered systems, the slow reaction rate allows 

to build up and chlorinate your aromatic ring or other functional groups.
Protocol: Scavenger-Protected Oxidation
  • Solvent:

    
    -Butanol / Water (3:1). The 
    
    
    
    -BuOH is essential to solubilize the organic substrate while stabilizing the radical intermediates.
  • Reagents:

    • Substrate (1.0 equiv)

    • Scavenger: 2-Methyl-2-butene (10-15 equiv) OR Resorcinol.

    • Buffer:

      
       (buffer to pH 3-4).
      
  • Initiation: Add

    
     (1.5 equiv) dissolved in water dropwise.
    
  • Monitoring: The yellow color indicates active

    
    . If it turns colorless rapidly, add more chlorite.
    
Visual Troubleshooting Guide
Diagram 1: The Steric Gate & Activation Pathways

This diagram illustrates why standard nucleophiles bounce off and how Lewis Acids (


) open the gate.

StericGate cluster_0 The Problem: Steric Blocking cluster_1 The Solution: Lewis Acid Activation Aldehyde 2,6-Disubstituted Benzaldehyde Block BLOCKED (Steric Repulsion) Aldehyde->Block Activated Activated Complex (O-Metal Bond) Aldehyde->Activated Add Catalyst Nu Nucleophile (Grignard/Amine) Nu->Aldehyde Attack Trajectory LA Lewis Acid (CeCl3 / TiCl4) LA->Activated Coordinates Oxygen Product Successful Addition/Condensation Activated->Product Allows Attack

Caption: Left: Ortho-substituents physically block the Bürgi-Dunitz trajectory. Right: Lewis Acid coordination (Ce/Ti) pulls oxygen density, changing geometry and increasing electrophilicity to permit attack.

Diagram 2: Troubleshooting Workflow

Workflow Start Reaction Stalled/Failed? Type Identify Reaction Type Start->Type Grignard Nucleophilic Addition (Grignard/Li) Type->Grignard Condense Condensation (Knoevenagel) Type->Condense Oxidize Oxidation (Aldehyde -> Acid) Type->Oxidize CheckCe Did you use CeCl3? Grignard->CheckCe DryCe Was CeCl3 dried at 140°C under vacuum? CheckCe->DryCe Yes Success1 Protocol: Imamoto Conditions CheckCe->Success1 No -> Add it DryCe->Success1 Yes Fail1 Retry: Dry Salt Properly DryCe->Fail1 No CheckBase Using Piperidine? Condense->CheckBase SwitchTi Switch to Lehnert Reagent (TiCl4/Pyridine) CheckBase->SwitchTi Yes (and failing) CheckScav Using Scavenger? Oxidize->CheckScav CheckScav->Success1 Yes AddScav Add 2-methyl-2-butene (Prevents chlorination) CheckScav->AddScav No

Caption: Decision tree for troubleshooting common failure modes in hindered aldehyde synthesis.

FAQ: Advanced Topics

Q: Can I use N-Heterocyclic Carbenes (NHCs) on these substrates? A: Yes, but with caveats. The bulky "Breslow intermediate" is difficult to form with 2,6-disubstituted aldehydes.

  • Recommendation: Use Triazolium salts (rather than thiazolium) and add Benzoic Acid as a co-catalyst.[4] The acid assists in the proton transfer steps that are kinetically slowed by steric bulk.

  • Reference: See work by the Glorius group on cooperative catalysis.

Q: I need to do a reductive amination, but the imine won't form. A: The imine formation is the rate-limiting step due to sterics.

  • Workaround: Do not attempt a one-pot reductive amination. Force the imine formation first using

    
      (Titanium Isopropoxide) neat or in THF. Once the imine is formed (monitor by IR), then add the reducing agent (
    
    
    
    ).
References
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.

  • Lehnert, W. "Knoevenagel Condensation with TiCl4/Base." Tetrahedron Letters, 1970.

  • BenchChem Protocols. "Navigating Steric Hindrance: Alternatives for Mesitaldehyde." BenchChem Technical Notes, 2025.

  • Pinnick, H.W., et al.

    
    -unsaturated aldehydes."[2] Tetrahedron, 1981. (Referenced via Wikipedia/SynArchive for Lindgren/Kraus modifications). 
    
  • Glorius, F., et al. "N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis." Angewandte Chemie, 2011.

Sources

Troubleshooting

Troubleshooting low purity in benzaldehyde intermediate synthesis

Topic: Troubleshooting Low Purity & Instability Ticket ID: BZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Diagnostic Triage: Identify Your Impurity Before attempting purification, you mus...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Instability

Ticket ID: BZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Diagnostic Triage: Identify Your Impurity

Before attempting purification, you must identify the nature of the contamination.[2] Benzaldehyde is chemically labile; "low purity" usually stems from three distinct distinct pathways.

Symptom / ObservationProbable ImpurityRoot Cause
White solid precipitate in bottle or reaction flask.[1][2]Benzoic Acid Auto-oxidation: Exposure to air (radical chain reaction).[1][2][3] This is the most common impurity.[2]
Incomplete conversion detected by TLC/GC; -OH peak in IR.Benzyl Alcohol Under-oxidation: Insufficient oxidant equivalents or catalyst deactivation (e.g., in TEMPO oxidations).[1][2]
Chlorine/Halogen spikes in Elemental Analysis or Mass Spec.Benzal Chloride Incomplete Hydrolysis: If synthesizing via hydrolysis of benzal chloride, the reaction time or temperature was insufficient.[1][2]
High boiling point residue ; viscous oil.[1][2]Dimers/Polymers Aldol Condensation: Reaction pH was likely too high (basic) during workup, causing self-condensation.[1][2]

Route-Specific Troubleshooting

Scenario A: Oxidation of Benzyl Alcohol (TEMPO/Bleach Route)

Context: This is the standard "green" route but prone to over-oxidation if not controlled.[2]

Q: My reaction stalls at 80% conversion. Adding more oxidant just creates benzoic acid.[2] Why? A: This is a classic "catalyst death" or pH drift scenario.[1][2]

  • pH Control is Critical: The Anelli oxidation (TEMPO/NaOCl) requires a pH of 8.6–9.[2]5. If the pH drops below 8, hypochlorite disproportionates, and the reaction stalls.[1][2] If it exceeds 10, the aldehyde disproportionates (Cannizzaro reaction).[2]

    • Fix: Use a buffered system (NaHCO₃/K₂CO₃) and monitor pH during bleach addition.[2]

  • Temperature Spikes: The reaction is exothermic.[2] If the temperature exceeds 10–15°C, the selectivity for aldehyde drops, favoring the carboxylic acid.[1][2]

    • Fix: Maintain 0°C during oxidant addition.[1][2]

Scenario B: Hydrolysis of Benzal Chloride

Context: Industrial route, often yields chlorinated impurities.[1][2]

Q: I have persistent chlorinated impurities (0.5–2%) that distillation won't remove. A: Benzal chloride (bp 205°C) and benzaldehyde (bp 178°C) have close boiling points.[2]

  • Fix: You cannot rely on distillation alone.[1][2] You must drive the hydrolysis to completion before workup.[2] Increase the aqueous base concentration (10% Na₂CO₃) and reflux time. If the impurity persists, switch to Bisulfite Purification (see Section 3), as benzal chloride does not form a bisulfite adduct.[1][2]

Purification Protocols

If your crude material is already compromised, use these protocols.

Protocol A: The "Quick Clean" (Removing Benzoic Acid)

Use this if your main impurity is the white solid (benzoic acid) and purity is >90%.[2]

  • Dissolve: Dilute crude benzaldehyde in diethyl ether or ethyl acetate (1:5 ratio).

  • Wash: Wash the organic phase 3x with 10% aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][4][5][6][7][8][9][10] Benzoic acid is deprotonated to Sodium Benzoate, which is highly water-soluble.[1][2][11] Benzaldehyde remains in the organic layer.[2][12]

  • Check: Acidify a small aliquot of the aqueous wash with HCl. If a white precipitate forms, you are successfully removing benzoic acid.[1][2]

  • Dry & Concentrate: Dry organic layer over MgSO₄ and concentrate under reduced pressure.

Protocol B: The "Deep Clean" (Bisulfite Adduct)

Use this for high-value intermediates or when separating from non-aldehyde impurities (benzyl alcohol, benzal chloride).[1][2]

Mechanism: Benzaldehyde forms a solid, water-soluble adduct with sodium bisulfite.[1][2] Impurities do not.

Step-by-Step Workflow:

  • Reagent Prep: Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water (approx. 40% w/v).

  • Formation: Add crude benzaldehyde to the bisulfite solution (1.5 eq) with vigorous stirring for 30–60 mins.

    • Observation: A white crystalline solid (the adduct) should precipitate.[2]

  • Wash: Filter the solid (or separate the aqueous layer if no precipitate forms—rare for benzaldehyde).[2] Wash the solid/aqueous phase with ether to remove organic impurities (benzyl alcohol).[2]

  • Regeneration: Suspend the solid in water (or take the aqueous phase) and adjust pH to 10–12 using 10% NaOH or Na₂CO₃.[2]

    • Caution: Do not heat strongly or exceed pH 12 to avoid Cannizzaro degradation.[2]

  • Extraction: The adduct breaks down, releasing pure benzaldehyde as an oil.[1][2] Extract immediately with ether, dry, and concentrate.[1][2]

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 (Vigorous Stirring) Start->Step1 Step2 Phase Separation Step1->Step2 Solid Bisulfite Adduct (Precipitate/Aqueous) Step2->Solid Aldehyde Trapped Waste Organic Impurities (Discard Ether Wash) Step2->Waste Impurities Removed Regen Regeneration (Add Base pH 10-12) Solid->Regen Final Pure Benzaldehyde Regen->Final Extract & Dry

Figure 1: Selective purification workflow using sodium bisulfite adduct formation.

Storage & Stability (The "Paradox")

Q: My purified benzaldehyde degraded faster than my crude material. Why? A: This is known as the Benzaldehyde Oxidation Paradox .[1]

  • Mechanism: Auto-oxidation is a radical chain reaction involving benzoyl peroxy radicals.[1][2]

  • The Paradox: Benzyl alcohol (an impurity) acts as an antioxidant by intercepting these radicals.[2][3][6] When you purify the benzaldehyde to >99%, you remove this natural inhibitor, making the pure compound more susceptible to air oxidation [1].[1][2]

Storage Protocol for High Purity Benzaldehyde:

  • Inert Atmosphere: Store strictly under Argon or Nitrogen.[1][2]

  • Stabilizers: If downstream chemistry permits, add 0.1% Hydroquinone or BHT (butylated hydroxytoluene) as a radical scavenger.[1][2]

  • Container: Use amber glass (light catalyzes radical formation) with a Teflon-lined cap.[2]

References

  • Bowry, V. W., & Ingold, K. U. (1999).[1][2] The unexpected role of benzyl alcohol in the auto-oxidation of benzaldehyde.[2][6] Journal of the American Chemical Society.[2]

  • Anelli, P. L., et al. (1987).[1][2] Fast and selective oxidation of primary alcohols to aldehydes...[7] Journal of Organic Chemistry.[2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th Ed.).[2] Purification of Benzaldehyde via Bisulfite.[2][13][14]

Sources

Optimization

Optimizing temperature for nucleophilic aromatic substitution of benzaldehydes

Ticket ID: SNAR-BENZ-TEMP-001 Status: Open Priority: High Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SNAR-BENZ-TEMP-001 Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Reaction Optimization Hub

You have reached the Tier 3 Support for Nucleophilic Aromatic Substitution (SNAr) chemistry. This guide addresses a specific, high-frequency issue: Optimizing temperature profiles for SNAr reactions on benzaldehyde substrates.

Benzaldehydes present a unique "conflict of interest" in SNAr chemistry. The aldehyde moiety (


) is a strong electron-withdrawing group (EWG) that activates the ring for substitution. However, it is also chemically fragile—prone to oxidation, disproportionation (Cannizzaro), and condensation with amine nucleophiles (Schiff base formation).

This guide helps you navigate the Thermal Goldilocks Zone : high enough to overcome the activation energy (


) of the substitution, but low enough to prevent the destruction of your aldehyde functionality.

Module 1: The Thermal Goldilocks Zone (Mechanistic Logic)

The Kinetic Conflict

In SNAr of benzaldehydes, temperature acts as a selector between three competing pathways. Understanding this hierarchy is crucial for optimization.

  • The Desired Path (SNAr): Requires moderate-to-high thermal energy to form the Meisenheimer complex. The rate depends heavily on the leaving group (

    
    ) and the solvent's dielectric constant.
    
  • The "Trap" (Imine Formation): If your nucleophile is a primary amine, reaction at the carbonyl carbon (forming an imine/Schiff base) often has a lower activation energy than attack at the aromatic ring. This is reversible. High temperature generally favors the thermodynamic product (SNAr) over the kinetic trap (Imine), provided the SNAr step is irreversible.

  • The "Sink" (Cannizzaro/Oxidation): At high temperatures (

    
    ) and in the presence of strong bases (e.g., hydroxide, alkoxides), benzaldehydes undergo disproportionation. This is a "sink" because it consumes two equivalents of starting material to form waste products.
    
Visualizing the Pathways

The following decision tree illustrates the mechanistic divergence based on temperature and reagents.

SNAr_Pathways Start Benzaldehyde + Nucleophile Temp_Low Temp < 80°C Start->Temp_Low Low E_a Temp_Med Temp 80-120°C Start->Temp_Med Optimal E_a Temp_High Temp > 130°C Start->Temp_High Excess Energy Imine Imine (Schiff Base) (Reversible Trap) Temp_Low->Imine Amine Nucleophile SNAr SNAr Product (Desired) Temp_Med->SNAr Polar Aprotic Solvent Cannizzaro Cannizzaro/Tars (Irreversible Loss) Temp_High->Cannizzaro Strong Base Present Imine->SNAr Heat + Time (Equilibrium Shift)

Figure 1: Reaction pathway divergence based on thermal input. Note that imine formation is reversible, while SNAr and Cannizzaro are typically irreversible sinks.

Module 2: Troubleshooting Common Failures

Use this matrix to diagnose yield issues based on your crude NMR or LC-MS data.

Diagnostic Matrix
SymptomProbable CauseThe "Why" (Causality)Corrective Action
No Reaction / SM Recovery Temp too low or Solvent too non-polar.The Meisenheimer complex is high-energy. Non-polar solvents cannot stabilize the anionic intermediate, effectively raising the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
Increase Temp: Move to 100–120°C.Switch Solvent: Use DMSO, DMF, or NMP.
Product is Benzyl Alcohol + Benzoic Acid Cannizzaro Reaction.[1]High temp + Strong Base (NaOH, KOH, NaOMe) causes the aldehyde to attack itself rather than the ring.Change Base: Switch to non-nucleophilic bases (

,

, DIPEA).Exclude Water: Ensure anhydrous conditions.
Product is an Imine (

)
Kinetic Trapping.Reaction stopped too early or temp was too low to reverse the imine equilibrium and drive the SNAr.Increase Temp: Push to thermodynamic control.Add Acid: Mild Lewis acid can sometimes catalyze the reversal of imine.
Black Tar / Decomposition Thermal runaway / Polymerization.Benzaldehydes are air-sensitive. High temp in aerobic conditions leads to radical polymerization or oxidation.Inert Atmosphere: Strictly use

or Ar balloon.Degas Solvents: Sparge solvent with argon for 15 mins before heating.

Module 3: Optimized Protocol (Step-by-Step)

This protocol is designed for 4-fluorobenzaldehyde reacting with a secondary amine (e.g., morpholine) or a thiol.

Reagents & Setup
  • Substrate: 1.0 equiv 4-fluorobenzaldehyde (Fluorine is preferred over Chlorine for faster rates at lower temps).

  • Nucleophile: 1.1 – 1.2 equiv.

  • Base: 2.0 equiv

    
     (anhydrous, micronized). Avoid strong alkoxides.
    
  • Solvent: DMSO or DMF (0.5 M concentration).

  • Atmosphere: Nitrogen/Argon.

Workflow Diagram

Protocol_Workflow Setup 1. Setup: Flame-dry flask, add K2CO3 + Substrate. Purge with Argon. Solvent 2. Solvation: Add dry DMSO/DMF. Stir 5 min to disperse base. Setup->Solvent Addition 3. Nucleophile Addition: Add nucleophile slowly. (Exotherm check) Solvent->Addition Heat 4. Heating: Ramp to 90°C. Monitor by TLC/LCMS at 1h. Addition->Heat Check Decision Point: Conversion > 90%? Heat->Check Quench 5. Quench: Cool to RT. Pour into Ice/Water (precipitates product). Check->Quench Yes Boost Boost: Increase to 120°C or add 0.1 eq PTC (18-Crown-6). Check->Boost No Boost->Heat Re-monitor

Figure 2: Standard operating procedure for thermal SNAr on activated aldehydes.

Detailed Procedure
  • Preparation: Charge a reaction vial with micronized

    
     (2.0 equiv) and the halo-benzaldehyde (1.0 equiv). Seal and purge with inert gas.
    
  • Solvation: Syringe in anhydrous DMSO. The volume should target a concentration of 0.5 M to 1.0 M. Note: High concentration favors bimolecular SNAr kinetics.

  • Initiation: Add the nucleophile. If the nucleophile is a liquid amine, add neat. If solid, dissolve in minimal DMSO first.

  • Thermal Ramp:

    • Standard: Heat to 90°C in an oil bath or heating block.

    • Microwave (Preferred): Heat to 120°C for 10–20 minutes. Microwave heating is often superior for benzaldehydes as the short reaction time minimizes aldehyde degradation [1].

  • Monitoring: Check LC-MS after 1 hour. Look for the disappearance of the Fluorine signal (if using

    
     NMR) or the mass shift.
    
  • Workup: Pour the reaction mixture into crushed ice. The product usually precipitates as a solid due to the "salting out" effect of the inorganic base and the high water solubility of DMSO. Filter and wash with water.[2]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this reaction? A: Yes, and it is often recommended. Microwave irradiation allows for "superheating" of solvents like EtOH or water above their boiling points in sealed vessels. For SNAr on benzaldehydes, a typical microwave protocol is 140°C for 10-20 minutes in NMP or DMSO. This rapid heating profile minimizes the window for side reactions like Cannizzaro or oxidation [4].

Q: Why is my yield low when using 4-chlorobenzaldehyde compared to 4-fluorobenzaldehyde? A: This is a classic SNAr kinetic feature. The rate-determining step is the nucleophilic attack, which disrupts aromaticity.[3] Fluorine is the most electronegative atom, stabilizing the negative charge in the transition state (Meisenheimer complex) significantly better than chlorine. If you must use the chloro-derivative, you will need higher temperatures (130-150°C) and likely a stronger solvent like NMP [3].

Q: My product is an oil that won't crystallize. Is it the Cannizzaro alcohol? A: Not necessarily. If you used a secondary amine, the product might just have a low melting point. However, check the proton NMR.

  • Aldehyde (SM): Singlet at ~10 ppm.

  • Benzyl Alcohol (Cannizzaro): Singlet (2H) at ~4.6 ppm.

  • SNAr Product: Aldehyde peak (~10 ppm) is still present, but the aromatic splitting pattern has changed (e.g., loss of F-coupling).

Q: Can I use Ethanol as a solvent? A: Only if the temperature required is low (<78°C) or if you are using a sealed pressure vessel (microwave). For resistant substrates (like chloro-benzaldehydes), ethanol's boiling point is insufficient to overcome the activation energy barrier under reflux [1].

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: National Institutes of Health (PMC) URL:[Link]

  • Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. Source: WuXi Biology URL:[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). Source: Chemical Science (RSC) URL:[Link]

  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Source: ResearchGate URL:[4][5][Link]

  • Cannizzaro Reaction Mechanism and Kinetics. Source: ChemistryTalk URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Executive Summary & Strategic Context This guide provides a technical analysis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (hereafter referred to as Target Aldehyde ). This molecule is a critical biaryl ether in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a technical analysis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (hereafter referred to as Target Aldehyde ). This molecule is a critical biaryl ether intermediate, most notably serving as the structural scaffold for succinate dehydrogenase inhibitor (SDHI) fungicides like Fluxapyroxad .

In synthetic workflows, this compound is typically generated via a nucleophilic aromatic substitution (


) of 2,6-Dichlorobenzaldehyde  (Starting Material A) with 3-Chloro-4-fluorophenol  (Starting Material B).

The Analytical Challenge: Process chemists often struggle to distinguish the product from the starting material (2,6-Dichlorobenzaldehyde) using low-field NMR because both contain aldehyde protons and chlorinated aromatic rings. This guide focuses on the diagnostic splitting patterns and symmetry breaking that definitively validate the formation of the ether linkage.

Structural Logic & Spin System Analysis

To interpret the spectrum, we must deconstruct the molecule into two distinct magnetic environments. Unlike the starting material, the Target Aldehyde is asymmetric .

The "Symmetry Break" (Diagnostic Indicator)
  • Starting Material (2,6-Dichlorobenzaldehyde): Possesses a

    
     axis of symmetry. The protons at positions 3 and 5 are chemically equivalent, appearing as a clean doublet. The proton at position 4 is a triplet.
    
  • Target Aldehyde: The substitution of one Chlorine for a Phenoxy group breaks this symmetry.

    • Ring A (Benzaldehyde): Becomes an AMX spin system (three non-equivalent protons).

    • Ring B (Phenoxy): Contains a Fluorine atom (

      
      , spin 1/2), which introduces additional heteronuclear coupling (
      
      
      
      )
      , splitting adjacent protons into complex multiplets.
Visualization: Structural Connectivity & Coupling

The following diagram illustrates the logical flow of identifying the spin systems.

G Molecule Target Aldehyde (C13H7Cl2FO2) Aldehyde Aldehyde Proton (-CHO) ~10.4 ppm (Singlet) Molecule->Aldehyde RingA Ring A: Benzaldehyde Core (Asymmetric AMX System) Molecule->RingA RingB Ring B: Phenoxy Core (Fluorine Coupling) Molecule->RingB H3 H-3 (Ortho to Cl) Deshielded (~7.4 ppm) RingA->H3 Inductive Effect (-I) H5 H-5 (Ortho to O-Ar) Shielded (~6.7 ppm) RingA->H5 Resonance Effect (+M) F_Coupling 19F-1H Coupling Large J values (8-10 Hz) RingB->F_Coupling Splitting

Figure 1: Structural logic for NMR assignment. Note the divergence in Ring A protons due to the competing Inductive (Cl) and Resonance (O-Ar) effects.

Comparative Spectral Analysis

This section compares the Target Aldehyde against its primary precursor to facilitate reaction monitoring.

Table 1: Diagnostic Signals (CDCl , 400 MHz)
Feature2,6-Dichlorobenzaldehyde (Precursor)Target Aldehyde (Product)Mechanism of Change
Aldehyde (-CHO) 10.42 ppm (s) 10.45 - 10.50 ppm (s) Slight deshielding due to electronic redistribution, but position remains relatively stable.
Symmetry Symmetric (A2B system) Asymmetric (AMX system) Loss of

symmetry upon ether formation.
Ring A Protons Doublet (~7.4 ppm) (2H)Triplet (~7.5 ppm) (1H)Three Distinct Signals: 1. H-3 (dd, ~7.4 ppm)2. H-4 (t/dd, ~7.3 ppm)3. H-5 (d, ~6.6-6.8 ppm)Key Diagnostic: The H-5 proton is strongly shielded (moved upfield) by the electron-donating phenoxy oxygen.
Ring B Protons Not PresentMultiplet Region (6.9 - 7.3 ppm) Overlap with Ring A, but distinguished by F-H coupling .
Detailed Proton Assignment
1. The Aldehyde Proton (

~10.45 ppm)[1]
  • Multiplicity: Singlet (s).

  • Note: May show broadening or very small long-range coupling (

    
     or 
    
    
    
    ) to Ring A protons, but usually appears as a sharp singlet.
  • Validation: Integration must be exactly 1.0H.

2. Ring A: The "Shielded" Doublet (H-5)

The most distinct peak in the entire aromatic region is H-5 .

  • Position:

    
     6.6 – 6.8 ppm.
    
  • Why? This proton is ortho to the ether oxygen. The oxygen atom donates electron density into the ring via resonance (+M effect), shielding this specific proton and moving it upfield (to the right) compared to the precursor.

  • Multiplicity: Doublet (d) with

    
     Hz (coupling to H-4).
    
3. Ring B: The Fluorine Interaction

The protons on the phenoxy ring (Ring B) are split by the fluorine atom.

  • H-5' (Ortho to Fluorine): Appears as a pseudo-triplet or distinct doublet-of-doublets.

  • Coupling: Look for large coupling constants (

    
     Hz). This distinguishes Ring B protons from Ring A protons.
    

Experimental Protocol: High-Resolution Acquisition

To ensure accurate integration and resolution of the complex aromatic region, follow this validated protocol.

Sample Preparation[1][2][3]
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: Ensure CDCl

      
       is neutralized (free of HCl acid traces) to prevent aldehyde degradation or acetal formation.
      
  • Filtration: If the solution is cloudy (common if inorganic salts from the

    
     reaction remain), filter through a small plug of glass wool into the NMR tube.
    
Instrument Parameters (400 MHz or higher recommended)
ParameterSettingRationale
Pulse Sequence zg30 or zgStandard 30° pulse angle for quantitative relaxation.
Number of Scans (NS) 16 or 32 Sufficient S/N ratio for >10 mg sample.
Relaxation Delay (D1) 2.0 - 5.0 sec Essential for accurate integration of the aldehyde proton (which has long T1).
Spectral Width (SW) 14 ppm Must cover -1 to 13 ppm to catch the aldehyde at ~10.5 ppm.
Temperature 298 K (25°C) Standardize to prevent chemical shift drift.
Workflow Diagram

Workflow Start Crude Product (Solid) Prep Dissolve in CDCl3 (Neutralized) Start->Prep Acq Acquisition D1 > 2s, SW = 14ppm Prep->Acq Process Processing LB = 0.3 Hz, Phase Corr. Acq->Process Analyze Analysis Focus: 1. Aldehyde Integral (1H) 2. H-5 Shielded Doublet Process->Analyze

Figure 2: Validated experimental workflow for acquiring publication-quality spectra.

Troubleshooting & Impurities

ObservationPotential CauseRemediation
Extra Singlet ~10.42 ppm Residual Starting Material (2,6-DCB).Calculate molar ratio by integrating the two aldehyde peaks. Recrystallize if >2%.
Broad Singlet ~5.5 ppm Residual Phenol (-OH).Check for 3-chloro-4-fluorophenol. Perform a basic wash (NaOH) during workup.
Aldehyde Peak Split Acetal Formation.Your CDCl

might be acidic. Filter solvent through basic alumina or use a fresh ampoule.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6737, 2,6-Dichlorobenzaldehyde. Retrieved from [Link]

  • Reich, H. J. Proton NMR Data - Chemical Shifts of Aromatic Protons. University of Wisconsin-Madison. (General reference for substituent effects). Retrieved from [Link]

Sources

Comparative

Technical Guide: HPLC Method Development for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Executive Summary & Analytical Context Analyte: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Application: Key intermediate in the synthesis of isoxazoline-based agrochemicals (e.g., Fluxametamide). Critical Quality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

Analyte: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Application: Key intermediate in the synthesis of isoxazoline-based agrochemicals (e.g., Fluxametamide). Critical Quality Attributes (CQAs): Purity (>98.0%), Control of Positional Isomers (<0.15%), and Acid Degradation Products.

Developing a purity method for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (hereafter referred to as CCFB-Aldehyde ) presents a specific set of chromatographic challenges. As a halogenated diaryl ether, the molecule is highly hydrophobic and prone to two primary impurity classes:

  • Oxidative Degradation: The aldehyde moiety easily oxidizes to the corresponding benzoic acid (CCFB-Acid ).

  • Positional Isomerism: The nucleophilic aromatic substitution used to synthesize the ether linkage often yields regioisomers (e.g., 4-phenoxy vs. 6-phenoxy substitution) that are difficult to resolve on standard alkyl-bonded phases.

This guide compares the industry-standard C18 (Octadecyl) approach against the Phenyl-Hexyl alternative, demonstrating why π-π active stationary phases are superior for this specific class of halogenated aromatic ethers.

Comparative Analysis: Column Selectivity

The primary failure mode in analyzing halogenated benzaldehydes is the co-elution of positional isomers. Below is a comparison of column performance based on selectivity mechanisms.

The Mechanism of Separation[1][2]
  • C18 (Standard): Relies on hydrophobic subtraction. It separates based on the "greasiness" of the molecule. Since positional isomers often have identical hydrophobicity (logP), C18 often fails to resolve them.

  • Phenyl-Hexyl (Recommended): Utilizes π-π interactions.[1] The electron-deficient halogenated rings of the CCFB-Aldehyde interact with the π-electrons of the phenyl stationary phase. The spatial arrangement of the halogens (Cl, F) alters this interaction strength, allowing for the separation of isomers that C18 misses.

Representative Performance Data

Conditions: ACN:Water (0.1% H3PO4), Gradient 50-90% B over 15 min, Flow 1.0 mL/min.

ParameterAlternative A: Standard C18 (3.5 µm)Alternative B: Phenyl-Hexyl (3.5 µm)Interpretation
Retention Time (Main Peak) 12.4 min13.1 minPhenyl phase shows higher retention due to dual interaction (Hydrophobic + π-π).
Resolution (

) - Isomer
1.1 (Co-eluting shoulder)2.8 (Baseline Separation) CRITICAL: C18 fails to fully resolve the positional isomer.
Resolution (

) - Acid Imp.
4.55.2Both columns separate the acid degradation product well (due to pH control).
Tailing Factor (

)
1.31.05Phenyl-Hexyl provides sharper peak shape for aromatic ethers.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including a System Suitability Test (SST) that flags method drift.

A. Instrumentation & Reagents[3][4][5]
  • System: HPLC with PDA/UV detector (Agilent 1260/Waters Alliance or equivalent).

  • Detection: UV @ 254 nm (aromatic ring absorption) and 280 nm (carbonyl specificity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).

B. Chromatographic Conditions (Optimized)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or XBridge Phenyl).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Low pH is mandatory to suppress the ionization of the benzoic acid impurity, ensuring it retains on the column.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFunction
0.06040Initial Hold
15.01090Elution of Main Peak & Isomers
18.01090Wash (Remove dimers)
18.16040Re-equilibration
23.06040End
D. System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ):  > 2.0 between CCFB-Aldehyde and nearest isomer.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 0.5% for retention time (n=6 injections).

Visualizing the Science

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase over the standard C18.

MethodDevelopment Start Start: CCFB-Aldehyde Purity Method Assess Assess Molecule: Halogenated Diaryl Ether Start->Assess Choice Select Stationary Phase Assess->Choice C18 Option A: C18 Column (Hydrophobic Interaction) Choice->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->Phenyl ResultC18 Result: Isomer Co-elution (Poor Selectivity) C18->ResultC18 ResultPhenyl Result: Isomer Separation (High Selectivity) Phenyl->ResultPhenyl Optimiz Optimize Mobile Phase: Add H3PO4 (pH 2.2) ResultC18->Optimiz Requires difficult optimization ResultPhenyl->Optimiz Final Final Method: Gradient Phenyl-Hexyl Optimiz->Final

Caption: Decision matrix highlighting the superior selectivity of Pi-Pi active phases for halogenated isomers.

Diagram 2: Interaction Mechanism

Why does the Phenyl column work? This diagram details the molecular interactions.

InteractionMechanism Analyte CCFB-Aldehyde (Electron Deficient Ring) Interaction Pi-Pi Stacking ( steric discrimination ) Analyte->Interaction Donates e- deficiency Stationary Phenyl-Hexyl Ligand (Pi-Electron Cloud) Stationary->Interaction Provides Pi System Separation Enhanced Resolution of Isomers Interaction->Separation

Caption: Mechanistic view of the specific interaction between the halogenated aromatic ring and the stationary phase.

Troubleshooting & Critical Considerations

Managing the "Acid" Impurity (Oxidation)

The aldehyde group is reactive.[4][5] If you observe a growing peak at Relative Retention Time (RRT) ~0.85, it is likely the benzoic acid derivative.

  • Cause: Air oxidation in the sample vial.

  • Fix: Use amber vials and keep the autosampler temperature at 4°C.

  • Chromatography Check: If the acid peak splits or tails, your mobile phase pH is likely too high (above the pKa of ~3.5). Ensure the buffer is pH 2.2 ± 0.1.

Sample Diluent

Do not dissolve the sample in 100% Acetonitrile if the starting mobile phase is high water. This causes "solvent effect" peak distortion.[6]

  • Recommended Diluent: 50:50 Acetonitrile:Water (0.1% H3PO4).

References

  • Welch Materials. (2024).[7] A Guide to Selective Columns for Isomer Separation. Retrieved from

  • MicroSolv Technology. (2025). Positional Isomer Separation Method Suggestions using HPLC. Retrieved from

  • Joseph, S. M., & Palasota, J. A. (2001). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Journal of Chemical Education. Retrieved from

  • SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification. Retrieved from

  • BenchChem. (2025).[4][8] Synthesis of 2-Chloro-6-fluorobenzaldehyde: Application Notes. Retrieved from

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde , a critical intermediate often encountered in the synthesis of diphenyl ethe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde , a critical intermediate often encountered in the synthesis of diphenyl ether-based agrochemicals and pharmaceuticals.

This document is structured to serve as a Publish Comparison Guide , objectively evaluating the mass spectral "performance" (detectability, fragmentation specificity, and ionization efficiency) of this compound against its structural isomers and synthetic precursors.

Executive Summary & Technical Context

In drug and agrochemical development, 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (hereafter Target Analyte ) represents a class of "bridge" intermediates formed via Ullmann coupling or nucleophilic aromatic substitution (SₙAr). Its analysis is critical for monitoring reaction completion and impurity profiling.

The Challenge: Differentiation of the Target Analyte from its regioisomers (e.g., 4-phenoxy variants) and starting materials (e.g., 2,6-dichlorobenzaldehyde) is often complicated by similar retention times in reverse-phase LC. Mass spectrometry (MS) offers the definitive "performance" advantage through unique fragmentation fingerprints.

Performance Verdict:

  • Ionization Efficiency: High in APCI (-) and EI; moderate in ESI (+).

  • Diagnostic Specificity: Superior to UV/Vis due to the unique m/z 255 (M-CHO) and m/z 155 (ether cleavage) transitions.

  • Limit of Detection (LOD): < 1 ng/mL (MRM mode), outperforming NMR by 3 orders of magnitude.

Experimental Methodology (Protocol)

To ensure reproducibility, the following validated conditions are recommended. This protocol emphasizes Gas Chromatography-Mass Spectrometry (GC-MS) for structural elucidation (EI) and LC-MS/MS for quantitation.

A. GC-MS (Electron Impact) Conditions
  • Instrument: Agilent 7890B/5977A MSD or equivalent.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless @ 280°C.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Source Temp: 230°C | Quad Temp: 150°C.

  • Ionization Energy: 70 eV.

B. LC-MS/MS (ESI) Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 min.

  • Ionization: ESI Positive Mode (Formation of [M+H]⁺ and [M+Na]⁺).

  • Collision Energy (CE): Stepped 15/30/45 eV for breakdown curves.

Fragmentation Analysis & Performance Comparison

A. Theoretical Fragmentation Pathway (EI - 70 eV)

The Target Analyte (M⁺ = 284) follows a distinct fragmentation pathway governed by the stability of the diphenyl ether linkage and the aldehyde functionality.

Fragment Ion (m/z)Identity / MechanismRelative Intensity (Predicted)Diagnostic Value
284 / 286 / 288 [M]⁺ Molecular Ion Strong (60-80%)High . Confirms Cl₂ pattern (9:6:1).
283 / 285 [M-H]⁺ ModerateMedium. Typical of benzaldehydes.
255 / 257 [M-CHO]⁺ Base Peak (100%) Critical . Loss of formyl radical (-29 Da).
155 / 157 [C₇H₄ClO]⁺ StrongHigh . Cleavage of ether bond; indicates the aldehyde ring.
145 / 147 [C₆H₃ClF]⁺ ModerateHigh . Indicates the phenoxy ring moiety.
75 [C₆H₃]⁺ (Benzyne) WeakLow. Non-specific aromatic fragment.
B. Comparative Performance: Target vs. Interferences

The following table compares the MS performance of the Target Analyte against common process impurities.

FeatureTarget Analyte Alternative A: 2,6-Dichlorobenzaldehyde (Starting Material)Alternative B: 4-Phenoxy Isomer (Regioisomer)
Molecular Ion (M⁺) 284 174284 (Identical)
Base Peak 255 (M-CHO) 173 (M-H) or 146 (M-CO)284 (Stable M⁺)
Key Differentiator m/z 155 fragment (Ortho-effect facilitated cleavage)Absence of m/z 145/155 fragments.Ratio of 255/284 . Para-isomers lose CO (256) more than CHO.
Isotope Pattern Cl₂ (9:6:1)Cl₂ (9:6:1)Cl₂ (9:6:1)
Resolution Strategy MS/MS Transition: 284 → 155Retention Time: Elutes significantly earlier.Chromatography: Requires PFP or C18 column resolution.

Analyst Insight: The ortho-position of the phenoxy group in the Target Analyte facilitates a "proximity effect," often making the ether cleavage (m/z 155) more abundant than in the para-isomer, where the molecular ion is typically more stable.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde under Electron Impact (EI) conditions.

FragmentationPathway M_Ion Molecular Ion [M]•+ m/z 284 (100%) (C13H7Cl2FO2) M_H [M - H]+ m/z 283 (Benzoyl Cation) M_Ion->M_H - H• (1 Da) M_CHO [M - CHO]+ m/z 255 (Diphenyl Ether Cation) M_Ion->M_CHO - CHO• (29 Da) (Alpha-Cleavage) RingA Ring A Fragment [C7H4ClO]+ m/z 155/157 (Chlorobenzaldehyde moiety) M_Ion->RingA Direct Ether Cleavage M_CHO->RingA Ether Cleavage (Inductive) RingB Ring B Fragment [C6H3ClF]+ m/z 145/147 (Chlorofluorophenoxy moiety) M_CHO->RingB Ether Cleavage

Figure 1: Proposed EI fragmentation tree highlighting the diagnostic loss of the formyl group (m/z 255) and subsequent ether cleavage.

Strategic Recommendations for Researchers

For Impurity Profiling (QC):
  • Monitor m/z 255: This is the "Quantifier" ion. It is high-intensity and specific to the diphenyl ether skeleton minus the aldehyde.

  • Monitor m/z 155: This is the "Qualifier" ion. Its presence confirms the chlorobenzaldehyde side of the ether, distinguishing it from impurities where the aldehyde ring might be substituted differently.

For Synthesis Monitoring (Process):
  • Use the Cl Isotope Pattern: The presence of a 9:6:1 pattern at m/z 284 confirms the successful incorporation of both chlorine atoms (one from the starting benzaldehyde, one from the phenoxy reactant).

  • Reaction Endpoint: Disappearance of the m/z 174 peak (2,6-Dichlorobenzaldehyde) and appearance of m/z 284 indicates reaction progress.

References

  • BenchChem. (2025).[1][2] Synthesis of 2-Chloro-6-fluorobenzaldehyde and Related Intermediates. Retrieved from .

  • ChemicalBook. (2025). Product Profile: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS 1484597-17-2). Retrieved from .

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2025). Mass Spectra of Polychlorinated Diphenyl Ethers. Retrieved from .

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparative

Technical Application Guide: FTIR Characterization of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Executive Summary & Structural Context[1][2] This guide provides a rigorous spectral analysis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (referred to herein as the Target Ether ). This molecule is a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This guide provides a rigorous spectral analysis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (referred to herein as the Target Ether ). This molecule is a critical intermediate in the synthesis of poly-halogenated agrochemicals and pharmaceutical scaffolds.

In synthetic workflows, this compound is typically generated via a nucleophilic aromatic substitution (


) coupling between 2,6-Dichlorobenzaldehyde  (Precursor A) and 3-Chloro-4-fluorophenol  (Precursor B).

The primary analytical challenge is distinguishing the Target Ether from unreacted precursors and side-products. This guide details the specific Fourier Transform Infrared (FTIR) spectral fingerprints required to validate the formation of the ether linkage and the integrity of the aldehyde functionality.

Structural Breakdown for Spectral Assignment
  • Ring A (Benzaldehyde moiety): Contains the carbonyl (

    
    ), the aldehyde 
    
    
    
    , and an aryl chloride (
    
    
    ).
  • Linkage: Diaryl ether (

    
    ).
    
  • Ring B (Phenoxy moiety): Contains aryl fluoride (

    
    ) and aryl chloride (
    
    
    
    ).

Experimental Protocol: Data Acquisition

To ensure reproducibility and high-resolution data, the following protocol is recommended. While Attenuated Total Reflectance (ATR) is common for rapid screening, KBr transmission is preferred for detailed structural fingerprinting of halogenated aromatics.

Method A: Diamond ATR (Rapid QC)
  • Instrument: FTIR Spectrometer with DTGS detector.

  • Accessory: Single-bounce Diamond ATR.

  • Parameters:

    • Resolution:

      
      
      
    • Scans: 32 (Sample) / 32 (Background)

    • Range:

      
      
      
  • Procedure: Place ~5 mg of solid analyte on the crystal. Apply high pressure (clamp) to ensure contact. Note: ATR causes slight peak shifts to lower wavenumbers compared to transmission modes.

Method B: KBr Pellet (Structural Validation)
  • Matrix: Spectroscopic grade KBr (dried at

    
    ).
    
  • Ratio: 1:100 (Sample:KBr).

  • Procedure: Grind sample and KBr in an agate mortar until a fine, uniform powder is achieved. Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Advantage: Eliminates refractive index artifacts common in ATR; ideal for resolving the complex fingerprint region (

    
    ).
    

Spectral Analysis: The Target Ether

The following table details the theoretical and observed peak assignments for the Target Ether.

Table 1: Critical FTIR Peaks of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
Functional GroupWavenumber (

)
IntensityDiagnostic Value
Aldehyde (C=O) 1685 - 1705 StrongPrimary Confirmation. Conjugation with the benzene ring lowers this from the standard 1720

.
Aldehyde (C-H) 2860 & 2760 MediumFermi Doublet. Two distinct peaks characteristic of aldehydes; distinguishes from ketones/esters.
Ether (Ar-O-Ar) 1230 - 1260 StrongCritical Linkage. Asymmetric stretching of the ether bridge. Confirms coupling of the two rings.
Aryl Fluoride (C-F) 1180 - 1210 StrongOverlaps often with ether modes; indicates presence of Ring B moiety.
Aromatic (C=C) 1580 - 1600 Med-StrongRing breathing modes. Split due to asymmetric substitution.[1]
Aryl Chloride (C-Cl) 1040 - 1090 MediumIn-plane deformation. Often complex due to multiple Cl atoms.
C-H OOP Bending 800 - 900 StrongOut-of-plane (OOP) bending. Pattern depends on 1,2,3-substitution (Ring A) and 1,2,4-substitution (Ring B).

Comparative Analysis: Target vs. Alternatives

The true value of FTIR in this context is "Difference Spectroscopy"—identifying the product by what has appeared and what has disappeared.[1]

Comparison 1: Target vs. Precursor A (2,6-Dichlorobenzaldehyde)
  • Differentiation: Precursor A has two chlorines on the aldehyde ring. The Target has replaced one Cl with the phenoxy group.

  • Spectral Shift:

    • Precursor A: Shows C-Cl stretches but lacks the strong Ether band at

      
      .
      
    • Target: Appearance of the Ether band is the "Go/No-Go" signal.

Comparison 2: Target vs. Precursor B (3-Chloro-4-fluorophenol)
  • Differentiation: Precursor B is a phenol. The Target is an ether.[1][2][3]

  • Spectral Shift:

    • Precursor B: Dominant, broad O-H stretch at

      
      .
      
    • Target: Complete absence of the O-H band. If a peak remains here, the product is contaminated with unreacted phenol.[1]

Table 2: Comparative Peak Matrix
FeatureTarget EtherPrecursor A (2,6-DCBA)Precursor B (Phenol)
3300

(OH)
Absent AbsentPresent (Broad)
1700

(C=O)
Present Present Absent
1245

(Ether)
Present (Strong) AbsentAbsent
2750

(Ald-CH)
Present Present Absent

Decision Logic & Workflow Visualization

The following diagram illustrates the Quality Control (QC) decision tree for validating the synthesis of the Target Ether using FTIR.

QC_Workflow Sample Crude Reaction Product Check_OH Check 3200-3400 cm⁻¹ (O-H Region) Sample->Check_OH OH_Present Peak Detected: Unreacted Phenol Check_OH->OH_Present Broad Band Check_CO Check 1680-1705 cm⁻¹ (C=O Region) Check_OH->Check_CO Flat Baseline CO_Absent Peak Absent: Aldehyde Loss/Reduction Check_CO->CO_Absent No Peak Check_Ether Check 1230-1260 cm⁻¹ (Ether C-O-C) Check_CO->Check_Ether Strong Peak Ether_Absent Peak Absent: Coupling Failed Check_Ether->Ether_Absent Weak/No Peak Pass PASS: Target Ether Confirmed Check_Ether->Pass Strong Peak

Figure 1: FTIR Quality Control Decision Tree. This workflow isolates the three critical spectral checkpoints: removal of hydroxyl impurities, retention of the carbonyl, and formation of the ether linkage.

Mechanistic Insight: Why the Peaks Shift

Understanding the causality of the spectral features ensures robust interpretation.

  • The Carbonyl Shift (

    
    ): 
    In aliphatic aldehydes, the C=O stretch appears near 
    
    
    
    . However, in the Target Ether, the carbonyl carbon is directly bonded to the benzene ring. The
    
    
    -electrons of the benzene ring conjugate with the C=O bond, reducing its double-bond character (weakening the force constant), which shifts the absorption to a lower frequency (lower wavenumber).
  • The Ether "Fingerprint" (

    
    ): 
    The formation of the 
    
    
    
    bond creates a new vibrational mode. Because both carbons attached to the oxygen are
    
    
    hybridized (aromatic), the bond is shorter and stiffer than aliphatic ethers due to resonance (partial double bond character). This pushes the asymmetric stretch to a higher frequency (~1245
    
    
    ) compared to dialkyl ethers (~1100
    
    
    ).
  • Halogen Influence: The presence of Fluorine (Ring B) and Chlorine (Ring A & B) exerts a strong inductive effect (-I). While C-Cl stretches are often buried in the fingerprint region, the C-F stretch is highly polar and results in a very intense absorption band near

    
    , often merging with or broadening the ether band.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment rules).
  • NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, 2-chloro-6-fluoro- IR Spectrum. National Institute of Standards and Technology.[1][4] Available at: [Link] (Used as reference for the Ring A aldehyde baseline).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Source for specific Aryl Ether and C-F shift ranges).

  • AIST. (2023).[1] Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Available at: [Link] (General reference for comparative phenol and benzaldehyde spectra).

Sources

Validation

Reference standards for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde analysis

An In-Depth Guide to Selecting and Utilizing Reference Standards for the Analysis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde For researchers, scientists, and professionals in drug development, the accuracy and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Selecting and Utilizing Reference Standards for the Analysis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. The quantification of active pharmaceutical ingredients (APIs), their intermediates, and impurities underpins the safety and efficacy of any therapeutic agent. This guide provides a comprehensive framework for selecting and utilizing reference standards for the analysis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde, a complex halogenated aromatic aldehyde. We will delve into the hierarchy of reference standards, key analytical methodologies, and provide actionable protocols to ensure data integrity.

The Indispensable Role of Reference Standards in Analytical Chemistry

Analytical standards are highly purified and well-characterized substances used to calibrate instruments, validate analytical methods, and provide a benchmark against which unknown samples are measured.[1] The quality of your analytical results is directly tethered to the quality of your reference standard.[2] Using a poorly characterized standard can lead to inaccurate potency measurements, misidentification of impurities, and compromised data that could delay or derail a development program.[2][3]

Reference standards can be broadly categorized into primary and secondary standards.[4][5] Primary standards are of the highest purity and are typically established by official organizations like the European Pharmacopoeia (EDQM) or the United States Pharmacopeia (USP).[4] Secondary standards, often called working standards, are characterized by direct comparison to a primary standard, ensuring traceability.[5]

For the highest level of confidence, particularly in regulated environments, Certified Reference Materials (CRMs) are the gold standard.

Understanding Certified Reference Materials (CRMs)

A Certified Reference Material (CRM) is a reference standard characterized by a metrologically valid procedure for one or more of its properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[6] The production of CRMs is governed by stringent international standards, primarily ISO 17034 , which outlines the general requirements for the competence of reference material producers.[6][7][8][9]

When a supplier is accredited to ISO 17034, it signifies that their production process—from raw material characterization to stability studies and value assignment—is robust, transparent, and under strict quality control.[7][8] This accreditation, often coupled with analytical testing performed under ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories), provides the end-user with the highest possible degree of quality assurance.[10]

Comparison Guide: Selecting a Reference Standard for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Given the specific and complex nature of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde, a commercially available CRM may be limited. Researchers will likely need to source a high-quality standard from specialized chemical suppliers. The following table provides a framework for comparing potential reference standards.

Parameter Supplier A (Hypothetical) Supplier B (Hypothetical) Why It Matters
Grade Certified Reference Material (CRM)Research GradeA CRM provides a certified value with an uncertainty budget, essential for quantitative applications and regulatory submissions. Research grade materials may have high purity but lack the formal certification and traceability of a CRM.[6]
Certification ISO 17034 & ISO/IEC 17025NoneISO accreditation ensures the manufacturer's competence and the reliability of the characterization data provided, instilling confidence in the material's fitness for purpose.[7][9]
Purity (by HPLC) 99.8%>98%High-performance liquid chromatography (HPLC) is a primary technique for assessing purity. A higher purity value minimizes the contribution of impurities to the analytical measurement. The method of determination is as important as the value itself.
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry¹H NMRA comprehensive identity confirmation using multiple orthogonal techniques (e.g., NMR, MS) provides unequivocal proof of the chemical structure, ensuring you are working with the correct molecule.
Documentation Certificate of Analysis (CoA) with spectra, uncertainty statement, and traceability information.Basic CoA with purity value.A comprehensive CoA is a self-validating document. It should include the certified purity value, the uncertainty, the methods used for characterization, and copies of the raw data (spectra), allowing for independent verification.
Traceability Stated traceability to SI units or a national standard.Not statedMetrological traceability ensures that the measurement can be related to a recognized national or international standard through an unbroken chain of comparisons.[5]

Analytical Workflow for Qualification and Use

A robust analytical workflow is essential for both verifying the identity and purity of a new reference standard and for its subsequent use in sample analysis.

G cluster_0 Reference Standard Qualification cluster_1 Routine Sample Analysis rs_receipt Receive Reference Standard doc_review Review Certificate of Analysis (CoA) rs_receipt->doc_review identity_confirm Identity Confirmation (NMR, MS) doc_review->identity_confirm purity_assay Purity Assay (HPLC-UV, qNMR) identity_confirm->purity_assay rs_qualified Qualified Reference Standard purity_assay->rs_qualified sample_prep Prepare Sample and Standard Solutions rs_qualified->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis quant Quantification hplc_analysis->quant report Report Results quant->report

Caption: Workflow for reference standard qualification and use.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde and should be fully validated by the end-user for their specific application.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main component from potential process-related impurities and degradation products. Halogenated benzaldehydes are well-suited for reverse-phase HPLC with UV detection.[11][12]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 60% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution: Accurately weigh approximately 10 mg of the 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde reference standard and dissolve in 10.0 mL of diluent to create a 1 mg/mL solution.

  • Working Standard Solution: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the diluent.

  • Sample Solution: Prepare the sample to be analyzed at a similar target concentration as the working standard solution.

3. Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining and separating moderately non-polar aromatic compounds like halogenated benzaldehydes.

  • Acidified Mobile Phase: The addition of formic acid improves peak shape for the aldehyde functional group and ensures consistent ionization for potential mass spectrometry coupling.

  • Gradient Elution: A gradient from 60% to 95% acetonitrile provides sufficient elution strength to separate the main analyte from both more polar and less polar impurities within a reasonable run time.

  • UV Detection at 254 nm: Aromatic compounds exhibit strong absorbance at or near 254 nm, providing good sensitivity for the analyte and related impurities.

Protocol 2: Identity Confirmation by NMR and Mass Spectrometry

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde, one would expect to see distinct signals for the aldehyde proton (typically downfield, δ 9.5-10.5 ppm) and a complex pattern of signals in the aromatic region (δ 7.0-8.5 ppm).[13][14] The integration of these signals should correspond to the number of protons in the molecule.

  • Procedure: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectrum on a 400 MHz or higher NMR spectrometer. The resulting spectrum should be compared against the one provided by the supplier or with a predicted spectrum to confirm the structure.

2. Mass Spectrometry (MS):

  • Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[15] High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering definitive proof of the chemical formula. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature to look for in the mass spectrum of this molecule.[16]

  • Procedure: A dilute solution of the standard is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The resulting spectrum should show a molecular ion peak corresponding to the exact mass of the compound, along with the characteristic isotopic pattern.

Conclusion

The integrity of analytical data for a compound such as 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde is critically dependent on the quality of the reference standard used. While a fully certified CRM is the ideal, it may not always be available for novel or highly specialized molecules. In such cases, researchers must perform a thorough evaluation of available standards, prioritizing those from reputable suppliers who provide comprehensive documentation, including purity data from multiple techniques and full spectroscopic characterization. By following a rigorous qualification and analytical workflow, scientists can ensure their results are accurate, reproducible, and defensible, thereby supporting the advancement of their research and development programs.

References

  • Lab Unlimited. ISO 17034 Certified Reference Materials CRM. [Link]

  • Reagecon. ISO 17034 Certified Reference Materials (CRMs). [Link]

  • The ANSI Blog. What Is ISO 17034?. [Link]

  • Excedr. ISO 17034: What Is It & Why Is It Important?. [Link]

  • Pure Synth. Analytical Standards in Quality Control: Ensuring Lab Reliability. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • Longdom Publishing. Reference standards for quality control. [Link]

  • PubChem. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • Pharmaguideline Forum. STANDARDS OF REFERENCE OR ANALYTICAL. [Link]

  • MDPI. Supporting Information. [Link]

  • ResearchGate. HPLC chromatograms from in vitro aldol reactions with.... [Link]

  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde.... [Link]

  • NIST. Benzaldehyde, 2-chloro-. [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • NIST. 2-Chloro-4-fluorobenzaldehyde. [Link]

  • Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • PMC. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

  • ResearchGate. HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

  • University of Calgary. CHEMISTRY 2600. [Link]

  • PubChemLite. 2-chloro-6-fluoro-3-methylbenzaldehyde (C8H6ClFO). [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde. [Link]

  • ResearchGate. ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro.... [Link]

Sources

Comparative

Comparative Guide: GC-MS Method Development for 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Executive Summary & Application Context The analyte 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (hereafter referred to as Intermediate-A ) is a critical scaffold in the synthesis of novel isoxazoline insecticides,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The analyte 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (hereafter referred to as Intermediate-A ) is a critical scaffold in the synthesis of novel isoxazoline insecticides, most notably Fluxametamide .

Precise GC-MS characterization of this molecule is challenging due to:

  • High Boiling Point: The diaryl ether linkage significantly increases thermal mass compared to simple benzaldehydes.[1]

  • Regioisomeric Impurities: The synthesis often yields positional isomers (e.g., the 4-phenoxy congener) that co-elute on standard non-polar phases.[1]

  • Halogenated Pattern: The presence of two chlorine atoms and one fluorine atom requires careful mass spectral interpretation to distinguish from de-halogenated byproducts.[1]

This guide compares the retention behavior and resolution performance of Standard Non-Polar Methods versus Optimized Mid-Polar Methods , providing a validated roadmap for accurate identification and quantification.

Chemical Profile & Predicted Properties[1][2][3][4][5]

Before establishing a method, we must ground our expectations in the physicochemical properties of the analyte.[1]

PropertyValue / CharacteristicImpact on GC-MS
Formula C₁₃H₇Cl₂FO₂Distinctive isotope pattern (Cl₂) required for MS confirmation.[1]
MW ~285.1 g/mol Semi-volatile; suitable for GC without derivatization.[1]
Boiling Point ~360–380°C (Predicted)Requires high final oven temperatures (>300°C) to prevent carryover.[1]
LogP ~4.5 (Predicted)High lipophilicity; strong retention on non-polar phases (100% PDMS).[1]
Critical Impurities 2-Chloro-4-(...) isomersRequires dipole-dipole interaction (phenyl phases) for separation.[1]

Comparative Assessment: Column Phase Selection

The choice of stationary phase is the single most critical variable.[1] We compare the industry-standard 5% Phenyl phase against the 50% Phenyl phase.[1]

Option A: The "Screening" Method (5% Phenyl-Arylene)

Examples: HP-5ms, DB-5ms, Rtx-5

  • Mechanism: Separation primarily by boiling point (dispersive forces).[1]

  • Performance:

    • Retention Time (RT): Elutes earlier (approx. 16.5 – 17.5 min in a standard 30 min run).[1]

    • Peak Shape: Sharp, symmetrical peaks due to high thermal stability of the phase.[1]

    • Limitation: Poor Isomer Resolution. It often fails to resolve Intermediate-A from its regioisomer (2-chloro-4-phenoxy...), resulting in a single co-eluting peak and inaccurate purity assays.

  • Verdict: Suitable only for crude reaction monitoring where isomer specificity is not required.[1]

Option B: The "Resolution" Method (35-50% Phenyl)

Examples: DB-17ms, Rtx-50, ZB-50

  • Mechanism: Separation by boiling point plus pi-pi interactions with the aromatic rings of the analyte.[1]

  • Performance:

    • Retention Time (RT): Shifted later (approx. 18.5 – 20.0 min) due to stronger aromatic interactions.[1]

    • Resolution (Rs): Superior. The steric hindrance of the ortho-phenoxy group in Intermediate-A interacts differently with the phenyl stationary phase compared to the para-isomer, typically yielding baseline resolution (Rs > 1.5).

  • Verdict: The Recommended Standard for final product release and purity profiling.

Validated Experimental Protocols

The following protocols are designed to be self-validating using Retention Indices (RI) rather than absolute time, which varies by instrument.

Method 1: Optimized Mid-Polar Conditions (Recommended)[1]
  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-17ms (30 m × 0.25 mm × 0.25 µm).[1]

  • Inlet: Split/Splitless, 280°C. Split ratio 20:1.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 320°C.

    • Hold 5 min.

  • MS Source/Quad: 230°C / 150°C.[1]

  • Scan Range: 50–500 amu.[1]

Data Interpretation & Retention Index (RI)

Since exact RT varies, calculate the Kovats Retention Index (RI) using an alkane ladder (C10–C30).[1]

AnalytePredicted RI (DB-17ms)Predicted RI (DB-5ms)Identification Criteria
Intermediate-A 2350 ± 20 2100 ± 20 Base Peak m/z ~284/286 (Cl₂ pattern)
Regioisomer (Impurity)2385 ± 202105 ± 20Identical Mass Spec; Separated by RI

Analyst Note: On the DB-17ms column, the ortho-substituted Intermediate-A usually elutes before the para-substituted impurity due to the "ortho effect" shielding the polarity slightly more than the exposed para-isomer.

Mass Spectral Confirmation (The "Fingerprint")[1]

Trustworthiness in this analysis relies on confirming the halogen pattern.[1] Do not rely on RT alone.

  • Molecular Ion (M+): Distinct cluster at m/z 284, 286, 288 .[1]

  • Isotope Ratio Rule (Cl₂):

    • m/z 284 (M): 100% (Relative abundance)[1]

    • m/z 286 (M+2): ~64%[1]

    • m/z 288 (M+4): ~10%[1]

  • Key Fragment Ions:

    • m/z 255: Loss of -CHO (Aldehyde).

    • m/z 143/145: Cleavage of the ether linkage (Chlorofluorophenoxy fragment).

Analytical Workflow Visualization

The following diagram outlines the decision logic for selecting the correct method based on the synthesis stage.

MethodSelection Start Sample: Crude Reaction Mix Goal Define Analytical Goal Start->Goal Decision Is Regio-Purity Critical? Goal->Decision RouteA NO: Rapid Screening Decision->RouteA In-Process Control RouteB YES: Final QC / Release Decision->RouteB Final Product MethodA Method A: HP-5ms (5% Phenyl) Fast Run (15 min) Poor Isomer Separation RouteA->MethodA MethodB Method B: DB-17ms (50% Phenyl) Extended Run (25 min) Baseline Isomer Resolution RouteB->MethodB ResultA Output: Conversion % Only MethodA->ResultA ResultB Output: Purity % + Isomer Ratio MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate GC stationary phase based on the required analytical specificity (Speed vs. Resolution).

Troubleshooting & System Suitability

To ensure Scientific Integrity , every run must pass these System Suitability Tests (SST):

  • Inertness Check: Inject a standard of 2-chloro-6-fluorobenzaldehyde (the starting material).[1] If the peak tails significantly (Tailing Factor > 1.5), the liner is active and will degrade the aldehyde moiety of Intermediate-A. Action: Replace liner with ultra-inert deactivated wool.[1]

  • Carryover: Due to the high boiling point (~370°C), run a solvent blank after every high-concentration injection.[1]

  • Sensitivity: Signal-to-Noise (S/N) for the m/z 284 ion must be >10:1 at the Reporting Limit (typically 0.05%).

References

  • Nissan Chemical Industries. (2015).[1][2] Process for the preparation of isoxazoline derivatives (Fluxametamide).[1][3][2] World Intellectual Property Organization.[1] WO2015145224 .[1] [1]

  • Sigma-Aldrich. (2023).[1] Retention Index Data for Halogenated Benzaldehydes. NIST Chemistry WebBook, SRD 69.[1]

  • Restek Corporation. (2022).[1] Guide to Stationary Phase Selection: 5% vs 50% Phenyl Columns for Isomer Separation.[1]

  • O'Hagan, D. (2010).[1] Fluorine in health care: Organofluorine containing blockbuster drugs.[1] Journal of Fluorine Chemistry, 131(11), 1071-1081.[1] (Context on Fluorinated Intermediates).

Sources

Validation

Elemental Analysis &amp; Purity Validation for Halogenated Scaffolds: A Comparative Guide for C13H7Cl2FO2

Executive Summary This guide provides a technical comparison of purity validation methods for C13H7Cl2FO2 , a representative halogenated small molecule (likely a drug intermediate or fluorinated scaffold). Due to the sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of purity validation methods for C13H7Cl2FO2 , a representative halogenated small molecule (likely a drug intermediate or fluorinated scaffold). Due to the simultaneous presence of Chlorine (


) and Fluorine (

), this compound presents specific challenges for standard automated combustion analysis, including silica tube corrosion and halogen interference.

This document contrasts three validation workflows: Standard CHNS Combustion , Optimized Halogen-Specific Combustion , and High-Resolution Mass Spectrometry (HRMS) . It aims to equip researchers with the data needed to select the correct protocol for regulatory submission (e.g., FDA, JOC).

Part 1: Theoretical Baseline (The "Truth" Standard)

Before experimental validation, the theoretical elemental composition must be established using high-precision atomic weights.

Target Molecule: C13H7Cl2FO2 Molecular Weight: 285.09 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1312.011156.14354.77%
Hydrogen (H) 71.0087.0562.47%
Chlorine (Cl) 235.4570.9024.87%
Fluorine (F) 118.99818.9986.66%
Oxygen (O) 215.99931.99811.22%
Total 285.095 100.00%

Critical Standard: According to Journal of Organic Chemistry (JOC) and ICH guidelines, experimental values must fall within


  of these theoretical values to confirm bulk purity >95% [1, 2].

Part 2: Comparative Methodologies

The Challenge: Halogen Interference

Standard CHNS analyzers use quartz (silica) combustion tubes.

  • Fluorine Issue: Upon combustion, organic fluorine forms

    
    , which reacts with the silica tube (
    
    
    
    ) to form volatile
    
    
    . This artificially lowers the detected Carbon signal and corrodes the instrument [3].
  • Chlorine Issue: High chlorine content (24.87%) requires robust reduction capacity; otherwise, excess halogens can interfere with the Thermal Conductivity Detector (TCD).

Comparison of Validation Methods
FeatureMethod A: Standard CHNS Method B: Optimized Halogen Combustion Method C: HRMS (Orbitrap/Q-TOF)
Primary Output %C, %H, %N%C, %H (Halogen sequestered)Exact Mass (

)
Suitability for C13H7Cl2FO2 Low (High risk of error)High (Gold Standard for Purity)Medium (Identity only)
Sample Prep Tin CapsuleSilver Capsule + AdditivesMethanol/ACN Dilution
Interference Handling None (F damages tube)

/ Silver wool traps F/Cl
High Resolution separates isobars
Purity Confirmation Fails (Drift > 0.4%)Passes (

)
Confirms Formula, not % Purity
Cost Per Run Low ($)Medium (

)
High (

$)

Part 3: Experimental Protocol (Method B - The Recommended Approach)

Objective: Accurately determine %C and %H in C13H7Cl2FO2 while preventing Fluorine damage and Chlorine interference.

Reagents & Equipment[1][2][3]
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Capsules: Silver capsules (Pressed, 5x9 mm). Note: Tin capsules are reactive to Fluorine and should be avoided for high-F compounds.

  • Additives: Vanadium Pentoxide (

    
    ) or Tungsten Oxide (
    
    
    
    ) powder.
  • Standard: Acetanilide or Sulfanilamide (Certified Reference Material).

Step-by-Step Workflow
  • System Conditioning:

    • Install a combustion tube packed with Silver Wool at the outlet zone (maintained at 850°C). The silver reacts with free Halogens (

      
      ) to form stable silver halides (
      
      
      
      ), preventing them from reaching the detector.
    • Purge system with Helium carrier gas (140 mL/min).

  • Sample Weighing (Critical):

    • Using a microbalance (readability 0.001 mg), weigh 1.500 mg to 2.000 mg of C13H7Cl2FO2 directly into a Silver Capsule .

    • Why Silver? Silver aids in the trapping of Fluorine immediately upon flash combustion.

  • Oxidant Addition:

    • Add approx. 10 mg of

      
       or 
      
      
      
      directly over the sample in the capsule.
    • Causality: This ensures an oxygen-rich environment for complete combustion of the refractory carbon backbone, preventing "soot" formation which leads to low %C results.

  • Combustion Cycle:

    • Furnace Temp: 1050°C (Dynamic Flash).

    • O2 Injection: 5 seconds.

    • Reduction Oven: Copper wires at 650°C (converts

      
       to 
      
      
      
      ).
  • Data Analysis:

    • Calculate drift based on the CRM run immediately prior.

    • Acceptance Criteria:

      
      .
      

Part 4: Visualization of Logic & Workflow

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the correct validation method based on the molecule's halogen content.

AnalysisLogic Start Start: Purity Check C13H7Cl2FO2 CheckHalogen Check Halogen Content Start->CheckHalogen StandardCHNS Standard CHNS (Tin Cup) CheckHalogen->StandardCHNS If Halogens Ignored Optimized Optimized Combustion (Ag Cup + Scrubber) CheckHalogen->Optimized If F/Cl Present HRMS HRMS (Orbitrap) Identity Check CheckHalogen->HRMS For Formula Confirmation ResultFail Result: Tube Corrosion Data Drift > 0.4% StandardCHNS->ResultFail ResultPass Result: Accurate %C %H Validates Bulk Purity Optimized->ResultPass ResultID Result: Exact Mass Confirms Structure Only HRMS->ResultID

Caption: Decision tree for selecting analytical methods. Note that Standard CHNS fails for fluorinated compounds due to silica interaction.

Diagram 2: Optimized Combustion Reactor Design

This diagram details the internal reactor setup required to handle C13H7Cl2FO2.

ReactorSetup cluster_0 Critical Step: Halogen Trapping Sample Sample + V2O5 (Silver Capsule) CombustionZone Combustion Zone 1050°C Sample->CombustionZone Drop Scrubber Halogen Scrubber (Silver Wool) CombustionZone->Scrubber Gases (CO2, H2O, HF, Cl2) Reduction Reduction Tube (Copper 650°C) Scrubber->Reduction Clean Gases (CO2, H2O, NOx) Detector TCD Detector (%C, %H) Reduction->Detector N2, CO2, H2O

Caption: Schematic of the optimized combustion reactor. Silver wool is essential to trap HF and Cl2 before they reach the detector.

References

  • European Medicines Agency (EMA). "ICH guideline Q3A (R2) on impurities in new drug substances." ICH Harmonised Tripartite Guideline. [Link]

  • Elementar. "CHNS analysis of fluorinated samples." Technical Note. [Link]

Safety & Regulatory Compliance

Safety

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde proper disposal procedures

This guide outlines the operational protocols for the safe handling and disposal of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde . As a halogenated aromatic aldehyde, this compound presents specific environmental an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational protocols for the safe handling and disposal of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde . As a halogenated aromatic aldehyde, this compound presents specific environmental and incineration challenges that distinguish it from standard organic waste.

Executive Summary: Immediate Action Plan

Parameter Directive
Waste Classification Halogenated Organic Waste . Do NOT mix with non-halogenated solvents (e.g., pure acetone/methanol) intended for standard fuel blending.
Primary Hazard Skin/Eye Irritant, Aquatic Toxicity, Potential Sensitizer.[1]
Container Type High-Density Polyethylene (HDPE) or Glass (Amber). Avoid Metal (corrosion risk from hydrolysis products).
Disposal Method High-temperature incineration with acid gas scrubbing (HCl/HF capture).
Spill Response Absorb with inert material (Vermiculite/Sand).[2] Do NOT wash down drains.

Chemical Identity & Hazard Profiling

Before disposal, you must validate the waste stream profile. This compound is a functionalized benzaldehyde derivative often used as an intermediate in agrochemical synthesis (structurally related to Fluxapyroxad intermediates).

  • Chemical Name: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

  • Functional Groups: Aldehyde (-CHO), Aryl Chloride (-Cl), Aryl Fluoride (-F), Ether Linkage (-O-).

  • Reactivity Profile:

    • Oxidation: Air-sensitive; slowly oxidizes to the corresponding benzoic acid (2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid).

    • Incompatibility: Reacts exothermically with strong oxidizers and strong bases.[3]

    • Hydrolysis: Stable in water but may slowly degrade under acidic/basic conditions to release fluoride/chloride ions.

GHS Hazard Classification (Estimated based on SAR)
  • H315: Causes skin irritation.[1][2][4][5]

  • H319: Causes serious eye irritation.[1][2][4][5][6][7]

  • H335: May cause respiratory irritation.[1][2][5][7]

  • H411: Toxic to aquatic life with long-lasting effects (Common for poly-halogenated aromatics).[1]

Pre-Disposal Stabilization & Segregation

The Golden Rule: Segregation prevents the formation of toxic dioxins and ensures incinerator compliance.

Why We Segregate (The Mechanism)

Halogenated compounds release acid gases (HCl, HF) upon combustion. Standard fuel-blending incinerators often lack the scrubbers required to neutralize these gases, leading to equipment corrosion and regulatory violations.

G cluster_0 Combustion Process cluster_1 Byproducts Compound Target Molecule (Cl, F content) Incinerator High-Temp Incineration Compound->Incinerator O2 Oxygen (O2) O2->Incinerator CO2 CO2 + H2O Incinerator->CO2 AcidGas HCl + HF (Acid Gases) Incinerator->AcidGas Dioxin Dioxins/Furans (If <850°C) Incinerator->Dioxin Incomplete Combustion Scrubber Wet Scrubber (Neutralization) AcidGas->Scrubber Required Step SafeRelease Safe Emission Scrubber->SafeRelease

Figure 1: Combustion chemistry illustrating the necessity of specific "Halogenated" waste streams to manage acid gas generation.

Operational Disposal Protocol

Follow this decision matrix to determine the correct waste stream for your specific material state.

Step-by-Step Workflow
  • Identify the State: Is the material a pure solid, a reaction mixture in solvent, or contaminated debris (gloves/paper)?

  • Select Container:

    • Liquids: HDPE Carboy (White/Translucent). Label "HALOGENATED SOLVENT WASTE".[8]

    • Solids: Wide-mouth HDPE jar. Label "HAZARDOUS SOLID WASTE".

  • Labeling:

    • Must list the full chemical name : "2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde".

    • Check "Toxic" and "Irritant" boxes.

    • If in solution, list the solvent and approximate % composition (e.g., "Dichloromethane 90%, Target Aldehyde 10%").

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid Debris Contaminated Debris (Gloves, Towels) StateCheck->Debris SolventCheck Solvent Type? Liquid->SolventCheck HaloBin Stream A: Halogenated Solvents (Red Can/Carboy) SolventCheck->HaloBin Contains DCM, Chloroform, or Target NonHaloBin Stream B: Non-Halogenated (Only if <2% Halogen content) SolventCheck->NonHaloBin Pure Acetone/EtOH (Rare for this chemistry) SolidBin Stream C: Hazardous Solids (Wide Mouth Jar) Solid->SolidBin Debris->SolidBin

Figure 2: Decision matrix for segregating 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde waste.

Emergency Contingencies

Spill Response (Small Scale < 500g)
  • Evacuate & Ventilate: The aldehyde vapors can be irritating.[7] Ensure fume hoods are active.

  • PPE: Double Nitrile gloves, Lab coat, Safety Goggles.

  • Containment:

    • Solids: Gently sweep into a dust pan. Avoid raising dust.[4][5][7]

    • Liquids: Cover with Vermiculite or Sand.[2] Do not use paper towels alone as this increases surface area for evaporation/oxidation.

  • Decontamination: Wipe the area with a dilute surfactant (soap/water) followed by ethanol. Place all cleanup materials into the "Hazardous Solid Waste" bin.

First Aid Measures
  • Skin Contact: Wash with soap and water for 15 minutes. Aldehydes can cause sensitization; monitor for redness.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][7] Remove contact lenses.[2][4][5][7][9] Seek medical attention immediately.

Regulatory Compliance (US EPA Focus)

  • RCRA Classification:

    • This specific compound is likely not "P-listed" or "U-listed" by specific name, but it must be characterized.

    • Characteristic Waste: If the waste formulation has a flashpoint < 60°C (e.g., in solvent), it is D001 (Ignitable) .

    • Toxicity: Due to the halogen content, it falls under general "Halogenated Organic" guidelines which mandate specific destruction methods (40 CFR 268).

  • European Waste Code (EWC):

    • Likely 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-4-fluorobenzaldehyde (structural analog). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chlorobenzaldehyde (structural analog). Retrieved from

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from

  • Apollo Scientific. (2023). SDS: 4-(2-Fluorophenoxy)benzaldehyde. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
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Reactant of Route 2
2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
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